molecular formula C10H10N2O2 B1486712 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester CAS No. 87836-37-1

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Cat. No.: B1486712
CAS No.: 87836-37-1
M. Wt: 190.2 g/mol
InChI Key: ZJPXKSQYIZRJIJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-methyl-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)12-9(11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPXKSQYIZRJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663479
Record name Methyl 6-methyl-1H-benzimidazole-2-carboxylate
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87836-37-1
Record name Methyl 6-methyl-1H-benzimidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87836-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methyl-1H-benzimidazole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and provides detailed, field-tested protocols.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique structural features allow for diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, with applications ranging from pharmaceutical development to agricultural chemistry and materials science.[4] The methyl group at the 6-position and the methyl ester at the 2-position provide valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound

The most reliable and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] In this case, the synthesis of this compound is achieved through the reaction of 4-methyl-1,2-phenylenediamine with dimethyl oxalate.

Reaction Mechanism and Rationale

The reaction proceeds via a condensation mechanism. The more nucleophilic amino group of 4-methyl-1,2-phenylenediamine attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The choice of dimethyl oxalate is strategic as it provides the C2-carbomethoxy functionality directly. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the oxalate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[6]

Experimental Protocol: A Step-by-Step Guide

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Dimethyl oxalate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in methanol.

  • Addition of Reagents: To this solution, add dimethyl oxalate (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure this compound as a solid.[4]

Synthetic Workflow Visualization

Synthesis_Workflow Reactants 4-Methyl-1,2-phenylenediamine + Dimethyl Oxalate + p-TsOH (cat.) in Methanol Reaction Reflux (4-6h) Reactants->Reaction Workup Quench with NaHCO₃ Extract with Ethyl Acetate Dry over Na₂SO₄ Reaction->Workup Purification Recrystallization (Ethyl Acetate/Hexane) Workup->Purification Product 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Purification->Product

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique and complementary information to confirm the identity and purity of the compound.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group on the benzene ring (δ ~2.4 ppm), a singlet for the ester methyl group (δ ~3.9 ppm), and a broad singlet for the N-H proton.
¹³C NMR Carbonyl carbon of the ester around δ 160-170 ppm, aromatic carbons between δ 110-150 ppm, and methyl carbons below δ 30 ppm.[7][8]
IR Spectroscopy N-H stretching vibration around 3300-3400 cm⁻¹, C=O stretching of the ester at ~1720 cm⁻¹, and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[9][10][11]
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.2 g/mol ).[4][12]
Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The aromatic protons will exhibit a specific splitting pattern depending on their coupling with neighboring protons. The methyl protons on the aromatic ring and the ester methyl protons will appear as sharp singlets due to the absence of adjacent protons. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The carbonyl carbon of the methyl ester is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The number of distinct signals in the aromatic region confirms the substitution pattern on the benzimidazole ring system.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the ester, and the aromatic ring system provide strong evidence for the successful synthesis of the target compound.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The observation of the molecular ion peak at the expected m/z value is a definitive confirmation of the compound's identity. Fragmentation patterns can also provide additional structural information.

Characterization Workflow Visualization

Characterization_Workflow Synthesized_Compound Purified Product H_NMR ¹H NMR Spectroscopy Synthesized_Compound->H_NMR C_NMR ¹³C NMR Spectroscopy Synthesized_Compound->C_NMR IR_Spec IR Spectroscopy Synthesized_Compound->IR_Spec Mass_Spec Mass Spectrometry Synthesized_Compound->Mass_Spec Structural_Confirmation Structural Confirmation H_NMR->Structural_Confirmation C_NMR->Structural_Confirmation IR_Spec->Structural_Confirmation Mass_Spec->Structural_Confirmation

Caption: Workflow for the structural characterization of the synthesized compound.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound, a valuable intermediate in chemical research. The provided experimental protocol, coupled with a comprehensive characterization workflow, ensures the reliable preparation and verification of this compound. The principles and techniques outlined herein are foundational for researchers engaged in the synthesis of novel benzimidazole derivatives for various applications.

References

physicochemical properties of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 87836-37-1). As a key heterocyclic building block, this compound is of significant interest to researchers in pharmaceutical and materials science.[1] This document moves beyond a simple recitation of data, offering in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the characterization of its structural, physical, and spectral properties. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals who utilize benzimidazole derivatives in their work.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[2] The structural integrity and physicochemical characteristics of benzimidazole derivatives are paramount in drug discovery, directly influencing their pharmacokinetic and pharmacodynamic profiles.[3][4]

This compound is a versatile derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[1] Its stability and solubility make it a valuable precursor for creating compounds with enhanced biological activity.[1] This guide will elucidate the foundational properties that underpin its utility.

Caption: Chemical Structure of the Topic Compound.

Core Physicochemical Properties

A substance's identity and behavior are defined by its physicochemical properties. For a pharmaceutical intermediate, these parameters dictate reaction conditions, purification strategies, formulation possibilities, and ultimately, the biological performance of its derivatives.

PropertyValue / DescriptionSource
CAS Number 87836-37-1[1][5]
Molecular Formula C₁₀H₁₀N₂O₂[1][5]
Molecular Weight 190.20 g/mol [1][5]
Appearance White to off-white powder[1]
Purity ≥ 95% (by NMR)[1]
Boiling Point 357.4 °C (Predicted)[5]
Density 1.274 g/cm³ (Predicted)[5]
Flash Point 170 °C (Predicted)[5]
Storage Conditions 0-8 °C[1]
Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range. While a specific experimental melting point for this compound is not publicly documented, related benzimidazole structures such as 1H-Benzimidazole-2-carboxylic acid (176-180 °C) and 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (180-184 °C, decomposition) suggest a relatively high and sharp melting point is to be expected.[7]

  • Expertise & Causality: The high melting point is attributable to the planar, aromatic benzimidazole ring system which allows for efficient crystal lattice packing, and the potential for intermolecular hydrogen bonding via the N-H group, requiring significant thermal energy to overcome these forces.

Solubility Profile

Solubility is a cornerstone property in drug development, directly impacting absorption and bioavailability.[8] This compound is described as having "excellent stability and solubility".[1]

  • Expertise & Causality: The presence of the methyl ester group, as opposed to a carboxylic acid, is a key structural choice to enhance solubility in organic solvents commonly used in synthesis and to improve lipophilicity, a factor that can aid in crossing biological membranes.[7] While highly soluble in polar organic solvents like DMSO and DMF, its aqueous solubility is expected to be limited but can be quantified using standard methods.

Acid-Base Properties (pKa)

The pKa value is crucial for predicting a molecule's behavior in physiological environments, affecting properties like membrane permeation and receptor binding.[3][4] Benzimidazoles are amphiprotic, meaning they can act as both an acid (the N-H proton) and a base (the lone pair on the sp² nitrogen).

  • Expertise & Causality: The basic pKa (pKa of the conjugate acid) for benzimidazole derivatives typically falls in the range of 4.48 to 7.38.[9][10] This basicity arises from the ability of the pyridine-like nitrogen atom to accept a proton. The acidic pKa (associated with the pyrrole-like N-H proton) is significantly higher. These values are critical for designing salt-formation strategies to improve aqueous solubility and for predicting the charge state of the molecule at a given pH.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity confirmation rely on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of organic molecules.[2] Based on the known spectral properties of benzimidazole derivatives, a predicted spectrum in DMSO-d₆ can be outlined.[2][11]

Proton (¹H) AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H ~12.0 - 13.0Broad Singlet1HDeshielded due to aromaticity and hydrogen bonding with DMSO; broad due to quadrupole effects from nitrogen and chemical exchange.[2]
Aromatic H (C4, C7) ~7.5 - 7.8Multiplet/Doublet2HProtons on the benzene ring adjacent to the imidazole fusion.
Aromatic H (C5) ~7.1 - 7.4Multiplet/Doublet1HProton on the benzene ring.
Ester -OCH₃ ~3.9Singlet3HMethyl protons of the ester group.
Aromatic -CH₃ ~2.4Singlet3HMethyl protons attached to the benzene ring.
Carbon (¹³C) AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Ester C=O ~165Carbonyl carbon of the ester.[12]
C2 (Imidazole) ~145-150Carbon situated between the two nitrogen atoms.[12]
Aromatic C (Quaternary) ~130-145Fused carbons and carbon bearing the methyl group.
Aromatic C-H ~110-125Protonated carbons of the benzene ring.
Ester -OCH₃ ~52Methyl carbon of the ester.[12]
Aromatic -CH₃ ~21Methyl carbon on the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and for quantitative analysis, often coupled with liquid chromatography.[13]

  • Expected Data: For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is 190.0742 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm). In a typical UPLC-MS analysis, the compound would be observed as its protonated molecular ion [M+H]⁺ at m/z 191.0815.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Expected Absorption Bands:

    • ~3300-3100 cm⁻¹: N-H stretching, often broad.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1720 cm⁻¹: C=O stretching of the ester group.

    • ~1620, 1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250 cm⁻¹: C-O stretching of the ester group.

Standard Operating Protocols for Characterization

The following protocols represent robust, self-validating methodologies for determining the key physicochemical properties of the title compound.

Protocol: Melting Point Determination

This protocol ensures accurate and reproducible melting point measurement, a key QC parameter.[15]

  • Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. If not already a fine powder, gently crush with a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[16]

  • Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar apparatus.

  • Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.

  • Accurate Determination: Using a fresh capillary, heat the block quickly to about 15-20°C below the approximate melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute.[16] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

  • Reporting: Report the result as the melting range (T₁ - T₂). A pure sample should have a range of <2°C.[6]

  • Validation: Repeat the measurement at least twice. Consistent values validate the result.

Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[8][17][18]

Caption: Workflow for the Shake-Flask Solubility Assay.

  • Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibration) to a glass vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Prepare a series of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a validated analytical method, such as UPLC-UV or LC-MS.

  • Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.

  • Validation: The presence of visible solid in the vial after equilibration confirms that a saturated solution was achieved.

Protocol: Structural Characterization by NMR and UPLC-MS

This workflow outlines the standard process for confirming the identity and purity of the compound.

Analytical_Workflow cluster_nmr NMR Analysis cluster_lcms UPLC-MS Analysis start Sample of 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester prep_nmr Dissolve 5-10 mg in 0.7 mL DMSO-d₆ start->prep_nmr prep_lcms Prepare 1 mg/mL stock in DMSO Dilute to ~1-10 µg/mL in mobile phase start->prep_lcms acq_nmr Acquire ¹H, ¹³C, DEPT spectra on 400 MHz+ spectrometer prep_nmr->acq_nmr proc_nmr Process and analyze spectra for structural confirmation acq_nmr->proc_nmr end Confirmed Structure & Purity Assessment proc_nmr->end acq_lcms Inject onto UPLC-HRMS system (e.g., C18 column, ACN/H₂O gradient) prep_lcms->acq_lcms proc_lcms Extract [M+H]⁺ ion chromatogram and confirm exact mass acq_lcms->proc_lcms proc_lcms->end

Caption: Integrated Workflow for Structural Analysis.

Part A: NMR Sample Preparation [2]

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for benzimidazoles to observe the N-H proton).

  • Vortex gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Acquire ¹H, ¹³C, and other relevant spectra as needed.

Part B: UPLC-MS Sample Preparation and Analysis [19]

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like DMSO or methanol.

  • Perform a serial dilution of the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Configure the UPLC-MS system (e.g., with a C18 reversed-phase column) and an appropriate gradient method (e.g., water/acetonitrile with 0.1% formic acid).

  • Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode over a relevant m/z range.

  • Inject the sample and acquire the data.

  • Process the data by extracting the ion chromatogram for the expected [M+H]⁺ ion and confirming its exact mass against the theoretical value.

References

biological activity of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound. As a versatile scaffold, the benzimidazole nucleus is a privileged structure in medicinal chemistry, structurally mimicking natural purine nucleosides, which allows for interaction with a wide array of biological targets.[1][2] This document delves into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds.

The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents.[3] Its structural similarity to purine allows it to interact with the biopolymers of living systems, leading to a broad spectrum of pharmacological activities.[1] The core molecule, this compound, serves as a crucial intermediate or building block for synthesizing more complex and potent derivatives.[4] Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to significantly influence the resulting biological activity, making SAR studies a critical component of the drug discovery process.[5][6]

General Synthesis Approach

The synthesis of benzimidazole derivatives often begins with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] For the specific scaffold , 4-methyl-1,2-diaminobenzene would be a logical starting material, reacting with a suitable dicarboxylic acid monoester derivative to form the core structure. Subsequent modifications, such as N-alkylation or substitution at the methyl or ester groups, can then be performed to generate a library of derivatives for biological screening.

Anticancer Activity: Targeting Malignant Proliferation

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2][8] Several compounds based on this scaffold have entered clinical trials, underscoring their therapeutic promise.[9]

Mechanism of Action

The anticancer effects of benzimidazole derivatives are multifaceted, involving the disruption of key cellular processes essential for cancer cell survival and proliferation.[10]

  • Tubulin Polymerization Inhibition: A well-established mechanism involves the binding of benzimidazole derivatives to β-tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptosis.[8][10]

  • Kinase Inhibition: Many kinases are crucial for cancer cell signaling pathways. Derivatives have been developed as inhibitors of key kinases like EGFR and BRAF, blocking downstream signaling and inhibiting cell proliferation.[11]

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and the induction of apoptosis.[2]

  • Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs). HDAC inhibition alters gene expression, leading to cell cycle arrest and apoptosis.[9]

A simplified representation of how benzimidazole derivatives can induce apoptosis in cancer cells is shown below.

Anticancer_Mechanism cluster_0 Benzimidazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Kinases EGFR / BRAF Benzimidazole->Kinases Topo Topoisomerase Benzimidazole->Topo HDAC HDAC Benzimidazole->HDAC Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Signal Pathway Inhibition Kinases->Signaling DNA_Damage DNA Damage Topo->DNA_Damage Gene Altered Gene Expression HDAC->Gene Apoptosis Apoptosis Microtubule->Apoptosis Signaling->Apoptosis DNA_Damage->Apoptosis Gene->Apoptosis

Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.

Structure-Activity Relationship (SAR)
  • C-2 Position: Substitutions with aromatic or heteroaromatic rings at this position are often crucial for potent activity. The nature of these substituents can influence the binding affinity to targets like tubulin.

  • N-1 Position: The addition of various alkyl or substituted phenyl groups can modulate lipophilicity and cellular uptake, significantly impacting cytotoxicity.

  • C-5 and C-6 Positions: The introduction of electron-withdrawing or -donating groups, such as the methyl group at C-6, can fine-tune the electronic properties of the benzimidazole ring, affecting target interaction.[6] For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[8]

Quantitative Data Summary: Anticancer Activity

The following table structure should be used to summarize the in vitro anticancer activity (IC₅₀ values) of novel this compound derivatives.

Compound IDSubstitution at N-1Substitution at C-2Cancer Cell LineIC₅₀ (µM)[12]
Derivative 1 e.g., -He.g., -Aryl groupA549 (Lung)[Insert Data]
Derivative 2 e.g., -CH₃e.g., -Aryl groupMCF-7 (Breast)[Insert Data]
Derivative 3 e.g., -Propyle.g., -HeterocycleSW480 (Colon)[Insert Data]
Positive Control (e.g., Doxorubicin)-A549 (Lung)[Insert Data]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13][14]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Compound Exposure: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[17]

Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazole scaffold is present in several commercially available antimicrobial and antifungal drugs.[18] Its derivatives are effective against a wide range of microorganisms, including drug-resistant strains, making them a focus for developing new anti-infective agents.[1]

Mechanism of Action
  • Inhibition of DNA Gyrase: Some benzimidazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair, leading to cell death.[18]

  • Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, disrupting membrane integrity and function.[1]

  • Disruption of Other Cellular Processes: Other mechanisms include interference with microbial metabolic pathways or disruption of cell wall synthesis.

Antimicrobial_Workflow Start Start: Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Plate_Prep 1. Add Broth to 96-Well Plate Start->Plate_Prep Dilution 2. Perform 2-Fold Serial Dilution of Test Compound Plate_Prep->Dilution Inoculation 3. Add Inoculum to All Test Wells Dilution->Inoculation Incubate 4. Incubate at 37°C for 18-24 hours Inoculation->Incubate Readout 5. Visually Inspect for Turbidity Incubate->Readout End End: Determine Minimum Inhibitory Concentration (MIC) Readout->End

Caption: Workflow for Broth Microdilution MIC Assay.

Quantitative Data Summary: Antimicrobial Activity

The following table structure should be used to summarize the Minimum Inhibitory Concentration (MIC) of novel derivatives against various microorganisms.

Compound IDGram StainTest MicroorganismMIC (µg/mL)[19]
Derivative 1 PositiveStaphylococcus aureus[Insert Data]
Derivative 1 NegativeEscherichia coli[Insert Data]
Derivative 2 PositiveBacillus subtilis[Insert Data]
Derivative 2 NegativePseudomonas aeruginosa[Insert Data]
Positive Control (e.g., Ciprofloxacin)E. coli[Insert Data]
Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

  • Inoculum Preparation: Suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate.[20]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21]

Anti-Inflammatory and Antiviral Activities

Beyond anticancer and antimicrobial effects, benzimidazole derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[5][22]

  • Anti-Inflammatory Activity: These compounds can exert anti-inflammatory effects by inhibiting key enzymes in the inflammation cascade, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).[5][23] SAR studies indicate that substitutions at the N-1, C-2, and C-5/C-6 positions are critical for modulating this activity.[5][6] Evaluation is often performed using in vivo models like the carrageenan-induced rat paw edema assay.[24][25]

  • Antiviral Activity: Benzimidazoles have shown a broad spectrum of antiviral activity against both RNA and DNA viruses.[26][27] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase in the case of Hepatitis C Virus (HCV).[28] Screening a library of derivatives against a panel of viruses (e.g., RSV, CVB-5) can identify lead compounds for further development.[22]

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with a remarkable breadth of biological activities. The versatility of the benzimidazole scaffold allows for extensive chemical modification, enabling the optimization of potency and selectivity against various therapeutic targets. Future research should focus on integrated approaches, combining rational drug design and molecular modeling with high-throughput screening to explore the vast chemical space of these derivatives. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents.

References

Spectroscopic Data of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (C₁₀H₁₀N₂O₂), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in synthesis and development. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the predicted and expected spectroscopic characteristics of this compound, providing a framework for its unambiguous identification.

Molecular Structure and Tautomerism

Benzimidazole derivatives, including the title compound, can exist in tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium can influence the observed spectroscopic data, particularly in NMR.[2] The predominant tautomer can be influenced by factors such as the solvent and the nature of substituents. For the purpose of this guide, we will consider both tautomers in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it helps in observing the exchangeable N-H proton.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 240 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar benzimidazole derivatives and computational prediction tools.

Proton AssignmentPredicted Chemical Shift (δ, ppm) (in DMSO-d₆)MultiplicityIntegration
N-H~12.5 - 13.0Broad Singlet1H
H-4~7.5 - 7.6Singlet or Doublet1H
H-5~7.1 - 7.2Doublet1H
H-7~7.4 - 7.5Doublet1H
-OCH₃~3.9Singlet3H
-CH₃~2.4Singlet3H
Interpretation of ¹H NMR Spectrum
  • N-H Proton: A broad singlet is expected in the downfield region (around 12.5-13.0 ppm) in a polar aprotic solvent like DMSO-d₆. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the position of the methyl group. For the 6-methyl isomer, we expect to see three distinct aromatic signals. H-7 will likely be a doublet coupled to H-5, H-5 will be a doublet of doublets (or a simple doublet if the meta coupling is not resolved) coupled to H-7 and H-4, and H-4 will appear as a singlet or a narrow doublet.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around 3.9 ppm, which is a characteristic region for methyl ester protons.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected around 2.4 ppm, corresponding to the methyl group attached to the benzene ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm) (in DMSO-d₆)
C=O (Ester)~162
C-2~145
C-3a~140
C-7a~135
C-6~132
C-5~124
C-4~115
C-7~112
-OCH₃~52
-CH₃~21
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 162 ppm.

  • Benzimidazole Core Carbons: The carbons of the benzimidazole ring system will appear in the aromatic region (110-150 ppm). The carbon attached to the two nitrogen atoms (C-2) will be significantly downfield. The presence of the methyl group at the 6-position will influence the chemical shifts of the surrounding aromatic carbons. Due to tautomerism, the signals for C-4/C-7 and C-5/C-6 might be averaged if the proton exchange is fast on the NMR timescale.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around 52 ppm.

  • Methyl Carbon (-CH₃): The carbon of the methyl group on the benzene ring will appear in the aliphatic region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200-3400Medium, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Ester)1710-1730Strong
C=N Stretch1610-1630Medium
C=C Stretch (Aromatic)1450-1600Medium
C-O Stretch (Ester)1250-1300Strong
C-N Stretch1200-1250Medium
Interpretation of IR Spectrum
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration in the benzimidazole ring, often broadened due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • Carbonyl Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.

  • C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will appear in the 1450-1630 cm⁻¹ region.

  • C-O and C-N Stretches: Strong absorptions corresponding to the C-O stretch of the ester and the C-N stretch of the imidazole ring are expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Method (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 190, corresponding to the molecular weight of C₁₀H₁₀N₂O₂.

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

  • Loss of the methoxy group (-OCH₃): A prominent fragment at m/z = 159 is expected due to the loss of a methoxy radical from the molecular ion. This is a common fragmentation for methyl esters.

  • Loss of the entire ester group (-COOCH₃): A fragment at m/z = 131 would result from the cleavage of the C-C bond between the benzimidazole ring and the ester group.

  • Fragmentation of the benzimidazole ring: The benzimidazole core can undergo characteristic fragmentation, such as the loss of HCN (27 Da), leading to further fragment ions. For example, the fragment at m/z = 131 could lose HCN to give a fragment at m/z = 104.

G M [M]⁺˙ m/z = 190 F1 [M - OCH₃]⁺ m/z = 159 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 131 M->F2 - •COOCH₃ F3 [M - COOCH₃ - HCN]⁺ m/z = 104 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-carboxybenzimidazole derivatives involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative.[3]

Experimental Protocol: Synthesis

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Dimethyl oxalate

  • Methanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in methanol.

  • Add dimethyl oxalate (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Reaction Reaction 4-Methyl-1,2-phenylenediamine->Reaction Dimethyl oxalate Dimethyl oxalate Dimethyl oxalate->Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reaction Reflux Reflux Reflux->Reaction Workup Workup Reaction->Workup Cooling, Filtration Purification Purification Workup->Purification Recrystallization Product 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Purification->Product

Caption: General workflow for the synthesis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predictive methods with established principles of spectroscopic interpretation, a comprehensive analytical profile of the molecule has been constructed. This information serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate.

References

Unlocking the Therapeutic Potential of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, an isostere of naturally occurring purine nucleosides, represents a cornerstone in the edifice of medicinal chemistry. Its unique bicyclic architecture, comprising a fusion of benzene and imidazole rings, allows for facile interaction with a multitude of biological macromolecules. This inherent promiscuity, coupled with the vast potential for chemical modification, has rendered benzimidazole derivatives as indispensable tools in the pursuit of novel therapeutics. From the widely-used anthelmintics like albendazole to the proton-pump inhibitor omeprazole, the benzimidazole scaffold has consistently demonstrated its clinical significance. This guide focuses on a specific, yet promising, member of this family: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester . While direct extensive research on this particular molecule is emerging, its structural similarity to other well-characterized benzimidazoles provides a strong foundation for exploring its therapeutic potential. This document serves as a technical roadmap for researchers and drug development professionals, outlining potential therapeutic targets and providing robust, validated protocols for their investigation.

Anticancer Applications: Targeting Cellular Proliferation and Survival

The dysregulation of cellular proliferation is a hallmark of cancer, and many successful chemotherapeutics function by disrupting the intricate machinery of the cell cycle. Benzimidazole derivatives have demonstrated significant promise in this arena, and there is a strong rationale to investigate this compound as a potential anticancer agent.[1]

Proposed Target: Microtubule Dynamics

A compelling body of evidence points towards the inhibition of tubulin polymerization as a key anticancer mechanism of benzimidazole compounds.[2] A structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent (MTA) that induces mitotic arrest and apoptosis in breast cancer cells.[3] It is hypothesized that this compound may exert a similar effect.

The compound is predicted to bind to β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with the mitotic spindle apparatus would lead to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.

Diagram: Workflow for Validating Microtubule Targeting Activity

G cluster_in_vitro In Vitro Cellular Assays cluster_biochemical Biochemical Assays cluster_in_silico In Silico Analysis A Cytotoxicity Screening (MTT/MTS Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cell cycle arrest E Tubulin Polymerization Assay A->E Directly measure effect on tubulin C Apoptosis Assay (Annexin V/PI Staining) B->C Confirm apoptotic cell death D Immunofluorescence Microscopy (Tubulin Staining) B->D Visualize microtubule disruption F Competitive Binding Assay (e.g., with Colchicine) E->F Determine binding site G Molecular Docking with β-tubulin G->E Predict binding interaction

Caption: A stepwise approach to validate the microtubule targeting potential of the compound.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Parameter Expected Outcome with Active Compound
IC50 Value Potent inhibition of cancer cell growth (low µM or nM range)
Cell Cycle Accumulation of cells in the G2/M phase
Other Potential Anticancer Targets

The versatility of the benzimidazole scaffold suggests other potential anticancer mechanisms that warrant investigation.[2]

  • Topoisomerase Inhibition: Benzimidazole derivatives have been shown to intercalate with DNA and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

  • Kinase Inhibition: Several benzimidazoles act as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.[5]

  • Epigenetic Modulation: Emerging research indicates that benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), representing a novel avenue for cancer therapy.[6]

Antimicrobial Activity: A Broad-Spectrum Potential

Infectious diseases remain a major global health challenge, and the rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazoles have a long-standing history of use as anti-infectives, and this compound is a promising candidate for further development.[7]

Proposed Target: Bacterial DNA Gyrase and Cell Division Proteins

For antibacterial activity, DNA gyrase, an enzyme essential for DNA replication in bacteria, is a well-established target for this class of compounds.[8] Additionally, proteins involved in bacterial cell division, such as FtsZ, are emerging as attractive targets.[9]

The compound may bind to the B subunit of DNA gyrase, inhibiting its enzymatic activity and leading to the cessation of DNA synthesis and bacterial cell death. Alternatively, it could interfere with the polymerization of the FtsZ protein, disrupting the formation of the Z-ring and preventing cell division.

Diagram: Workflow for Validating Antibacterial Targets

G cluster_screening Initial Screening cluster_target_validation Target Validation A MIC & MBC Determination (Broth Microdilution) B DNA Gyrase Supercoiling Assay A->B Investigate DNA gyrase inhibition C FtsZ Polymerization Assay A->C Investigate FtsZ inhibition D Molecular Docking B->D Predict binding to DNA gyrase C->D Predict binding to FtsZ

Caption: A streamlined workflow for identifying and validating antibacterial targets.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Strain Example Reference Drug Potential for the Test Compound
S. aureusCiprofloxacinLow µg/mL MIC value
E. coliCiprofloxacinLow µg/mL MIC value

Antiviral Potential: A Frontier for Exploration

The chemical diversity of benzimidazole derivatives has also led to their exploration as antiviral agents.[10][11] Reports have shown activity against a range of viruses, including vaccinia virus and Coxsackie virus B4.[10]

Proposed Approach: Phenotypic Screening

Given the diverse mechanisms of viral replication, a phenotypic screening approach is initially recommended to identify potential antiviral activity against a panel of representative viruses.

Protocol 4: Antiviral Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture: Grow a suitable host cell line (e.g., Vero cells) to confluence in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the compound to the cells, followed by a predetermined infectious dose of the virus.

  • Incubation: Incubate the plates until CPE is observed in the virus control wells.

  • CPE Evaluation: Assess the extent of CPE in each well, either visually or by using a cell viability assay (e.g., MTS).

  • Data Analysis: Calculate the EC50 (the concentration that inhibits 50% of the viral CPE).

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, poised at the intersection of proven chemical scaffolding and unexplored biological potential. The evidence from structurally related compounds strongly suggests that its most promising applications may lie in oncology, with microtubule inhibition being a prime candidate for its mechanism of action. Furthermore, its potential as a broad-spectrum antimicrobial and a novel antiviral agent should not be overlooked. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential therapeutic targets. Future research should focus on a comprehensive screening of this compound against a wide range of cancer cell lines, bacterial strains, and viral panels, followed by in-depth mechanistic studies to elucidate its precise modes of action. The synthesis of analogs with modifications at the methyl and ester positions could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key heterocyclic building block in medicinal and materials chemistry. While a singular discovery paper for this specific molecule is not readily apparent in the historical literature, its existence and utility are well-established. This document delineates the probable synthetic pathways based on foundational benzimidazole chemistry, details its known physicochemical properties, and explores its potential applications in drug discovery and materials science. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, a bicyclic system comprising a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. First synthesized in 1872, benzimidazole derivatives have since been found to possess a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them a cornerstone in the development of new therapeutic agents. This compound is a versatile derivative within this class, offering a strategic substitution pattern for further chemical elaboration.[1][2]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single seminal paper. However, its preparation logically follows the well-established Phillips-Ladenburg synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway: The Phillips-Ladenburg Condensation

The most probable and widely practiced method for the synthesis of the benzimidazole core involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a dicarbonyl compound or a carboxylic acid derivative. For the target molecule, the logical starting materials are 4-methyl-1,2-phenylenediamine and a suitable two-carbon electrophile that can provide the carboxylic acid ester functionality at the 2-position.

A plausible and efficient route involves the reaction of 4-methyl-1,2-phenylenediamine with dimethyl oxalate. This reaction typically proceeds by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, or by thermal condensation.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Reaction_Vessel Cyclocondensation (e.g., Reflux in HCl/Ethanol) 4-methyl-1,2-phenylenediamine->Reaction_Vessel + Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Reaction_Vessel + Target_Molecule 6-Methyl-1H-benzoimidazole-2- carboxylic acid methyl ester Reaction_Vessel->Target_Molecule Formation of benzimidazole ring

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for analogous benzimidazole syntheses. Researchers should optimize conditions for their specific setup.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Dimethyl oxalate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add dimethyl oxalate (1.1 eq) followed by the slow addition of concentrated hydrochloric acid (catalytic amount).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical and Spectroscopic Characterization

PropertyValueSource/Reference
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons on the benzimidazole ring would appear as multiplets or doublets in the range of δ 7.0-7.8 ppm.

    • The methyl group protons on the benzene ring would present as a singlet around δ 2.4 ppm.

    • The methyl ester protons would appear as a singlet around δ 3.9 ppm.

    • The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 12 ppm).

  • ¹³C NMR (DMSO-d₆):

    • The carbonyl carbon of the ester would resonate around δ 160-165 ppm.

    • Aromatic carbons would appear in the region of δ 110-145 ppm.

    • The methyl ester carbon would be observed around δ 52-53 ppm.

    • The methyl group carbon on the benzene ring would appear around δ 21 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

    • A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretching of the ester group.

    • C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 190.07.

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzimidazole scaffold is a key component in numerous FDA-approved drugs.

Role in Drug Discovery

This compound is a valuable building block for the synthesis of various pharmaceuticals.[1] The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further derivatization and the introduction of diverse functional groups. These modifications are essential for tuning the pharmacological properties of the final compounds, such as their binding affinity to biological targets, solubility, and metabolic stability.

Derivatives of benzimidazole-2-carboxylic acids have been investigated for a wide range of biological activities, including:

  • Antimicrobial and Antifungal Agents: The benzimidazole core is a well-known pharmacophore in antimicrobial agents.

  • Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization.

  • Anti-inflammatory Agents: Certain benzimidazole derivatives exhibit anti-inflammatory properties.

Biological_Applications cluster_applications Potential Therapeutic Areas Target_Molecule 6-Methyl-1H-benzoimidazole-2- carboxylic acid methyl ester Derivatization Derivatization Target_Molecule->Derivatization Chemical Modification Antimicrobial Antimicrobial Agents Anticancer Anticancer Agents Anti-inflammatory Anti-inflammatory Agents Derivatization->Antimicrobial Derivatization->Anticancer Derivatization->Anti-inflammatory

Caption: Potential applications of this compound in drug discovery.

Utility in Materials Science

Beyond its pharmaceutical applications, this compound is also explored for its potential in creating advanced materials.[1] The rigid, planar structure of the benzimidazole ring system can be exploited to develop polymers with enhanced thermal and mechanical properties.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. While its specific historical discovery is not prominently documented, its synthesis is readily achievable through established methodologies. Its importance lies in its role as a key intermediate for the development of a wide range of biologically active compounds and advanced materials. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and innovation in the field of benzimidazole chemistry.

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile heterocyclic compound that serves as a crucial intermediate and building block in medicinal chemistry and materials science.[1] Its benzimidazole core is a prominent scaffold in a multitude of pharmacologically active agents, and the specific substitutions on this molecule—a methyl group at the 6-position and a methyl ester at the 2-position—confer distinct physicochemical properties that are pivotal for its application. This compound is frequently utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of advanced agrochemicals and polymers.[1]

A thorough understanding of the solubility and chemical stability of this intermediate is paramount for its effective use. These parameters directly influence reaction kinetics, purification strategies, formulation development, and the ultimate bioavailability and shelf-life of finished products. This guide provides a comprehensive technical overview of the solubility and stability profile of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its practical application.

Physicochemical Properties: A Snapshot

The molecular structure, characterized by the fused benzene and imidazole rings, dictates its fundamental properties. The presence of the N-H group and the nitrogen atom in the imidazole ring allows for hydrogen bonding, while the methyl ester group introduces a site susceptible to hydrolysis.

Table 1: Core Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Chem-Impex[1]
Molecular Weight 190.2 g/mol Chem-Impex[1]
Appearance White to off-white powderChem-Impex[1]
CAS Number 87836-37-1Chem-Impex[1]
Recommended Storage 0-8 °CChem-Impex[1]

Solubility Profile: From Theory to Practice

Solubility is a critical determinant for the successful execution of synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, its behavior can be predicted based on the general characteristics of benzimidazole derivatives and confirmed through standardized experimental protocols. Generally, benzimidazoles exhibit solubility in polar organic solvents and aqueous acidic solutions.

Causality Behind Solvent Selection

The choice of solvent is dictated by the intended application:

  • Synthesis: Solvents that can dissolve both reactants and facilitate the desired reaction pathway are chosen. Dichloromethane, ethanol, and toluene are often employed for synthesizing benzimidazole derivatives.[2]

  • Purification: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Alcohols like ethanol or methanol are common first choices.

  • Analytical Chemistry: High-purity solvents such as acetonitrile and methanol, often mixed with buffered aqueous solutions, are used to prepare samples for techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

  • Biological Screening: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in-vitro assays due to its high solubilizing power and miscibility with aqueous media.[3][4][5]

Experimental Protocol: Solubility Assessment via Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. This protocol ensures that the solution is fully saturated, providing a trustworthy measure of solubility under specific conditions.

Methodology:

  • Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected test solvent (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, Toluene) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.

Illustrative Data Presentation

The quantitative results from the solubility assessment should be summarized for clear comparison.

Table 2: Illustrative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Classification
Water25< 0.1Practically Insoluble
Ethanol25~5-10Soluble
Methanol25~10-20Freely Soluble
Acetonitrile25~1-5Sparingly Soluble
DMSO25> 100Very Soluble
Toluene25< 1Slightly Soluble

Note: The values in this table are illustrative examples based on the general properties of benzimidazole derivatives and are intended to demonstrate proper data presentation.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Withdraw Supernatant D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G

Caption: Workflow for solubility determination by the shake-flask method.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a cornerstone of drug development and chemical handling. Forced degradation, or stress testing, is intentionally performed to accelerate the degradation process, thereby identifying likely degradation products and establishing the intrinsic stability of the molecule. For this compound, the primary sites of instability are the methyl ester function and the benzimidazole ring itself.

Predicted Degradation Pathways
  • Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding 6-Methyl-1H-benzoimidazole-2-carboxylic acid and methanol as primary degradants. This is often a major degradation pathway for ester-containing compounds.[6]

  • Oxidation: The electron-rich benzimidazole ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Many aromatic heterocyclic systems, including benzimidazoles, absorb UV radiation and can undergo photodegradation, leading to complex mixtures of products.[6][7] Studies on related benzimidazole anthelmintics show high photosensitivity in solution.[6][8]

  • Thermal Degradation: While generally stable at recommended storage temperatures, exposure to high heat can induce decomposition.[9] Benzimidazole-based polymers are known for their high thermal stability, suggesting the core ring is robust.[9][10]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for stress testing, designed to produce a modest level of degradation (typically 5-20%) to ensure that secondary degradation is minimized.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Maintain at room temperature. Withdraw aliquots at timed intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Basic hydrolysis of esters is typically much faster than acidic hydrolysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Maintain at room temperature for 24 hours. Dilute samples for analysis at appropriate time points.

  • Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 80°C for up to 48 hours.

  • Thermal Degradation (Solid State): Place the solid powder in a 80°C oven for up to 48 hours. Prepare a solution of the stressed solid for analysis.

  • Photostability: Expose both the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil to protect it from light.

Degradation Pathway Visualization

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Acid Acid / Heat Parent->Acid Base Base Parent->Base Oxidation H₂O₂ Parent->Oxidation Light UV/Vis Light Parent->Light Heat Heat (Solid/Solution) Parent->Heat Hydrolysis_Prod 6-Methyl-1H-benzoimidazole- 2-carboxylic acid Acid->Hydrolysis_Prod Base->Hydrolysis_Prod Oxidation_Prod N-Oxides / Ring-Opened Products Oxidation->Oxidation_Prod Photo_Prod Photolytic Dimers / Isomers Light->Photo_Prod Thermal_Prod Decomposition Products Heat->Thermal_Prod

Caption: Potential degradation pathways under forced stress conditions.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound while simultaneously detecting the appearance of its degradation products.

Core Technique: HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for stability studies of benzimidazole derivatives.[3][4][5] Its strength lies in its ability to separate compounds with varying polarities, allowing for the resolution of the parent compound from its often more polar degradants.

Protocol: Foundational HPLC Method for Stability Assessment

This method serves as a robust starting point. It must be validated for specificity, linearity, accuracy, and precision, ensuring it is fit for purpose. The key goal is to achieve baseline separation between the parent peak and all degradant peaks generated during stress testing.

Table 3: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization and sharp peak shape for the basic benzimidazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
Gradient 10% to 90% B over 20 minA gradient is essential to elute both polar degradants and the less polar parent compound within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 285 nm (or λmax)Wavelength should be set at the maximum absorbance (λmax) of the parent compound for optimal sensitivity.
Injection Vol. 10 µLStandard volume, adjustable based on concentration and sensitivity needs.
Structural Elucidation with LC-MS

While HPLC-UV can separate and quantify the degradants, it does not identify them. To elucidate the structures of the unknown peaks observed in the chromatograms from forced degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By providing the mass-to-charge ratio (m/z) of the degradants, LC-MS offers direct evidence of their molecular weights, allowing for the confident identification of structures like the hydrolyzed carboxylic acid or oxidized products.

Analytical Workflow Visualization

G A Stressed Sample (from Forced Degradation) B Inject into HPLC System A->B C Separation on C18 Column B->C D UV Detection (Quantification of Parent & Degradants) C->D E Mass Spectrometry (Identification of Degradants) C->E F Develop Stability-Indicating Method D->F E->F

Caption: Analytical workflow for developing a stability-indicating method.

Conclusion

This compound is a compound of significant interest in pharmaceutical and chemical research.[1] Its utility is fundamentally linked to its physicochemical properties. This guide has established that while the compound possesses good general stability, it is susceptible to degradation, primarily through hydrolysis of the methyl ester group. Its solubility profile is typical for a moderately polar heterocyclic compound, with high solubility in solvents like DMSO and limited solubility in non-polar and aqueous media.

The protocols provided herein for assessing solubility and performing forced degradation studies offer a validated framework for researchers. By employing systematic stability testing coupled with robust HPLC and LC-MS analytical methods, scientists can confidently characterize this molecule, anticipate potential liabilities, and develop strategies for its optimal synthesis, purification, formulation, and storage. This foundational knowledge is critical to harnessing the full potential of this compound in the development of next-generation chemical entities.

References

A Technical Guide to Quantum Chemical Calculations for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a key derivative, serving as a versatile building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to elucidate the electronic structure, reactivity, and interaction potential of this molecule. By integrating Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, we can generate critical insights that accelerate rational drug design and lead optimization. This document details not only the computational protocols but also the fundamental causality behind each methodological choice, ensuring a robust and scientifically sound approach.

Introduction: The Quantum Lens in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, demanding immense investment in time and resources. Computational chemistry has emerged as an indispensable tool, allowing for the in silico prediction of molecular properties and interactions, thereby de-risking and streamlining the discovery pipeline.[3][4] Quantum chemical (QC) calculations, in particular, offer a granular view of a molecule's electronic landscape, moving beyond classical mechanics to provide a more fundamental understanding of its behavior.[5]

For a molecule like this compound, QC methods can predict:

  • Geometric Stability: The most stable three-dimensional conformation.

  • Chemical Reactivity: Where the molecule is likely to donate or accept electrons.

  • Intermolecular Interactions: How the molecule will "see" and interact with a biological target, such as a protein receptor.

This guide will focus on a synergistic workflow employing DFT as the foundational calculation engine, with FMO and MEP analyses providing layers of interpretive insight.

Theoretical Foundations: Core Methodologies Explained

A successful computational study is built on a sound theoretical understanding. The choice of methodology is not arbitrary; it is a deliberate decision to balance computational cost with the required accuracy for the scientific question at hand.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most widely used method for electronic structure calculations in drug design due to its exceptional balance of accuracy and efficiency.[6][7] Instead of solving the complex many-electron Schrödinger equation, DFT determines the electronic properties of a molecule based on its electron density, a much simpler variable.[6]

  • Causality of Choice: We choose DFT because it can accurately model larger molecules like our target compound in a reasonable timeframe, which is often prohibitive for higher-level post-Hartree-Fock methods. The functional and basis set are critical parameters. A popular and well-validated choice for organic molecules is the B3LYP hybrid functional combined with a Pople-style basis set like 6-311G(d,p) .[6] The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic effects. The 6-311G(d,p) basis set offers sufficient flexibility for the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to accurately describe anisotropic electron distributions, which are crucial for modeling non-covalent interactions.

Frontier Molecular Orbital (FMO) Theory: Decoding Reactivity

FMO theory simplifies the complex world of molecular orbitals by focusing on two key players: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .[8][9]

  • HOMO: This orbital can be thought of as the valence band. Its energy level (EHOMO) indicates the molecule's ability to donate an electron. A higher (less negative) EHOMO suggests a better electron donor.[10]

  • LUMO: This is analogous to the conduction band. Its energy level (ELUMO) reflects the molecule's ability to accept an electron. A lower (less positive or more negative) ELUMO signifies a better electron acceptor.[10]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[9] A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, whereas a large gap points to higher stability.[11]

In drug design, these parameters are essential for predicting how a drug molecule will interact with its biological target. For instance, an electron donation from the drug's HOMO to the target's LUMO is a common feature of binding interactions.[8]

Molecular Electrostatic Potential (MEP): Visualizing the Interaction Landscape

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of the charge distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).[9]

  • Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.

  • Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

The MEP map is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are the primary drivers of drug-receptor binding.[12]

A Validated Computational Protocol

This section provides a step-by-step methodology for conducting a comprehensive quantum chemical analysis of this compound. Each step is designed to be a self-validating system.

Workflow Overview

The overall computational workflow is a sequential process where the output of one step serves as the validated input for the next.

G cluster_prep Step 1: Structure Preparation cluster_calc Step 2-3: Quantum Calculation cluster_analysis Step 4: Data Analysis A 2D Structure Drawing (e.g., ChemDraw) B 3D Model Generation (e.g., Avogadro) A->B C Geometry Optimization (DFT: B3LYP/6-311G(d,p)) B->C D Frequency Calculation C->D D->C Imaginary Freq > 0 (Re-optimize) E Single-Point Energy Calculation (on optimized geometry) D->E No Imaginary Freq (Validated Minimum) F Extract Electronic Properties (HOMO, LUMO, MEP, etc.) E->F G Interpret Results for Drug Discovery Relevance F->G

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Preparation
  • Draw the 2D structure of this compound.

  • Convert to a 3D model using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF or MMFF94) to generate a reasonable starting structure. This step is crucial as a poor starting geometry can lead to longer computation times or convergence to a local, rather than global, energy minimum.

Step 2: Geometry Optimization
  • Input Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Methodology Specification:

    • Keyword: Opt (for optimization).

    • Theory Level: B3LYP.

    • Basis Set: 6-311G(d,p).

    • Solvation (Optional but Recommended): To mimic physiological conditions, use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.

  • Execution: Run the calculation.

  • Rationale: This is the most critical computational step. It finds the lowest energy conformation of the molecule, which represents its most probable structure. All subsequent electronic properties must be calculated from this stable, optimized geometry to be physically meaningful.

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Input Preparation: Use the optimized geometry from Step 2 as the input.

  • Methodology Specification:

    • Keyword: Freq.

    • Theory Level & Basis Set: Must be the same as used for the optimization (B3LYP/6-311G(d,p)).

  • Execution & Validation: Run the calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized. This step ensures the trustworthiness of the optimized structure.

Step 4: Electronic Property Calculation and Analysis
  • Calculation: The frequency calculation from Step 3 also provides the final electronic properties. Alternatively, a "single-point energy" calculation can be run on the validated geometry.

  • Data Extraction and Presentation: Summarize the key quantitative results in a structured table.

PropertyCalculated ValueSignificance in Drug Design
Total Energy (a.u.) Hypothetical ValueProvides a measure of the molecule's overall stability.
EHOMO (eV) Hypothetical ValueIndicates electron-donating capability; crucial for charge-transfer interactions.
ELUMO (eV) Hypothetical ValueIndicates electron-accepting capability; relevant for binding with electron-rich residues.
ΔE (HOMO-LUMO Gap) (eV) Hypothetical ValueCorrelates with chemical reactivity and stability. Optimal gaps balance stability with binding activity.[8]
Dipole Moment (Debye) Hypothetical ValueMeasures overall polarity, influencing solubility and the ability to cross biological membranes.
  • Interpretation:

    • FMO Analysis: The HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, while the LUMO may be distributed across the conjugated system, including the carbonyl group of the ester. The calculated energy gap provides a first-pass assessment of the molecule's potential as a stable yet reactive drug candidate.

    • MEP Analysis: The MEP map would likely show strong negative potential (red) around the carbonyl oxygen and the non-protonated nitrogen of the imidazole ring, identifying them as primary hydrogen bond acceptor sites. A region of positive potential (blue) would be expected around the N-H proton, making it a key hydrogen bond donor site. This information is critical for predicting how the molecule will orient itself within a protein's binding pocket.

Application in Drug Development: Bridging QC with Molecular Docking

The true power of quantum calculations is realized when their outputs inform subsequent drug design stages, such as molecular docking.[13] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, but its accuracy is highly dependent on the quality of the input parameters.

G cluster_qm Quantum Mechanics (QM) cluster_mm Molecular Docking (MM) cluster_insight Integrated Insight QM_Opt Optimized 3D Structure Docking Docking Simulation (e.g., AutoDock Vina) QM_Opt->Docking QM_Charges Accurate Atomic Charges (from MEP/ESP) QM_Charges->Docking Target Protein Target Preparation (e.g., PDB structure) Target->Docking Analysis Analyze Binding Pose & Scoring Function Docking->Analysis SAR Rationalize Structure- Activity Relationship (SAR) Analysis->SAR

Caption: Integrated workflow combining QM results with molecular docking.

Protocol: A QM-Enhanced Docking Study
  • Ligand Preparation: Use the DFT-optimized geometry of this compound. Crucially, replace the default atomic charges from the docking software's force field with more accurate charges derived from the quantum chemical calculation (e.g., using the Merz-Kollman or CHELPG schemes). This provides a more realistic electrostatic description.

  • Receptor Preparation: Obtain a crystal structure of a relevant biological target (e.g., a protein kinase or topoisomerase) from the Protein Data Bank (PDB).[14] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Docking Simulation: Use software like AutoDock Vina to dock the QM-prepared ligand into the defined active site of the receptor.[15] The software will generate a series of possible binding poses ranked by a scoring function.

  • Post-Docking Analysis: The most favorable binding poses can be analyzed in the context of the QC results. For example, one can verify if the hydrogen bonds predicted by the docking pose correspond to the electron-rich (red) and electron-poor (blue) regions identified in the MEP map. This cross-validation adds a layer of confidence to the predicted binding mode and helps in rationalizing the structure-activity relationship.[1]

Conclusion

Quantum chemical calculations provide an unparalleled, in-depth view of the electronic properties of drug candidates like this compound. By following a structured and self-validating protocol based on Density Functional Theory, one can reliably determine the molecule's stable geometry, reactivity, and electrostatic nature. These fundamental insights, derived from first principles, are not merely academic; they are actionable data that enhance the accuracy of subsequent computational methods like molecular docking and provide a solid theoretical foundation for rational drug design. The integration of these QC techniques into the early stages of drug discovery is a critical step toward developing safer, more effective therapeutics with greater efficiency and a higher probability of success.

References

Methodological & Application

laboratory scale synthesis protocol for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol

Abstract

This document provides a comprehensive, robust, and detailed protocol for the laboratory-scale synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This benzimidazole derivative is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate in the development of novel pharmaceuticals and functional polymers.[1] The described method is based on the well-established Phillips-Ladenburg cyclocondensation reaction, adapted for this specific substrate. We will detail the reaction mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Reaction Principle

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous commercially available drugs. The target molecule, this compound, combines this core with a reactive ester functional group, making it an ideal precursor for further chemical elaboration.[1]

The synthesis is achieved through the acid-catalyzed cyclocondensation of 4-methyl-1,2-phenylenediamine with dimethyl oxalate. This reaction is a classic example of forming the imidazole ring fused to a benzene ring.

Reaction Scheme:

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of one of the amino groups of the phenylenediamine onto one of the electrophilic carbonyl carbons of dimethyl oxalate. The acidic conditions catalyze this step by protonating the carbonyl oxygen, rendering the carbon more electrophilic. This is followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl. The resulting tetrahedral intermediate then undergoes dehydration and elimination of a molecule of methanol to yield the aromatic benzimidazole ring system. This acid-catalyzed dehydration is the driving force for the final aromatization step.[2][3][4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
4-Methyl-1,2-phenylenediamine496-72-0C₇H₁₀N₂122.17Purity ≥ 98%. Store under inert gas.
Dimethyl oxalate553-90-2C₄H₆O₄118.09Purity ≥ 99%. Irritant.[5]
Hydrochloric Acid (conc.)7647-01-0HCl36.46~37% aqueous solution. Corrosive.
Methanol67-56-1CH₄O32.04ACS Grade. Flammable and toxic.
Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated aqueous solution.
Ethanol64-17-5C₂H₆O46.07For recrystallization.
Deionized Water7732-18-5H₂O18.02
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Thermometer

  • Buchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

  • Vacuum oven

Safety and Hazard Management (EHS)

OVERALL CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is a minimum), must be worn at all times.

  • 4-Methyl-1,2-phenylenediamine: Phenylenediamines are toxic and potential mutagens. Avoid inhalation of dust and any skin contact. Handle as a suspected carcinogen.

  • Dimethyl Oxalate: Causes serious skin and eye irritation.[6][7] Avoid contact with skin, eyes, and clothing. Do not inhale dust. In case of contact, flush immediately with copious amounts of water.[8]

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. It releases toxic fumes. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (6.11 g, 50 mmol).

  • Add 100 mL of a 4:1 mixture of methanol and water.

  • Slowly and with stirring, add dimethyl oxalate (6.50 g, 55 mmol, 1.1 eq). A slight excess of the oxalate ensures complete consumption of the diamine.

  • Carefully add concentrated hydrochloric acid (4 mL) dropwise to the stirring suspension. The acid acts as a catalyst for the condensation.

Step 2: Cyclocondensation Reaction
  • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

  • Heat the mixture to reflux (approximately 70-80°C) with continuous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • Rationale for TLC Monitoring: This is a crucial step for process validation. A suitable eluent is ethyl acetate/hexane (e.g., 1:1 v/v). Spot the starting material (diamine) and the reaction mixture. The reaction is complete when the diamine spot has completely disappeared, and a new, more polar product spot is dominant (visualized under UV light).

Step 3: Isolation of Crude Product
  • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to maximize the precipitation of the product hydrochloride salt.

  • While stirring the cold mixture, slowly add a saturated aqueous solution of sodium bicarbonate dropwise until the pH of the solution is neutral (pH ~7-8).

    • Causality: The product is synthesized as its hydrochloride salt, which is soluble in the reaction medium. Neutralization deprotonates the benzimidazole nitrogen, yielding the free base which is significantly less soluble in the aqueous methanol, causing it to precipitate out as a solid.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether (20 mL) to remove non-polar impurities.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or methanol) to the flask—just enough to dissolve the solid completely. This step should be done on a hot plate with stirring.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Expert Insight: Slow cooling is essential for the formation of well-defined, pure crystals. Rapid cooling (e.g., by placing directly in an ice bath) will trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for 30-60 minutes to maximize the yield of the purified product.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

Step 5: Drying and Characterization
  • Dry the purified crystals in a vacuum oven at 50-60°C overnight or until a constant weight is achieved.

  • Weigh the final product and calculate the percentage yield.

  • Characterize the product using standard analytical techniques.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Isolation cluster_purify Purification & Analysis reactants 1. Charge Flask: - 4-Methyl-1,2-phenylenediamine - Dimethyl Oxalate - MeOH/H₂O - Conc. HCl reflux 2. Heat to Reflux (70-80°C, 4-6h) reactants->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool to RT, then Ice Bath tlc->cool neutralize 5. Neutralize with NaHCO₃ (aq) to pH 7-8 cool->neutralize precipitate 6. Precipitate & Filter neutralize->precipitate wash 7. Wash Solid (H₂O, Ether) precipitate->wash recrystal 8. Recrystallize (Hot Ethanol) wash->recrystal dry 9. Dry under Vacuum recrystal->dry yield 10. Calculate Yield dry->yield char 11. Characterize Product (MP, NMR, IR, MS) yield->char

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

ParameterExpected Result
Appearance Off-white to light brown crystalline powder
Yield 75-85%
Melting Point 180-184 °C (decomposes)[9]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.8 (br s, 1H, N-H)

    • δ ~7.5 (m, 2H, Ar-H)

    • δ ~7.1 (m, 1H, Ar-H)

    • δ 3.9 (s, 3H, -OCH₃)

    • δ 2.4 (s, 3H, Ar-CH₃) (Note: Exact shifts and multiplicities may vary slightly. The broad singlet for the N-H proton is characteristic and may exchange with D₂O).[10]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~161.0 (C=O, ester)

    • δ ~142.0, 138.0, 132.0, 125.0, 118.0, 112.0 (Aromatic & Imidazole Carbons)

    • δ ~52.5 (-OCH₃)

    • δ ~21.0 (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3100 (N-H stretch, broad)

    • ~3050 (Aromatic C-H stretch)

    • ~1725 (C=O ester stretch)

    • ~1620, 1580 (C=N and C=C stretches)

    • ~1280 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z = 190 [M]⁺

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound. By detailing the mechanistic rationale and critical process parameters, this guide is intended to enable researchers, scientists, and drug development professionals to confidently reproduce this synthesis. The procedure is scalable and yields a high-purity product suitable for subsequent use in research and development endeavors.

References

Application Notes and Protocols: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzimidazole Scaffold and the Significance of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has resulted in the development of numerous successful drugs, including proton pump inhibitors like omeprazole, and anthelmintics such as albendazole and mebendazole.[1]

Within this important class of compounds, This compound emerges as a particularly valuable building block for drug discovery. The strategic placement of a methyl group at the 6-position and a methyl ester at the 2-position provides a unique combination of properties. The methyl group can influence the compound's pharmacokinetic profile and modulate its interaction with target proteins, while the methyl ester serves as a versatile handle for further chemical modifications.[3] This document provides a detailed guide to the synthesis, derivatization, and potential applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable two-carbon electrophile. A common and effective method involves the use of dimethyl oxalate.

Protocol 1: Synthesis via Condensation with Dimethyl Oxalate

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Dimethyl oxalate

  • Methanol

  • Hydrochloric acid (4 M in dioxane or concentrated HCl)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in methanol.

  • Addition of Reagent: To the stirred solution, add dimethyl oxalate (1.1 equivalents).

  • Acid Catalysis: Add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl or a small volume of 4 M HCl in dioxane).

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both reactants and facilitates the reaction.

  • Acid Catalysis: The acid protonates the carbonyl oxygen of dimethyl oxalate, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash removes any residual water-soluble impurities.

Illustrative Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 4-Methyl-1,2-phenylenediamine + Dimethyl Oxalate in Methanol B Add Catalytic HCl A->B C Reflux (4-6h) B->C D Cool to RT C->D E Evaporate Methanol D->E F Dissolve in EtOAc E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 & Concentrate G->H I Column Chromatography (Silica Gel) H->I J 6-Methyl-1H-benzoimidazole -2-carboxylic acid methyl ester I->J

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted to other functional groups, such as amides, hydrazides, and carboxylic acids, providing access to a diverse chemical space.

Derivatization of the Ester Group

The methyl ester at the C2 position is a key site for chemical modification.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF) in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Amine Addition: Add the desired primary or secondary amine (1.5-2.0 equivalents). For less reactive amines, a base such as triethylamine or diisopropylethylamine may be added to facilitate the reaction.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by precipitation with water or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux: Reflux the mixture for 4-8 hours.

  • Isolation: Cool the reaction mixture. The product, 6-Methyl-1H-benzoimidazole-2-carbohydrazide, often precipitates from the solution and can be collected by filtration.

Application as a Scaffold for Kinase Inhibitors

Benzimidazole derivatives are known to be effective kinase inhibitors, targeting enzymes that are crucial in cancer cell signaling pathways.[4] The 6-methyl group can provide beneficial hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity.

G cluster_0 Drug Discovery Workflow Start 6-Methyl-1H-benzoimidazole -2-carboxylic acid methyl ester Derivatization Derivatization (e.g., Amidation) Start->Derivatization Screening High-Throughput Screening (Kinase Panel) Derivatization->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow using the target compound as a scaffold.

Potential as Anthelmintic Agents

Many commercially successful anthelmintic drugs, such as albendazole and mebendazole, are benzimidazole derivatives.[1] The core benzimidazole structure is crucial for their mechanism of action, which involves binding to β-tubulin and inhibiting microtubule polymerization in parasitic worms. While this compound itself is not an anthelmintic, it serves as a key precursor for synthesizing more complex derivatives with potential anthelmintic activity. The 6-methyl group can influence the binding affinity to parasitic tubulin.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported in publicly available literature, the biological activities of closely related benzimidazole derivatives provide valuable insights into its potential.

Table 1: Biological Activities of Selected Benzimidazole Derivatives

Compound/DerivativeTarget/ActivityIC50/Activity ValueReference
2-Methyl-1H-benzimidazoleAntioxidantIC50: 144.84 µg/ml
2-Methyl-1H-benzimidazoleCytotoxic (Brine Shrimp)LC50: 0.42 µg/ml
1,2-disubstituted benzimidazolesCXCR3 AntagonistPotent inhibition of CXCL10 binding[3]
2-Amino-1-isopropylsulfonyl-6-substituted benzimidazolesp38α MAP kinase inhibitorHigh efficacy[3]
6-Nitro-substituted benzimidazolesAnti-inflammatoryMore active than electron-donating groups at the 6-position[3]

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the benzimidazole ring significantly impacts biological activity. Electron-withdrawing groups, such as a nitro group, have been shown to enhance anti-inflammatory activity, while electron-donating groups may be less favorable.[3] The methyl group at the 6-position, being weakly electron-donating, is expected to have a distinct influence on the electronic properties and biological activity of the scaffold.

  • Substitution at the 2-position: The group at the 2-position is critical for directing the molecule to its biological target. The methyl ester of the title compound allows for the introduction of a wide variety of substituents, enabling the exploration of SAR and the optimization of activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its methyl ester group make it an ideal starting point for the development of novel therapeutic agents. The benzimidazole scaffold is a proven pharmacophore, and the specific substitution pattern of this compound offers opportunities to fine-tune pharmacological properties. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Derivatization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole nucleus is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester serves as a key intermediate in the synthesis of a diverse array of bioactive molecules.[3] Its structure, featuring a reactive secondary amine in the imidazole ring and an ester group at the 2-position, offers multiple avenues for chemical modification. This application note provides detailed experimental protocols for the derivatization of this versatile scaffold, enabling researchers to generate novel compound libraries for drug discovery and development. The protocols outlined below are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step.

Strategic Derivatization Pathways

The chemical architecture of this compound allows for derivatization at two primary sites: the N-H of the imidazole ring and the methyl ester at the C2 position. This guide will focus on three strategic modifications: N-alkylation, N-arylation, and conversion to hydrazides and amides.

Diagram of Derivatization Strategies

G cluster_0 Core Scaffold cluster_1 Derivatization Products Core 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester N_Alkyl N-Alkylated Derivatives Core->N_Alkyl N-Alkylation (Alkyl Halide, Base) N_Aryl N-Arylated Derivatives Core->N_Aryl N-Arylation (Aryl Halide, Cu Catalyst) Hydrazide Hydrazide Derivatives Core->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Amide Amide Derivatives Hydrazide->Amide Amide Coupling (Carboxylic Acid, Coupling Agent)

Caption: Key derivatization pathways for this compound.

Protocol 1: N-Alkylation of the Benzimidazole Core

Introduction: N-alkylation of the benzimidazole ring is a fundamental strategy to introduce diverse alkyl groups, which can significantly modulate the compound's lipophilicity, steric profile, and biological activity.[4] This protocol describes a general method for N-alkylation using an alkyl bromide in the presence of a base.

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate): A moderately strong base is required to deprotonate the N-H of the imidazole ring, forming the more nucleophilic benzimidazolate anion. Potassium carbonate is chosen for its affordability, ease of handling, and sufficient basicity to drive the reaction without causing unwanted side reactions.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the benzimidazole substrate and the potassium carbonate. Its high boiling point allows for heating to accelerate the reaction rate.

  • Phase-Transfer Catalyst (Optional - Tetrabutylammonium Hydrogen Sulfate): For less reactive alkyl halides or when using a biphasic system, a phase-transfer catalyst can be employed to facilitate the transfer of the benzimidazolate anion into the organic phase for reaction.[5]

Experimental Protocol:

Diagram of N-Alkylation Workflow

G Start Dissolve Substrate & Base in DMF Add_Alkyl_Halide Add Alkyl Halide Start->Add_Alkyl_Halide Heat_Reaction Heat at 80-90°C Add_Alkyl_Halide->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Workup Aqueous Workup Monitor_TLC->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the benzimidazolate anion.

  • Add the desired alkyl bromide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Potassium Carbonate (K₂CO₃)2.0Base to deprotonate the imidazole N-H
Alkyl Bromide1.2Alkylating Agent
N,N-Dimethylformamide (DMF)-Solvent

Protocol 2: Copper-Catalyzed N-Arylation

Introduction: The introduction of an aryl group onto the benzimidazole nitrogen can lead to compounds with significant biological activities. Copper-catalyzed N-arylation, often referred to as an Ullmann-type coupling, is a powerful method for forming this C-N bond.[7]

Causality Behind Experimental Choices:

  • Catalyst (Copper(I) Oxide): Copper(I) is a commonly used and effective catalyst for N-arylation reactions. It facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the N-aryl benzimidazole.

  • Ligand (e.g., 1,10-Phenanthroline): A ligand is often necessary to stabilize the copper catalyst and enhance its reactivity. Phenanthroline derivatives are known to be effective ligands in such couplings.[7]

  • Base (Cesium Carbonate): A strong, non-nucleophilic base is required for this reaction. Cesium carbonate is often superior to other bases due to its higher solubility in organic solvents and its ability to promote the catalytic cycle.

  • Solvent (DMSO/PEG): A high-boiling polar aprotic solvent like DMSO is typically used. The addition of polyethylene glycol (PEG) can sometimes improve the reaction efficiency.[7]

Experimental Protocol:

Diagram of N-Arylation Workflow

G Start Combine Reactants, Catalyst, Ligand & Base Add_Solvent Add DMSO/PEG under Inert Atmosphere Start->Add_Solvent Heat_Reaction Heat at 110-130°C Add_Solvent->Heat_Reaction Monitor_TLC Monitor by TLC Heat_Reaction->Monitor_TLC Workup Aqueous Workup & Extraction Monitor_TLC->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify

Caption: Workflow for the copper-catalyzed N-arylation of this compound.

Step-by-Step Methodology:

  • In a reaction vial, combine this compound (1.0 mmol), the aryl bromide (1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (2 mL) and PEG (optional, 200 mg) via syringe.[7]

  • Seal the vial and heat the reaction mixture to 110-130°C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Aryl Bromide1.2Arylating Agent
Copper(I) Oxide (Cu₂O)0.1Catalyst
Ligand (e.g., 1,10-Phenanthroline)0.2Stabilizes and activates the catalyst
Cesium Carbonate (Cs₂CO₃)2.0Base
Dimethyl Sulfoxide (DMSO)-Solvent

Protocol 3: Synthesis of Hydrazide and Subsequent Amide Derivatives

Introduction: The conversion of the methyl ester to a hydrazide provides a versatile intermediate for further derivatization. Hydrazides can be readily condensed with aldehydes and ketones to form hydrazones or coupled with carboxylic acids to form amides, significantly expanding the accessible chemical space.[8][9]

Part A: Hydrazide Formation

Causality Behind Experimental Choices:

  • Reagent (Hydrazine Hydrate): Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. An excess is used to drive the reaction to completion.

  • Solvent (Ethanol): Ethanol is a suitable solvent that dissolves both the starting ester and hydrazine hydrate. Its boiling point allows for refluxing to increase the reaction rate.

Experimental Protocol:

Diagram of Hydrazide Formation Workflow

G Start Dissolve Ester in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux the Mixture Add_Hydrazine->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Cool_Crystallize Cool to Crystallize Product Monitor_TLC->Cool_Crystallize Reaction Complete Isolate Isolate by Filtration Cool_Crystallize->Isolate

Caption: Workflow for the synthesis of 6-Methyl-1H-benzoimidazole-2-carbohydrazide.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10.0 mmol, 80% solution) to the flask.[8]

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-Methyl-1H-benzoimidazole-2-carbohydrazide.

Quantitative Data Summary:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Hydrazine Hydrate (80%)10.0Nucleophile for hydrazinolysis
Ethanol-Solvent
Part B: Amide Formation from the Corresponding Carboxylic Acid

For amide synthesis, it is often more efficient to first hydrolyze the methyl ester to the carboxylic acid and then use a coupling agent to form the amide bond with a desired amine.

Step 1: Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Add sodium hydroxide (2.0 mmol) and stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution to pH 3-4 with dilute HCl, which will precipitate the carboxylic acid.[10]

  • Filter the solid, wash with water, and dry to obtain 6-Methyl-1H-benzoimidazole-2-carboxylic acid.

Step 2: Amide Coupling Causality Behind Experimental Choices:

  • Coupling Agent (DCC): Dicyclohexylcarbodiimide (DCC) is a common dehydrating agent used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[11]

  • Solvent (Ethanol or DMF): An appropriate solvent is chosen to dissolve the reactants.

Experimental Protocol:

  • To a solution of 6-Methyl-1H-benzoimidazole-2-carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent like ethanol or DMF (10 mL), add DCC (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of this compound. By leveraging N-alkylation, N-arylation, and transformations of the C2-ester group, researchers can efficiently generate diverse libraries of novel benzimidazole derivatives. These compounds can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents.

References

Application Notes & Protocols for High-Throughput Screening Assays Involving 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the evaluation of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This document offers detailed protocols for both biochemical and cell-based assays, grounded in the established biological significance of the benzimidazole scaffold.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties[1][2][3][4][5]. This specific compound serves as a versatile chemical building block in the synthesis of more complex pharmaceutical agents, noted for its stability and solubility, which are advantageous for formulation and delivery[6]. While specific biological targets of this particular ester are not extensively documented in publicly available literature, the known activities of structurally related benzimidazoles suggest its potential as a modulator of key cellular pathways, particularly those involved in cancer progression such as protein kinases[1][7][8].

These protocols are designed to be robust and adaptable, enabling the identification and characterization of the biological activity of this compound in a high-throughput format.

Part 1: Biochemical Assay - Kinase Inhibition Profile

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Benzimidazole derivatives have been successfully identified as kinase inhibitors[1][7]. This section details a representative biochemical HTS assay to screen for the inhibitory activity of this compound against a panel of cancer-relevant kinases.

Assay Principle

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method in HTS for its sensitivity and low background interference. The assay measures the phosphorylation of a substrate peptide by a kinase. A europium chelate-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled peptide as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase by the test compound results in a decrease in the FRET signal.

Experimental Workflow: Biochemical Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Compound Preparation: Serial dilution of 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester dispense_compound Dispense Compound (e.g., 50 nL) into 384-well plate prep_compound->dispense_compound prep_reagents Reagent Preparation: Kinase, substrate, ATP, and antibody solutions dispense_kinase Add Kinase (e.g., 2.5 µL) prep_reagents->dispense_kinase dispense_compound->dispense_kinase incubate1 Incubate (e.g., 15 min at RT) dispense_kinase->incubate1 dispense_substrate_atp Add Substrate/ATP Mix (e.g., 2.5 µL) incubate1->dispense_substrate_atp incubate2 Incubate (e.g., 60 min at RT) dispense_substrate_atp->incubate2 dispense_detection Add TR-FRET Detection Mix (e.g., 5 µL) incubate2->dispense_detection incubate3 Incubate (e.g., 60 min at RT) dispense_detection->incubate3 read_plate Read Plate on TR-FRET enabled microplate reader incubate3->read_plate analyze_data Data Analysis: Calculate % inhibition, IC50 curve fitting read_plate->analyze_data

Caption: Workflow for the TR-FRET based biochemical kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Inhibition Assay
  • Compound Handling :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution) in a source plate.

    • Using an acoustic liquid handler, transfer 50 nL of the compound dilutions to a low-volume 384-well assay plate. Include positive (no kinase) and negative (DMSO vehicle) controls.

  • Reagent Preparation :

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., FLT3, CDK2) to a 2X working concentration in the reaction buffer.

    • Prepare a 2X substrate/ATP mixture in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Assay Procedure :

    • Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the compound.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare the detection reagent mixture containing the europium-labeled antibody and the acceptor-labeled peptide in a suitable buffer.

    • Stop the kinase reaction by adding 5 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a microplate reader capable of TR-FRET detection (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Value
Plate Format384-well, low-volume
Final Assay Volume10 µL
Compound Concentratione.g., 10-point, 3-fold dilution starting at 100 µM
Kinase ConcentrationEnzyme-specific, determined during assay development
ATP ConcentrationAt or near Km for the target kinase
Incubation Times15 min (compound-kinase), 60 min (kinase reaction), 60 min (detection)
Detection MethodTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Part 2: Cell-Based Assay - Phenotypic Screening for Antiproliferative Activity

Given the prevalence of benzimidazole derivatives as anticancer agents, a primary phenotypic screen to assess the antiproliferative effects of this compound is a logical starting point. This protocol describes a high-throughput cell viability assay using a luminescence-based readout that quantifies ATP levels as an indicator of metabolically active cells.

Assay Principle

Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®) that measures intracellular ATP levels. The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light. The luminescent signal is directly proportional to the number of viable cells in culture. A decrease in luminescence indicates cytotoxic or cytostatic effects of the test compound. This "add-mix-read" format is highly amenable to HTS[9].

Signaling Pathway Context: Cell Cycle and Apoptosis

G cluster_pathway Cellular Pathways compound 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester target Potential Target (e.g., Kinase, Microtubule) compound->target Inhibition/Modulation cell_cycle Cell Cycle Arrest (G1/S or G2/M) target->cell_cycle apoptosis Induction of Apoptosis (Caspase Activation) target->apoptosis proliferation Decreased Cell Proliferation & Viability cell_cycle->proliferation apoptosis->proliferation

Caption: Potential mechanisms of antiproliferative activity for the test compound.

Detailed Protocol: Cell Viability Assay
  • Cell Culture and Plating :

    • Culture a relevant cancer cell line (e.g., HeLa, A549, or a leukemia cell line such as MV4-11 if targeting FLT3) under standard conditions.

    • Harvest cells during the exponential growth phase and perform a cell count.

    • Dilute the cells in culture medium to the desired seeding density (optimized during assay development, e.g., 1000-5000 cells/well).

    • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition :

    • Prepare a daughter plate by diluting the compound source plate from the biochemical assay into the appropriate cell culture medium.

    • Transfer a small volume (e.g., 5-25 µL, depending on the desired final concentration) of the compound dilutions to the cell plates. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation :

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Reading :

    • Equilibrate the assay plates and the ATP detection reagent to room temperature.

    • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in the well (e.g., 25 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

  • Data Analysis :

    • Calculate the percent viability for each well relative to the DMSO-treated controls.

    • Plot the percent viability against compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterRecommended Value
Plate Format384-well, white, solid-bottom
Cell LineCancer cell line relevant to potential targets
Seeding Density1000-5000 cells/well (optimized)
Compound Incubation72 hours
ReadoutLuminescence (ATP quantification)
ControlsDMSO (negative), Staurosporine (positive)

Trustworthiness and Self-Validation

To ensure the reliability of the screening data, a robust validation process is essential.[10]

  • Z'-factor : For each screening run, the Z'-factor should be calculated using the positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Orthogonal Assays : Hits identified in the primary screen should be confirmed using an orthogonal assay that measures a different biological endpoint.[10][11] For example, a primary hit from the ATP-based viability assay could be confirmed with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a caspase activation assay for apoptosis.

  • Dose-Response Confirmation : All confirmed hits should be re-tested in a full dose-response format to confirm their potency and efficacy.

  • Selectivity Profiling : For hits from the biochemical kinase screen, it is crucial to test them against a panel of other kinases to determine their selectivity profile.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the high-throughput screening of this compound. By employing a combination of targeted biochemical assays and broader phenotypic cell-based screens, researchers can effectively identify and characterize the biological activities of this and other novel benzimidazole derivatives, paving the way for further lead optimization and drug discovery efforts.

References

Application Note & Protocols: High-Purity Isolation of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Achieving high purity of this building block is critical for ensuring the desired outcome and reproducibility of subsequent synthetic steps and for meeting stringent quality standards in drug development. This guide details two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. It includes step-by-step protocols, the scientific rationale behind procedural choices, troubleshooting guidance, and methods for purity verification. The protocols are designed for researchers, scientists, and process chemists working on the synthesis and application of benzimidazole derivatives.

Introduction and Purification Strategy

This compound (MW: 190.2 g/mol , Formula: C₁₀H₁₀N₂O₂) is typically synthesized as a white to off-white powder.[1] While synthesis routes can be efficient, the crude product is often contaminated with unreacted starting materials, reagents, and side-products. The choice of purification strategy depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

A preliminary Thin-Layer Chromatography (TLC) analysis of the crude material is essential for diagnosing the impurity profile and guiding the selection of the appropriate purification method.

Logical Workflow for Purification

The following diagram outlines the decision-making process for purifying the target compound.

Purification Workflow Crude Crude Product (6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester) TLC_Analysis Initial Purity Assessment (TLC Analysis) Crude->TLC_Analysis Recrystallization Method 1: Recrystallization TLC_Analysis->Recrystallization  Main spot is dominant; impurities have different polarity Chromatography Method 2: Flash Column Chromatography TLC_Analysis->Chromatography  Multiple spots; impurities have similar polarity Purity_Check_1 Purity & Identity Check (TLC, HPLC, mp) Recrystallization->Purity_Check_1 Purity_Check_2 Purity & Identity Check (TLC, HPLC, mp) Chromatography->Purity_Check_2 Pure_Product Pure Product (>99% Purity) Purity_Check_1->Pure_Product Purity OK Repurify Repurify or Combine Methods Purity_Check_1->Repurify Purity Not Met Purity_Check_2->Pure_Product Purity OK Purity_Check_2->Repurify Purity Not Met Repurify->Chromatography

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities when the crude product is relatively clean. It is a cost-effective and scalable technique that relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.

2.1. Principle of Recrystallization

The ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (0-4°C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). Benzimidazole derivatives can often be recrystallized from alcohols, esters, or solvent mixtures.[2][3]

2.2. Protocol: Recrystallization from an Ethanol/Water System

This protocol uses a common solvent system that is effective for many benzimidazole esters.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erhlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal.[4] Boil the solution for 5-10 minutes to allow the charcoal to adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small volume of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

2.3. Troubleshooting Recrystallization

Problem Potential Cause Solution
Oiling Out Compound is insoluble in the solvent system; cooling is too rapid.Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol). Ensure slow cooling.
No Crystals Form Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly chilled. Use a minimal amount of cold solvent for washing. Ensure filtration apparatus is pre-heated.
Product is Impure Cooling was too fast, trapping impurities; inefficient washing.Re-recrystallize the product, ensuring slow cooling. Ensure the crystals are properly washed with cold solvent.

Method 2: Flash Column Chromatography

When the crude product contains multiple impurities, especially those with polarities similar to the target compound, flash column chromatography is the most effective purification technique.

3.1. Principle of Chromatography

This technique separates molecules based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column faster.

3.2. Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis & Eluent Selection:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal eluent system will provide a retention factor (Rƒ) of 0.3-0.4 for the target compound and good separation from all impurities.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the scale of the separation.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Fractions containing only the pure target compound should be combined.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvents using a rotary evaporator to yield the purified solid.

3.3. Typical Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds with moderate polarity like benzimidazoles.
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic)Provides good separation for many benzimidazole esters.[3] The ratio must be optimized via TLC.
Loading Method Dry LoadingRecommended for compounds that are not highly soluble in the eluent, preventing band broadening.
Detection UV light (254 nm) on TLC platesThe benzimidazole ring is UV-active, allowing for easy visualization of spots.

Purity Assessment and Final Characterization

Post-purification analysis is a mandatory step to validate the success of the procedure and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Co-spotting with the starting material can confirm the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For methyl esters, reverse-phase HPLC is often employed.[5] A purity level of >99% is typically desired for pharmaceutical applications.[2]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and absence of proton or carbon signals from impurities.[6][7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound can be reliably achieved through either recrystallization or flash column chromatography. The choice of method is dictated by the specific impurity profile of the crude material. Careful execution of these protocols, followed by rigorous purity analysis, will yield a high-quality intermediate suitable for the demanding applications in pharmaceutical and chemical research.

References

Analytical Techniques for the Quantification of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a pivotal intermediate compound in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure serves as a valuable building block in the development of novel bioactive molecules, particularly in creating compounds with enhanced biological activity.[1] Given its role in drug discovery and development, the ability to accurately and reliably quantify this compound in various matrices is of paramount importance for quality control, pharmacokinetic studies, and formulation development. This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers and drug development professionals.

Introduction and Physicochemical Properties

The benzimidazole scaffold is a prominent heterocyclic ring system in medicinal chemistry, known for a wide spectrum of biological activities.[2][3] this compound belongs to this important class of compounds. Its quantification is essential to ensure the purity of synthetic intermediates and the correct dosage in final pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂ [1]
Molecular Weight 190.2 g/mol [1]
CAS Number 87836-37-1 [1]
Appearance White to off-white powder [1]
Purity (Typical) ≥ 95% (NMR) [1]

| Storage Conditions | 0-8 °C |[1] |

Overview of Analytical Methodologies

The choice of an analytical technique for quantifying a benzimidazole derivative depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. bioanalytical research).

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for the analysis of non-volatile and thermally labile compounds like most benzimidazole derivatives.[4] Coupled with a UV detector, HPLC offers a robust, reliable, and widely accessible method for purity assessment and quantification in bulk materials and pharmaceutical dosage forms.[5][6] Reverse-phase chromatography using a C18 or C8 column is the most common approach.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. While some methyl esters can be analyzed directly, GC-MS analysis of benzimidazoles may sometimes require derivatization to increase volatility.[7] Its primary advantage is the high specificity offered by the mass spectrometer, making it suitable for complex matrices and trace analysis, particularly when using Selective Ion Monitoring (SIM).[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as quantifying the analyte in biological matrices (e.g., plasma, serum), LC-MS/MS is the method of choice.[9] It combines the excellent separation capabilities of HPLC with the specific and sensitive detection of tandem mass spectrometry.

This guide will provide detailed protocols for the two most common and accessible methods: HPLC-UV and GC-MS.

Protocol 1: Quantification by HPLC-UV

This protocol describes a validated reverse-phase HPLC method suitable for the routine quantification of this compound in raw materials or simple formulations.

Principle

The analyte is separated from impurities on a reverse-phase C18 column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration, with detection via UV absorbance.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) E Equilibrate HPLC System A->E B Prepare Standard Stock (1 mg/mL in Methanol) C Create Calibration Standards (Serial Dilution) B->C F Inject Standards & Sample C->F D Prepare Sample Solution (e.g., 0.1 mg/mL) D->F E->F G Acquire Chromatographic Data F->G H Integrate Peaks G->H I Generate Calibration Curve (Linear Regression) H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV Purity Analysis.

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium phosphate monobasic (KH₂PO₄).

    • Phosphoric acid.

    • Water, HPLC grade.

    • This compound reference standard.

Step-by-Step Protocol
  • Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary.

    • Senior Scientist Insight: Methanol is often a good solvent for benzimidazole derivatives. Preparing the stock solution in a strong organic solvent ensures complete dissolution before dilution into the mobile phase.

  • Working Standard Solutions & Calibration Curve:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (60:40 v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 235 nm

    | Run Time | 10 minutes |

    • Rationale: A detection wavelength of 235 nm is often effective for benzimidazole derivatives.[6] However, it is recommended to run a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Data Analysis:

    • Inject the prepared standards and sample.

    • Integrate the peak area for this compound.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must be validated.[6] System suitability tests should be run before each analysis sequence.

Table 2: Typical Method Validation Parameters for HPLC-UV

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.995 0.9992
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 20 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10 60 ng/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (% RSD) ≤ 2.0% 1.1%
System Suitability (Tailing Factor) ≤ 2.0 1.2

| System Suitability (Theoretical Plates) | ≥ 2000 | 5500 |

Protocol 2: Quantification by GC-MS

This protocol provides a general method for the analysis of this compound using GC-MS, which is particularly useful for identifying and quantifying the analyte in the presence of co-eluting impurities.

Principle

The sample is injected into a heated inlet where it is vaporized. The volatile components are separated on a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is performed using Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[8]

Instrumentation and Materials
  • GC-MS System: Gas chromatograph with a capillary column, coupled to a mass spectrometer.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents:

    • Dichloromethane (DCM), GC grade.

    • Methanol, GC grade.

    • Helium (Carrier Gas), high purity.

    • Reference standard of the analyte.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of the reference standard in methanol.

    • Create calibration standards by diluting the stock solution in dichloromethane. A suggested range is 1 µg/mL to 50 µg/mL.

    • Prepare the sample by dissolving a known quantity in dichloromethane to achieve a concentration within the calibration range.

    • Senior Scientist Insight: Dichloromethane is a common solvent for GC analysis due to its volatility. While the analyte may be soluble in methanol, the final dilution for injection should be in a solvent compatible with the GC inlet and column.

  • GC-MS Conditions:

    Parameter Setting
    Inlet Temperature 250 °C
    Injection Mode Splitless (or Split 10:1, depending on concentration)
    Carrier Gas Helium at 1.2 mL/min (constant flow)
    Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    Transfer Line Temp 280 °C
    Ion Source Temp 230 °C
    MS Mode Electron Ionization (EI) at 70 eV

    | Acquisition | Full Scan (50-300 m/z) for identification, SIM for quantification |

  • SIM Parameter Selection:

    • First, inject a concentrated standard in Full Scan mode to identify the retention time and mass spectrum of the analyte.

    • Select at least three characteristic ions for SIM analysis. Typically, the molecular ion (M⁺, m/z 190.2) and major, high-mass fragment ions are chosen.

  • Data Analysis:

    • Acquire data for standards and samples in SIM mode.

    • Plot a calibration curve of the peak area of the primary quantifier ion versus concentration.

    • Calculate the sample concentration from the regression line. Use the secondary ions as qualifiers to confirm identity (ion ratios should be consistent).

Method Selection Guide

The choice between HPLC-UV and GC-MS depends on the specific analytical challenge.

Method_Selection Start Define Analytical Goal Goal_QC Routine QC / Purity (High Concentration) Start->Goal_QC Goal_Trace Trace Analysis / Bioanalysis (Low Concentration, Complex Matrix) Start->Goal_Trace Method_HPLC Use HPLC-UV Goal_QC->Method_HPLC Robust & Reliable Method_GCMS Consider GC-MS (SIM) Goal_Trace->Method_GCMS High Specificity Method_LCMSMS Use LC-MS/MS Goal_Trace->Method_LCMSMS Highest Sensitivity

Caption: Logical guide for selecting the appropriate analytical method.

Conclusion

This application note provides robust and detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC-UV method is recommended for routine quality control and purity assessments due to its simplicity and reliability. The GC-MS method offers enhanced specificity, making it a valuable tool for confirmation and analysis in more complex sample matrices. For bioanalytical applications requiring ultra-low detection limits, transitioning to an LC-MS/MS method is advised. Proper method validation and adherence to system suitability criteria are critical to ensure the generation of accurate and trustworthy data in any research or drug development setting.

References

Application Note: A Scalable Protocol for the Production of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the synthesis and scale-up of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in pharmaceutical development. The protocol details a robust and scalable method starting from 4-methyl-1,2-phenylenediamine and dimethyl oxalate. Emphasis is placed on critical process parameters, in-process controls, and safety considerations to ensure a reproducible and safe scale-up. This document is intended to provide both a reliable laboratory-scale procedure and a clear pathway for transitioning to pilot and larger-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of a variety of bioactive molecules. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative serves as a key intermediate for more complex pharmaceutical agents. The development of a scalable, efficient, and safe synthesis is therefore of significant importance.

This guide is structured to provide a foundational, lab-scale synthesis protocol and then to address the critical considerations for scaling up the production. The underlying chemistry is based on the Phillips-Ladenburg benzimidazole synthesis, a well-established condensation reaction.[1][2][3]

Reaction Scheme

The synthesis proceeds via the condensation of 4-methyl-1,2-phenylenediamine with dimethyl oxalate, followed by an intramolecular cyclization to form the benzimidazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-Methyl-1,2-phenylenediamine Reaction Heat (e.g., in Methanol) Reactant1->Reaction + Reactant2 Dimethyl oxalate Reactant2->Reaction + Product 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester Reaction->Product

Caption: Reaction scheme for the synthesis of the target compound.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol is designed for a standard laboratory setting and has been optimized for high yield and purity.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Methyl-1,2-phenylenediamine122.1710.0 g0.0819Limiting reagent
Dimethyl oxalate118.0910.7 g0.09061.1 equivalents
Methanol (MeOH)-150 mL-Anhydrous
Activated Charcoal-1.0 g-Decolorizing agent
Hydrochloric Acid (HCl)-As needed-For pH adjustment (optional)
Sodium Bicarbonate (NaHCO₃)-As needed-For neutralization

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, dropping funnel, Buchner funnel, and standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 4-methyl-1,2-phenylenediamine (10.0 g, 0.0819 mol) and methanol (100 mL). Stir the mixture until the solid is completely dissolved.

  • Addition of Dimethyl Oxalate: In a separate beaker, dissolve dimethyl oxalate (10.7 g, 0.0906 mol) in methanol (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the dimethyl oxalate solution dropwise to the stirred solution of 4-methyl-1,2-phenylenediamine over 30 minutes at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may begin to precipitate.

    • Slowly add water (100 mL) to the mixture to further precipitate the product.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) if the solution is acidic.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold methanol (20 mL).

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification
  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If the solution is colored, add activated charcoal (1.0 g), and gently reflux for 15 minutes.

    • Hot filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol for Scaling Up Production (1 kg Scale)

Scaling up a chemical synthesis requires careful consideration of heat and mass transfer, as well as enhanced safety protocols.[4][5][6] This section outlines the key modifications for producing 1 kg of the target compound.

Critical Scale-Up Considerations
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactor 500 mL Round-bottom flask20 L Jacketed glass reactorTo accommodate larger volumes and provide efficient heat transfer.
Agitation Magnetic stirrerOverhead mechanical stirrerTo ensure efficient mixing in a larger volume.
Reagent Addition Dropping funnelMetering pumpFor controlled and consistent addition rate, crucial for managing exotherms.[7][8]
Temperature Control Heating mantleCirculating heating/cooling fluid in the reactor jacketFor precise and responsive temperature control to manage the reaction exotherm.
Work-up Manual addition of waterControlled addition of water via a pumpTo maintain control over precipitation and temperature.
Product Isolation Buchner funnelCentrifuge or large-scale filter-dryerFor efficient separation and drying of larger quantities of solid.
Scaled-Up Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, reflux condenser, and a temperature probe.

  • Charging Reactants: Charge the reactor with 4-methyl-1,2-phenylenediamine (1.0 kg, 8.19 mol) and methanol (10 L). Start agitation to dissolve the solid.

  • Controlled Addition: Prepare a solution of dimethyl oxalate (1.07 kg, 9.06 mol) in methanol (5 L). Using a metering pump, add this solution to the reactor over 2-3 hours, while maintaining the internal temperature below 30 °C. The reaction is exothermic, and the addition rate should be adjusted to control the temperature.[8]

  • Reaction and Monitoring: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 65 °C) using the jacketed heating system. Maintain at reflux for 4-6 hours. Monitor the reaction by HPLC.

  • Work-up and Isolation:

    • Cool the reactor contents to 20-25 °C.

    • Slowly add water (10 L) over 1-2 hours to precipitate the product, ensuring the temperature does not rise significantly.

    • If necessary, adjust the pH to neutral with a sodium bicarbonate solution.

    • Isolate the product using a centrifuge or a filter-dryer.

    • Wash the product cake with water (2 x 5 L) and then with cold methanol (2 L).

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Purification at Scale

Recrystallization from methanol is a viable option at this scale. Alternatively, other purification methods such as slurry washing with an appropriate solvent can be employed to achieve the desired purity.[9][10][11]

Scale_Up_Workflow A Reactor Preparation (20 L Jacketed Reactor) B Charge 4-methyl-1,2-phenylenediamine and Methanol A->B C Controlled Addition of Dimethyl Oxalate Solution (via Metering Pump) B->C D Heat to Reflux (4-6 hours) C->D E In-Process Control (HPLC Monitoring) D->E F Cool Down to 20-25°C D->F G Controlled Precipitation (Addition of Water) F->G H Product Isolation (Centrifugation/Filtration) G->H I Washing of Product Cake H->I J Drying Under Vacuum I->J K Purification (Recrystallization) J->K L Final Product Characterization K->L

Caption: Workflow for the scaled-up production process.

In-Process Controls and Product Characterization

To ensure the consistency and quality of the final product, the following analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress at the lab scale.

  • High-Performance Liquid Chromatography (HPLC): To accurately determine the reaction completion and the purity of the crude and final product.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product. The ¹H NMR spectrum should show characteristic peaks for the methyl group, the aromatic protons, and the ester methyl group.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Conduct all operations in a well-ventilated area or a fume hood.

  • Exothermic Reaction: The reaction between 4-methyl-1,2-phenylenediamine and dimethyl oxalate is exothermic. Controlled addition of the oxalate solution is crucial, especially at a larger scale, to prevent a runaway reaction.[4][6][8]

  • Material Handling: Refer to the Safety Data Sheets (SDS) for all chemicals used. 4-methyl-1,2-phenylenediamine and dimethyl oxalate can be harmful if inhaled, ingested, or in contact with skin.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, especially during the scale-up process, high yields of a pure product can be consistently obtained. The outlined in-process controls and safety measures are essential for a successful and safe production campaign.

References

Application Notes and Protocols: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Advanced Materials

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, represents a cornerstone in the design of functional organic materials. This rigid, planar, and electron-deficient system offers a unique combination of thermal stability, electron-transporting capability, and the capacity for intermolecular hydrogen bonding.[1] These intrinsic properties have positioned benzimidazole derivatives as critical building blocks in a multitude of materials science applications, ranging from organic electronics to high-performance polymers and porous coordination polymers.[2][3]

This guide focuses on a specific, yet versatile, derivative: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester . The strategic placement of a methyl group at the 6-position and a methyl ester at the 2-position provides a molecular scaffold that can be readily synthesized and further functionalized. The methyl group can enhance solubility in organic solvents and influence solid-state packing, while the methyl ester serves as a versatile handle for subsequent chemical transformations or as a coordinating group in supramolecular assemblies.

This document provides a detailed technical overview, including synthesis and characterization, along with exemplary protocols for the application of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) and the synthesis of Metal-Organic Frameworks (MOFs).

Physicochemical & Electronic Properties

A thorough understanding of the material's intrinsic properties is paramount for its effective application. The key characteristics of this compound are summarized below.

PropertyValue / Description
CAS Number 87836-37-1[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Appearance White to off-white powder[4]
Solubility Soluble in a range of organic solvents.
Thermal Stability Benzimidazole derivatives exhibit high thermal stability.[1]
Electronic Nature The benzimidazole core is electron-deficient, facilitating electron transport.[1]

Synthesis and Characterization

Protocol 1: Synthesis of this compound

Principle: The synthesis of 2-carboxybenzimidazoles is classically achieved via the Phillips-Ladenburg condensation. This protocol adapts the reaction by condensing 4-methyl-o-phenylenediamine with a derivative of oxalic acid, followed by esterification. A common and effective approach involves the direct reaction with dimethyl oxalate.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product R1 4-Methyl-o-phenylenediamine P1 Condensation in Ethanol Reflux, 4-6 h R1->P1 R2 Dimethyl oxalate R2->P1 P2 Cooling & Precipitation P1->P2 P3 Filtration & Washing (Cold Ethanol) P2->P3 P4 Recrystallization (Ethanol/Water) P3->P4 FP 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester P4->FP

Caption: Synthesis workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-o-phenylenediamine (10.0 g, 81.8 mmol) and dimethyl oxalate (11.6 g, 98.2 mmol).

  • Solvent Addition: Add 150 mL of absolute ethanol to the flask.

  • Condensation Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 1 hour to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure this compound as a white or off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Characterization of the Synthesized Compound

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized material.

Expected Characterization Data:

TechniqueExpected Results
¹H NMR (DMSO-d₆)Signals corresponding to the aromatic protons (typically in the range of 7.0-7.6 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), a singlet for the methyl ester protons (around 3.9 ppm), and a broad singlet for the N-H proton (typically downfield, >12 ppm).
¹³C NMR (DMSO-d₆)Resonances for the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons, and the methyl carbons.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (broad, around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spec. (ESI+)A prominent peak corresponding to [M+H]⁺ at m/z = 191.08.
TGA/DSC Thermogravimetric analysis (TGA) is expected to show high thermal stability, with decomposition onset above 250 °C. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and any phase transitions.

Application in Organic Light-Emitting Diodes (OLEDs)

Rationale: The electron-deficient nature of the benzimidazole core makes its derivatives excellent candidates for electron transport layers (ETLs) or host materials in the emissive layer of OLEDs.[1] The rigid structure contributes to good thermal stability and a high glass transition temperature, which are crucial for device longevity.

Protocol 2: Fabrication of a Multilayer OLED using this compound as an Electron Transport Layer

Principle: This protocol describes the fabrication of a standard multilayer OLED device via vacuum thermal evaporation. The device architecture is designed to facilitate efficient injection of holes and electrons, their transport to the emissive layer for recombination, and subsequent light emission.

Device Architecture and Energy Level Diagram:

G cluster_device OLED Device Structure Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester) EIL->ETL EML EML (Alq3) ETL->EML HTL HTL (NPB) EML->HTL HIL HIL (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Representative multilayer OLED architecture.

Step-by-Step Fabrication Protocol:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with high-purity nitrogen and immediately transfer them to a UV-ozone cleaner for 10 minutes to enhance the work function of the ITO.

  • Vacuum Chamber Setup: Load the cleaned ITO substrate into a high-vacuum thermal evaporation chamber. Also, load high-purity source materials into separate crucibles: HAT-CN (hole injection layer), NPB (hole transport layer), Alq₃ (emissive layer), this compound (electron transport layer), LiF (electron injection layer), and Aluminum (cathode).

  • Deposition Process: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

    • Deposit a 10 nm thick layer of HAT-CN at a rate of 0.1 Å/s.

    • Deposit a 40 nm thick layer of NPB at a rate of 0.2 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ at a rate of 0.2 Å/s.

    • Deposit a 20 nm thick layer of This compound at a rate of 0.2 Å/s.

    • Deposit a 1 nm thick layer of LiF at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Aluminum at a rate of 1.0 Å/s.

  • Encapsulation: Without breaking the vacuum, transfer the fabricated device to a nitrogen-filled glovebox. Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.

  • Characterization: The performance of the OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Application in Metal-Organic Frameworks (MOFs)

Rationale: The benzimidazole-2-carboxylate moiety can act as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Protocol 3: Solvothermal Synthesis of a MOF using 6-Methyl-1H-benzoimidazole-2-carboxylic acid as a Ligand

Principle: This protocol first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then used as a ligand in a solvothermal reaction with a metal salt (e.g., Zinc Nitrate) to form a crystalline MOF.

Synthesis and Assembly Diagram:

G cluster_hydrolysis Step 1: Ligand Synthesis cluster_mof_synthesis Step 2: MOF Synthesis Start 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Hydrolysis Base Hydrolysis (NaOH) then Acidification (HCl) Start->Hydrolysis Ligand 6-Methyl-1H-benzoimidazole- 2-carboxylic acid Hydrolysis->Ligand Reaction Solvothermal Reaction (Teflon-lined Autoclave, 120 °C, 72 h) Ligand->Reaction Metal Zn(NO₃)₂·6H₂O Metal->Reaction Solvent DMF/Ethanol Solvent->Reaction MOF Crystalline MOF Product Reaction->MOF

Caption: Two-step process for MOF synthesis.

Step-by-Step Methodology:

Part A: Ligand Preparation (Hydrolysis)

  • Hydrolysis: Dissolve this compound (5.0 g, 26.3 mmol) in 100 mL of methanol. Add a solution of sodium hydroxide (2.1 g, 52.6 mmol) in 20 mL of water.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and acidify to pH ~4 with 2M HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-Methyl-1H-benzoimidazole-2-carboxylic acid.

Part B: MOF Synthesis

  • Reaction Mixture: In a 20 mL glass vial, combine the synthesized 6-Methyl-1H-benzoimidazole-2-carboxylic acid (45 mg, 0.25 mmol), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 74 mg, 0.25 mmol), 5 mL of N,N-Dimethylformamide (DMF), and 1 mL of ethanol.

  • Solubilization: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at 120 °C for 72 hours.

  • Product Recovery: After cooling the autoclave to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF and then ethanol.

  • Activation: To remove residual solvent from the pores, immerse the crystals in methanol for 24 hours, replacing the methanol with a fresh portion after 12 hours. Then, heat the sample at 150 °C under vacuum for 12 hours.

  • Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, TGA to assess thermal stability and solvent loss, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its porosity.

Conclusion and Future Outlook

This compound is a highly versatile and accessible building block for advanced materials. Its inherent electronic and structural properties make it a promising candidate for use in organic electronics, particularly in OLEDs, where it can contribute to efficient charge transport and device stability. Furthermore, its conversion to the corresponding carboxylic acid opens avenues for its use as a robust ligand in the rapidly expanding field of Metal-Organic Frameworks. The protocols detailed herein provide a foundational framework for researchers to explore and exploit the potential of this molecule in creating next-generation materials. Further derivatization of the benzimidazole core can lead to fine-tuning of its photophysical and electronic properties, paving the way for tailored materials with enhanced performance characteristics.

References

Application Notes and Protocols for the Preclinical Assessment of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The unique chemical properties of the benzimidazole scaffold, such as its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, allow for high-affinity binding to a variety of biological macromolecules.[1] 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a member of this versatile class of compounds, and while its specific biological activities are not yet fully elucidated, its structural similarity to other bioactive benzimidazoles suggests significant therapeutic potential.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo experimental design for the preclinical evaluation of this promising compound.

Part 1: Foundational In Silico and In Vitro Characterization

A logical first step in the evaluation of a novel compound is to predict its potential biological activities and assess its general cytotoxicity. This section outlines a workflow to build a foundational understanding of this compound.

In Silico Target Prediction and ADMET Profiling

Before commencing wet-lab experiments, in silico tools can provide valuable insights into the potential targets and pharmacokinetic properties of this compound.[5][6]

Protocol: In Silico Analysis

  • Target Prediction: Utilize web-based servers such as SwissTargetPrediction by inputting the SMILES string of the compound (Cc1nc2c(cc(C(=O)OC)cc2)n1). This will generate a list of potential protein targets based on structural similarity to known ligands.[5]

  • ADMET Prediction: Employ tools like SwissADME and ProTox-II to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[7] This will provide an early indication of its drug-likeness and potential liabilities.

  • Molecular Docking: Once potential targets are identified, perform molecular docking studies using software like AutoDock Vina to predict the binding affinity and interaction patterns of the compound within the active site of the target proteins.[8]

Diagram: In Silico Workflow

cluster_0 In Silico Analysis SMILES String SMILES String Target Prediction Target Prediction SMILES String->Target Prediction ADMET Prediction ADMET Prediction SMILES String->ADMET Prediction Molecular Docking Molecular Docking Target Prediction->Molecular Docking Prioritized Targets & Predicted Properties Prioritized Targets & Predicted Properties ADMET Prediction->Prioritized Targets & Predicted Properties Molecular Docking->Prioritized Targets & Predicted Properties

Caption: Workflow for in silico prediction of biological activity.

In Vitro Cytotoxicity Screening

The initial in vitro assessment should focus on determining the cytotoxic potential of this compound across a panel of relevant human cell lines. Given the known activities of benzimidazoles, a panel of cancer cell lines and a non-cancerous cell line should be utilized.

Table: Recommended Cell Lines for Initial Screening

Cell LineTissue of OriginRationale
MCF-7Breast CancerEstrogen receptor-positive breast cancer model.
MDA-MB-231Breast CancerTriple-negative breast cancer model.
A549Lung CancerNon-small cell lung cancer model.
HCT116Colon CancerColorectal cancer model.
HepG2Liver CancerHepatocellular carcinoma model.
HEK293Embryonic KidneyNon-cancerous human cell line for cytotoxicity comparison.

Protocol: MTT/XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for each cell line.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT/XTT Addition:

    • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[11]

    • XTT Assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.[12]

  • Absorbance Measurement:

    • MTT Assay: Measure the absorbance at 570 nm.

    • XTT Assay: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Elucidating the Mechanism of Action

Based on the initial cytotoxicity screening, subsequent experiments should aim to unravel the specific molecular mechanisms by which this compound exerts its effects. The following protocols are based on common mechanisms of action for benzimidazole derivatives.

Investigating Cell Cycle Arrest and Apoptosis

Many cytotoxic agents induce cell death by disrupting the cell cycle and triggering apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol: Apoptosis Assessment

Several methods can be used to detect apoptosis.[13]

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a luminometric or fluorometric kit.[7]

  • TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be performed using microscopy or flow cytometry.[6][8]

Diagram: Apoptosis Detection Workflow

cluster_1 Apoptosis Analysis Treated Cells Treated Cells Annexin V/PI Staining Annexin V/PI Staining Treated Cells->Annexin V/PI Staining Caspase-3/7 Assay Caspase-3/7 Assay Treated Cells->Caspase-3/7 Assay TUNEL Assay TUNEL Assay Treated Cells->TUNEL Assay Apoptosis Confirmation Apoptosis Confirmation Annexin V/PI Staining->Apoptosis Confirmation Caspase-3/7 Assay->Apoptosis Confirmation TUNEL Assay->Apoptosis Confirmation

Caption: A multi-assay approach to confirm apoptosis induction.

Targeting Specific Cellular Pathways

Based on the in silico predictions and the known pharmacology of benzimidazoles, the following assays can be employed to investigate specific molecular targets.

Protocol: Tubulin Polymerization Assay

This assay is crucial if cell cycle analysis indicates a G2/M arrest.

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and various concentrations of this compound. Include a positive control (e.g., Nocodazole) and a negative control (vehicle).

  • Polymerization Monitoring: Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader. Tubulin polymerization into microtubules causes light scattering, leading to an increase in absorbance.

  • Data Analysis: Plot the absorbance versus time and compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Protocol: Kinase Inhibition Assay

A general protocol to screen for kinase inhibitory activity.[14]

  • Reaction Mixture: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a known kinase inhibitor (positive control).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[15]

  • Data Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

Protocol: PARP Inhibition Assay

To assess if the compound interferes with DNA damage repair.[16]

  • Assay Setup: Use a commercial PARP assay kit, which typically involves a histone-coated plate. Add PARP enzyme, activated DNA, biotinylated NAD+, and various concentrations of the test compound.

  • PARP Reaction: Incubate to allow the PARP-mediated incorporation of biotinylated poly(ADP-ribose) onto the histones.

  • Detection: Use a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate to detect the level of PARP activity.[17]

  • Data Analysis: Calculate the percentage of PARP inhibition and the IC₅₀ value.

Protocol: COX Inhibition Assay

To evaluate potential anti-inflammatory activity.[18]

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with different concentrations of this compound or a known COX inhibitor (e.g., celecoxib).[1]

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Product Detection: Measure the production of prostaglandin E2 (PGE₂) using a suitable method, such as an ELISA or LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Protocol: NF-κB Reporter Assay

To investigate effects on the NF-κB inflammatory pathway.[19]

  • Cell Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

  • Treatment and Stimulation: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity, which corresponds to NF-κB transcriptional activity.

  • Data Analysis: Compare the luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect of the compound on the NF-κB pathway.

Part 3: In Vivo Efficacy and Preclinical Safety Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context. The choice of animal model will depend on the confirmed in vitro mechanism of action.[15][20]

Animal Model Selection
  • For Anticancer Activity:

    • Xenograft Models: Human cancer cell lines that showed high sensitivity to the compound in vitro can be implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[21] This allows for the evaluation of the compound's effect on tumor growth.

    • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant model, tumor fragments from cancer patients can be implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.

  • For Anti-inflammatory Activity:

    • Carrageenan-Induced Paw Edema: This is an acute model of inflammation in rats or mice where the compound's ability to reduce swelling is measured.

    • Collagen-Induced Arthritis: A model of rheumatoid arthritis in mice or rats to assess the compound's effect on chronic inflammation and joint damage.[5]

    • DSS-Induced Colitis: A model of inflammatory bowel disease in mice.[5]

Study Design and Execution

Protocol: General In Vivo Study Design

  • Animal Acclimatization and Randomization: Acclimatize animals to the facility for at least one week. Randomly assign animals to treatment and control groups.[4]

  • Dosing and Administration: Based on in vitro potency and predicted ADMET properties, determine an appropriate dose range. The compound can be administered via various routes, such as oral gavage, intraperitoneal injection, or intravenous injection. The formulation of the compound (e.g., in saline, DMSO, or a specific vehicle) is critical.

  • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and food/water intake.

  • Efficacy Endpoints:

    • Anticancer Studies: Measure tumor volume regularly using calipers. At the end of the study, excise and weigh the tumors.

    • Anti-inflammatory Studies: Measure paw volume (plethysmometry) in the paw edema model or clinical scores of arthritis in the collagen-induced arthritis model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points after dosing to determine the pharmacokinetic profile of the compound. Correlate drug exposure with the observed efficacy.

  • Toxicology and Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any potential organ toxicities.[15]

Table: Key Parameters for In Vivo Studies

ParameterConsideration
Animal Model Choice based on in vitro findings (e.g., cancer xenograft, inflammation model).[22]
Group Size Sufficient number of animals per group for statistical power (typically 8-10).
Dosing Regimen Dose levels, frequency, and duration of treatment.
Route of Administration Oral, intraperitoneal, intravenous, etc.
Controls Vehicle control, positive control (standard-of-care drug).
Endpoints Tumor growth inhibition, reduction in inflammatory markers, survival.
Safety Assessment Clinical observations, body weight, organ histopathology.

Conclusion

The systematic experimental approach outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By progressing from in silico predictions to comprehensive in vitro mechanistic studies and finally to well-designed in vivo efficacy models, researchers can thoroughly characterize the therapeutic potential of this novel benzimidazole derivative. The insights gained from these studies will be crucial for guiding its further development as a potential therapeutic agent for cancer, inflammatory diseases, or other indications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge in benzimidazole synthesis. The root cause often lies in one or more of the following areas: reaction conditions, catalyst choice, and reagent quality. A systematic approach to optimizing these parameters is crucial for improving the yield of this compound.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • Temperature: The condensation reaction to form the benzimidazole ring can be sensitive to temperature. While some modern methods operate at room temperature, classical approaches like the Phillips-Ladenburg reaction may require elevated temperatures, sometimes as high as 180-300°C.[1] However, excessive heat can lead to degradation of starting materials or the final product. It is advisable to consult literature for the optimal temperature for your specific starting materials and catalyst system. A modest increase in temperature may enhance the reaction rate if it is sluggish.[1]

    • Reaction Time: Incomplete conversion due to insufficient reaction time is a common pitfall. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[1] The reaction should be allowed to proceed until the starting materials are fully consumed.

    • Solvent: The choice of solvent significantly impacts reaction rates and yields. Commonly used solvents for benzimidazole synthesis include ethanol, methanol, acetonitrile, and in some cases, water or even solvent-free conditions.[1] Experimenting with different solvents can help identify the optimal medium for your specific reaction.[2]

  • Assess Catalyst Activity:

    • Catalyst Selection: A wide array of catalysts can be employed for benzimidazole synthesis, ranging from acid catalysts (e.g., HCl, p-toluenesulfonic acid) to Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃) and metal catalysts.[1] The effectiveness of a catalyst is often substrate-dependent. If you are using a catalyst, ensure it is appropriate for the condensation of 4-methyl-o-phenylenediamine with a suitable C2-synthon for the carboxylic acid methyl ester group.

    • Catalyst Loading: Insufficient catalyst loading can lead to low conversion rates. Conversely, excessive amounts may promote side reactions. It's important to optimize the catalyst concentration.

  • Verify Reagent Purity:

    • The purity of the starting materials, 4-methyl-o-phenylenediamine and the C2-synthon, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield. Ensure the purity of your reagents before starting the synthesis.

FAQ 2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

The formation of side products in benzimidazole synthesis is often related to the reactivity of the starting materials and the reaction conditions employed. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions and Solutions:

  • Over-alkylation/Arylation: When using aldehydes as the C2-synthon, a common side reaction is the formation of 1,2-disubstituted benzimidazoles.[2] To favor the desired 2-substituted product, careful control of stoichiometry and reaction conditions is necessary.

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities that are often difficult to remove.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Amidine Formation: In some cases, a side reaction can lead to the formation of amidines, which can limit the yield of the desired benzimidazole.[3]

Strategies to Minimize Side Products:

  • Stoichiometry Control: Precise control of the molar ratios of the reactants is crucial. An excess of one reactant can favor the formation of undesired byproducts.

  • Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere can prevent the oxidation of sensitive reagents.

  • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize the formation of side products.

FAQ 3: The esterification of the 2-carboxybenzimidazole is proving difficult. What are some effective methods?

Direct esterification of a carboxylic acid on the benzimidazole ring can be challenging. Several methods can be employed, each with its own advantages and potential pitfalls.

Recommended Esterification Protocols:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.[4][5] The reaction is typically performed under reflux. A key consideration is the removal of water as it is formed to drive the equilibrium towards the ester product.

  • Using Activating Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with methanol. This method is often milder than Fischer esterification.

  • Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with methanol to form the methyl ester. This is a highly effective but requires careful handling of the corrosive reagents.

Troubleshooting Esterification:

  • Incomplete Conversion: If you observe incomplete conversion, consider increasing the reaction time, using a larger excess of methanol, or ensuring the efficient removal of water.

  • Side Reactions: Be aware of potential side reactions, especially with more complex molecules. For instance, if other nucleophilic groups are present, they may also react.[6]

Experimental Workflow Visualization

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps and decision points.

General Synthesis Workflow

A Starting Materials (4-methyl-o-phenylenediamine & C2-synthon) B Condensation Reaction (Formation of Benzimidazole Ring) A->B Catalyst Solvent Temperature C Esterification (Formation of Methyl Ester) B->C Esterification Reagent (e.g., MeOH/H+) D Work-up & Purification C->D Extraction Crystallization Chromatography E Characterization (NMR, MS, etc.) D->E F Final Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

A Low Yield or Impure Product B Check Reaction Conditions A->B C Check Catalyst Activity A->C D Check Reagent Purity A->D E Optimize Temperature B->E F Optimize Reaction Time B->F G Screen Solvents B->G H Try Different Catalyst C->H I Increase/Decrease Catalyst Loading C->I J Purify Starting Materials D->J

Caption: A logic diagram for troubleshooting common issues in the synthesis.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized for improved yield. These are starting points and may require further refinement based on your specific experimental setup.

ParameterRecommended Range/OptionsRationale
Temperature Room Temperature to 120°CThe optimal temperature depends on the specific reactants and catalyst used.[1][7]
Solvent Ethanol, Methanol, Acetonitrile, CHCl₃, DMF, Water, Solvent-freeSolvent polarity can significantly influence reaction rates and yields.[1][8]
Catalyst p-TsOH, NH₄Cl, Er(OTf)₃, Metal NanoparticlesCatalyst choice is substrate-dependent and can improve reaction efficiency and selectivity.[2]
Reaction Time 30 minutes to 24 hoursMonitor by TLC to determine the point of maximum conversion.[1]

Detailed Experimental Protocol: A Representative Example

This protocol outlines a general procedure for the synthesis of a benzimidazole derivative, which can be adapted for this compound.

Step 1: Condensation to form the Benzimidazole Ring

  • To a stirred solution of 4-methyl-o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the C2-synthon (e.g., a derivative of glyoxylic acid methyl ester, 1.1 mmol).

  • Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 6-Methyl-1H-benzoimidazole-2-carboxylic acid.

Step 2: Esterification

  • Suspend the crude 6-Methyl-1H-benzoimidazole-2-carboxylic acid in methanol (20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude methyl ester.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to obtain the pure this compound.[8]

References

troubleshooting common side reactions in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of benzimidazole synthesis. Our focus is on delivering practical, field-tested insights grounded in chemical principles to help you overcome common challenges and optimize your synthetic protocols.

Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during benzimidazole synthesis in a question-and-answer format. We delve into the root causes of these problems and provide step-by-step guidance for their resolution.

Issue 1: Incomplete Cyclization and Intermediate Accumulation

Question: My reaction appears to stall, and TLC analysis shows a persistent spot that I suspect is an uncyclized intermediate. What is happening, and how can I drive the reaction to completion?

Answer:

This is a frequent observation in benzimidazole synthesis, particularly in Phillips-Ladenburg and related condensations. The reaction typically proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring.[1] Incomplete cyclization leads to the accumulation of this intermediate, reducing the yield of your desired product.

Causality and Resolution:

Several factors can hinder the final cyclization step:

  • Insufficient Temperature: The cyclization step often has a higher activation energy than the initial condensation. Classical methods like the Phillips-Ladenburg reaction may require high temperatures (180-300°C) to proceed efficiently.[2]

  • Inadequate Reaction Time: Complex substrates or suboptimal conditions may require longer reaction times for complete conversion.

  • Catalyst Inefficiency: The choice and concentration of the catalyst are crucial. While acid catalysts are common, Lewis acids or heterogeneous catalysts might be more effective for your specific substrates.[1]

Troubleshooting Protocol:

  • Reaction Monitoring: Continuously monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of starting materials and the intermediate spot, with the concurrent appearance of the product spot, will indicate completion.

  • Temperature Optimization: If the reaction is sluggish, gradually increase the temperature. However, be cautious of excessive heat, which can promote side reactions and degradation.

  • Catalyst Screening: If temperature adjustments are ineffective, consider screening different catalysts. A comparison of common catalysts is provided in the table below.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids HCl, p-TsOHReflux in EtOH or high temperaturesReadily available, inexpensiveHarsh conditions, potential for side reactions
Lewis Acids ZrCl₄, TiCl₄, Er(OTf)₃Room temperature to moderate heatingMilder conditions, often higher yieldsCan be moisture-sensitive, costlier
Heterogeneous Silica sulfuric acid, FeCl₃/Al₂O₃Varies, often elevated temperaturesEasy removal and recyclabilityMay have lower activity than homogeneous catalysts
Nanocatalysts nano-Fe₂O₃, nano-ZnSOften mild conditionsHigh efficiency, short reaction timesSynthesis and characterization can be complex

A comparative guide to conventional vs. catalyzed benzimidazole synthesis.[1]

Visualizing the Mechanism of Incomplete Cyclization:

G cluster_start Starting Materials A o-Phenylenediamine C Schiff Base (Imine) Intermediate A->C Condensation B Aldehyde/Carboxylic Acid B->C D Desired Benzimidazole Product C->D Intramolecular Cyclization E Stalled Reaction C->E Incomplete Cyclization

Caption: Stalling at the Schiff base intermediate.

Issue 2: Formation of Regioisomers with Substituted o-Phenylenediamines

Question: I am using a 4-substituted-1,2-diaminobenzene, and I'm obtaining a mixture of 5- and 6-substituted benzimidazoles. How can I control the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge when using asymmetrically substituted o-phenylenediamines. The initial acylation or condensation can occur at either of the two non-equivalent amino groups, leading to a mixture of products that can be difficult to separate.

Causality and Resolution:

The regiochemical outcome is primarily governed by the electronic effects of the substituent on the diamine ring.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) deactivates the adjacent amino group through an inductive effect, making the more distant amino group more nucleophilic and therefore more likely to react first.

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃) activates the adjacent amino group, favoring its initial reaction.

Strategies for Regiocontrol:

  • Exploit Electronic Effects: Choose reaction conditions that amplify the inherent electronic differences between the two amino groups. For instance, in the Phillips-Ladenburg synthesis, the choice of acid can influence regioselectivity.

  • Directed Synthesis: A more robust approach is to use a directed synthesis strategy. This often involves protecting one of the amino groups, performing the reaction with the unprotected group, and then deprotecting and cyclizing.

  • Catalyst Control: Certain catalysts can exhibit a preference for one amino group over the other due to steric or electronic interactions. For example, some enzyme-catalyzed reactions can show high regioselectivity.

Visualizing Regioisomer Formation:

G A 4-Substituted o-Phenylenediamine C Attack at N1 A->C D Attack at N2 A->D B Aldehyde/Carboxylic Acid B->C B->D E 5-Substituted Benzimidazole C->E F 6-Substituted Benzimidazole D->F G Mixture of Regioisomers

Caption: Competing pathways leading to regioisomers.

Issue 3: N-Alkylation vs. O-Alkylation in Post-Synthesis Modification

Question: I am trying to N-alkylate my synthesized benzimidazole, but I am getting a significant amount of the O-alkylated side product. How can I favor N-alkylation?

Answer:

This is a classic chemoselectivity problem governed by the Hard and Soft Acids and Bases (HSAB) principle. The benzimidazole anion is an ambident nucleophile with two reactive sites: the nitrogen and, in the case of 2-hydroxybenzimidazoles, the oxygen.

Causality and Resolution (HSAB Principle):

  • Nitrogen is generally considered a "softer" nucleophile.

  • Oxygen is a "harder" nucleophile.

The outcome of the alkylation depends on the nature of the alkylating agent (the electrophile):

  • "Soft" Electrophiles: Alkylating agents with soft leaving groups (e.g., methyl iodide) will preferentially react with the soft nitrogen atom, leading to N-alkylation.

  • "Hard" Electrophiles: Alkylating agents with hard leaving groups (e.g., dimethyl sulfate, methyl triflate) will favor reaction with the hard oxygen atom, resulting in O-alkylation.

Protocol for Selective N-Alkylation:

This protocol is adapted for high N-1 regioselectivity.[3]

Materials:

  • Substituted benzimidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (soft electrophile, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.

  • Add anhydrous THF to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Add the methyl iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).

Frequently Asked Questions (FAQs)

Q1: My yield is consistently low. What are the most common factors I should investigate?

A1: Low yields in benzimidazole synthesis can often be traced back to a few key parameters. Systematically investigate the following:

  • Reaction Temperature and Time: As discussed in the troubleshooting section, these are critical for driving the reaction to completion. Ensure you are using the optimal conditions for your specific substrates.[4]

  • Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate. Common solvents include ethanol, methanol, and acetonitrile. In some cases, solvent-free conditions can be highly effective.[5]

  • Purity of Starting Materials: Impurities in your o-phenylenediamine or aldehyde/carboxylic acid can inhibit the reaction or lead to side products. Consider purifying your starting materials before use.[5]

  • Atmosphere: Some benzimidazole syntheses are sensitive to air and may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]

Q2: I am observing the formation of a dimeric byproduct. What causes this and how can I prevent it?

A2: Dimerization can occur through photochemical reactions, especially if your benzimidazole derivative is exposed to UV light. The reaction likely proceeds through a radical mechanism initiated by the homolytic cleavage of the N-H bond.[6][7]

To prevent dimerization:

  • Protect from Light: Conduct the reaction and subsequent workup in a flask wrapped in aluminum foil or in a dark fume hood.

  • Avoid Radical Initiators: Ensure your solvents and reagents are free from peroxides or other radical initiators.

  • Use Radical Scavengers: In some cases, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can suppress dimerization.

Q3: What is the most effective general method for purifying crude benzimidazoles?

A3: The purification strategy depends on the nature of the impurities. However, a common and effective sequence is:

  • Acid-Base Extraction: If your crude product contains unreacted acidic or basic starting materials, an acid-base workup can be very effective. Benzimidazoles are generally basic and can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer. Neutralization of the aqueous layer will then precipitate the purified benzimidazole.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Ethanol and water are common solvents for recrystallizing benzimidazoles.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful method for separating the desired product from closely related impurities.[9]

Experimental Protocol for Recrystallization:

  • Dissolve the crude benzimidazole in a minimal amount of a suitable boiling solvent (e.g., ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This versatile compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved through the condensation of an o-phenylenediamine derivative with a dicarboxylic acid derivative, can present challenges related to yield, purity, and reaction efficiency.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am following a standard procedure for the condensation of 4-methyl-1,2-phenylenediamine with dimethyl oxalate, but I am observing very low to no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in this Phillips-type condensation reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Let's break down the potential culprits and solutions:

1. Quality of Starting Materials:

  • o-Phenylenediamine Reactivity: 4-methyl-1,2-phenylenediamine is susceptible to oxidation, which can be identified by a darkening in color from a light tan to a dark brown or black. Oxidized starting material will not participate effectively in the cyclization reaction.

    • Solution: Use freshly purchased, high-purity 4-methyl-1,2-phenylenediamine. If the material has been stored for a while, consider purification by recrystallization or sublimation before use.

  • Dimethyl Oxalate Hydrolysis: Dimethyl oxalate can hydrolyze to oxalic acid and methanol, especially in the presence of moisture. The free carboxylic acid will not readily react under typical condensation conditions.

    • Solution: Ensure your dimethyl oxalate is dry and stored in a desiccator. Using a freshly opened bottle is always recommended.

2. Reaction Conditions:

  • Inadequate Acid Catalysis: The condensation reaction to form the benzimidazole ring is acid-catalyzed.[2][3] Insufficient acid will result in a sluggish or incomplete reaction.

    • Solution: While some procedures are performed without an explicit acid catalyst, the reaction often benefits from the addition of a catalytic amount of a non-oxidizing acid like p-toluenesulfonic acid (p-TSA) or acetic acid.[2] Start with a catalytic amount (e.g., 0.1 eq) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction typically requires elevated temperatures to drive the condensation and cyclization.

    • Solution: Ensure your reaction is reaching the target temperature. A common temperature range for this reaction is refluxing in a suitable solvent like methanol or ethanol.[4] If the reaction is still slow, a higher boiling point solvent such as toluene could be considered, although this may require adjusting other parameters.

  • Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress by TLC. The disappearance of the limiting reagent (typically the diamine) is a good indicator of reaction completion.

3. Work-up and Isolation Issues:

  • Product Precipitation: The desired product may be precipitating out of the reaction mixture, especially upon cooling.

    • Solution: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid by filtration.

  • Solubility during Extraction: If an extractive work-up is employed, the product might have some solubility in the aqueous phase, leading to losses.

    • Solution: Ensure the pH of the aqueous phase is neutral or slightly basic before extraction with an organic solvent like ethyl acetate.[4] This will ensure the benzimidazole nitrogen is not protonated, minimizing aqueous solubility. Perform multiple extractions with smaller volumes of organic solvent for better recovery.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I am also observing significant impurities that are difficult to separate by column chromatography. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Common Side Products and Their Formation:

  • Bis-addition Product: One molecule of dimethyl oxalate can react with two molecules of 4-methyl-1,2-phenylenediamine to form a bis-benzimidazole derivative. This is more likely if there is a localized excess of the diamine.

  • Incomplete Cyclization: The intermediate Schiff base or aminal may not fully cyclize, leading to a mixture of intermediates in the final product.

  • Oxidation Products: As mentioned earlier, the o-phenylenediamine starting material is prone to oxidation, leading to colored, polymeric impurities.

2. Strategies to Minimize Impurity Formation:

  • Stoichiometry Control:

    • Solution: Use a slight excess of dimethyl oxalate (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the diamine, which is often the more expensive and impurity-prone reagent. Add the diamine solution slowly to the dimethyl oxalate solution to avoid localized high concentrations of the diamine.

  • Inert Atmosphere:

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the 4-methyl-1,2-phenylenediamine. This is particularly important for prolonged reaction times or at higher temperatures.

  • Optimized Reaction Temperature and Time:

    • Solution: Overheating or unnecessarily long reaction times can lead to the formation of degradation products. Monitor the reaction by TLC and stop the reaction once the starting material is consumed. A temperature optimization study (see table below) can help identify the sweet spot for clean conversion.

Table 1: Example of a Reaction Temperature Optimization Study

EntryTemperature (°C)Time (h)Conversion (%)Purity by LC-MS (%)
165 (Refluxing MeOH)68590
280 (Refluxing EtOH)49592
3110 (Refluxing Toluene)2>9985 (degradation observed)

This is example data and will vary based on specific reaction scale and setup.

Issue 3: Difficulty with Product Purification

Question: I have a crude product that contains the desired ester, but I am struggling to purify it. Recrystallization gives low recovery, and column chromatography is tedious. Are there more efficient purification methods?

Answer:

Purification can indeed be a bottleneck. Here are some strategies to consider:

1. Optimized Recrystallization:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.

    • Solution: Experiment with a range of solvents and solvent mixtures. Good single solvents to try are methanol, ethanol, and ethyl acetate. For solvent mixtures, consider combinations like ethyl acetate/hexanes or dichloromethane/methanol. The ideal solvent system will dissolve the product when hot but have low solubility when cold, while keeping impurities dissolved at all temperatures.

  • Decolorization: If your product is colored due to impurities, a decolorization step can be beneficial.

    • Solution: Before allowing the hot solution to cool for crystallization, add a small amount of activated charcoal (Norite) and heat for a few minutes.[5] Filter the hot solution through a pad of celite to remove the charcoal before cooling.

2. Alternative Purification Techniques:

  • Acid-Base Wash: Benzimidazoles are weakly basic. This property can be exploited for purification.

    • Solution: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the benzimidazole and extract it into the aqueous layer, leaving non-basic impurities in the organic phase. Then, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) to precipitate the purified product, which can then be collected by filtration or extracted back into an organic solvent.

  • Trituration: If the impurities are significantly more soluble in a particular solvent than your product, trituration can be effective.

    • Solution: Suspend the crude solid in a suitable solvent (e.g., cold diethyl ether or a mixture of ethyl acetate and hexanes) and stir vigorously. The desired product should remain as a solid while the impurities dissolve. Collect the purified solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of this compound?

A1: The reaction proceeds through a condensation-cyclization mechanism. First, one of the amino groups of 4-methyl-1,2-phenylenediamine attacks one of the carbonyl groups of dimethyl oxalate. This is followed by an intramolecular cyclization where the second amino group attacks the other carbonyl group, leading to a dihydroxy intermediate. Subsequent dehydration, often facilitated by heat and an acid catalyst, results in the formation of the aromatic benzimidazole ring.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Diamine 4-methyl-1,2- phenylenediamine Intermediate1 Initial Adduct Diamine->Intermediate1 Nucleophilic Attack Oxalate Dimethyl Oxalate Oxalate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration Dehydration Intermediate2->Dehydration Product 6-Methyl-1H-benzoimidazole-2- carboxylic acid methyl ester Dehydration->Product

Caption: General reaction pathway for benzimidazole synthesis.

Q2: Can I use a different ester of oxalic acid, for example, diethyl oxalate?

A2: Yes, other dialkyl oxalates like diethyl oxalate can be used. The choice of the ester group will determine the final ester in your product. The reaction conditions would be very similar, although reaction times might vary slightly due to steric differences between the methyl and ethyl groups.

Q3: Is it possible to synthesize the corresponding carboxylic acid directly?

A3: It is possible to synthesize the 6-methyl-1H-benzoimidazole-2-carboxylic acid directly by using oxalic acid instead of dimethyl oxalate. However, the reaction conditions might need to be more forcing (e.g., higher temperatures, stronger acid catalyst like polyphosphoric acid) to drive the condensation with the less reactive dicarboxylic acid. An alternative and often higher-yielding approach is to synthesize the methyl ester first and then hydrolyze it to the carboxylic acid under basic (e.g., NaOH or KOH in methanol/water) or acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light (254 nm). The disappearance of the 4-methyl-1,2-phenylenediamine spot is a good indication that the reaction is complete.

TLC_Workflow cluster_sampling Sampling cluster_tlc TLC Analysis cluster_interpretation Interpretation Reaction Reaction Mixture Sample Withdraw Aliquot Reaction->Sample Spot Spot on TLC Plate Sample->Spot Develop Develop in Solvent Chamber Spot->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Spot Positions Visualize->Analyze Decision Continue or Stop Reaction Analyze->Decision

Caption: Workflow for monitoring reaction progress using TLC.

Q5: What are the typical safety precautions I should take when running this reaction?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. o-Phenylenediamines can be toxic and are potential sensitizers, so avoid inhalation of dust and skin contact. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used.[6]

References

Technical Support Center: Purification of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS No. 87836-37-1). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile benzimidazole intermediate.[1][2] Benzimidazoles are a critical class of heterocyclic compounds widely used as building blocks in pharmaceuticals and materials science due to their stable structure and diverse biological activities.[1][3][4]

Achieving high purity is paramount for successful downstream applications. This guide provides a structured approach to troubleshooting common purification challenges, moving from frequently asked questions to in-depth experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route, which typically involves the condensation of 4-methyl-o-phenylenediamine with a two-carbon electrophile.[3][5] Common impurities include:

  • Unreacted Starting Materials: Residual 4-methyl-o-phenylenediamine.

  • Hydrolysis Product: 6-Methyl-1H-benzoimidazole-2-carboxylic acid, formed if the ester is exposed to acidic or basic conditions, especially with water at elevated temperatures.

  • Side-Products: Polymeric materials or products from incomplete cyclization.

  • Catalyst Residues: If palladium or other metal catalysts are used in the synthesis, trace metals may remain.[6]

Q2: My compound is streaking badly on a silica gel TLC plate. What causes this and how can I fix it?

A2: This is a classic issue with benzimidazoles. The N-H proton and the imine-type nitrogen in the imidazole ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to tailing or streaking.

Solution: To obtain sharp, well-defined spots, add a small amount of a basic modifier to your eluent system.

  • Add 0.5-1% triethylamine (Et₃N) to your ethyl acetate/hexane or dichloromethane/methanol mobile phase.

  • Alternatively, use a mobile phase pre-saturated with aqueous ammonia by shaking it with a few milliliters of concentrated ammonium hydroxide in a separatory funnel and using the organic layer.

Q3: What is a good starting point for developing a recrystallization protocol?

A3: The key is to find a solvent that dissolves the compound well when hot but poorly when cold. Given the structure (a moderately polar heterocycle with an ester group), good starting solvents to screen are:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, or acetonitrile.

  • Solvent Systems: A polar solvent in which the compound is soluble (like ethanol or methanol) paired with an anti-solvent in which it is insoluble (like water or hexane). An ethanol/water mixture is often effective for benzimidazole derivatives.[7]

Q4: My purified product has a broad melting point. What does this indicate?

A4: A broad melting point range (typically > 2 °C) is a strong indicator of impurity. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. For reference, a structurally similar compound, 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, has a melting point of 180-184 °C.[8] A broad range necessitates further purification.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to overcoming more persistent purification challenges.

Guide 1: Optimizing Recrystallization for Maximum Purity and Yield

Recrystallization is often the most efficient method for purifying crystalline solids. However, poor execution can lead to low recovery or ineffective purification.

Problem: After recrystallization, the product is an oil, discolored, shows a broad melting point, or the yield is unacceptably low.

Causality Analysis & Solutions:

Potential Cause Underlying Reason Recommended Solution
Incorrect Solvent Choice The solubility curve is too shallow; the compound is either too soluble or too insoluble at all temperatures.Conduct a systematic solvent screen. Test solubility in small vials with various solvents (e.g., EtOH, EtOAc, Toluene, MeCN) at room temperature and then at reflux. A good candidate will show poor solubility at room temp and complete dissolution when hot.
Precipitation is Too Rapid Cooling the solution too quickly causes the compound to "crash out" of the solution, trapping impurities within the solid matrix instead of forming a pure crystal lattice.Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Do not agitate the solution during the initial cooling phase.
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to melt and separate as an insoluble liquid phase rather than crystallizing.Add a co-solvent (an "anti-solvent") in which the compound is less soluble to lower the dissolution temperature. Alternatively, switch to a lower-boiling point solvent.
Significant Co-precipitating Impurity An impurity with very similar solubility properties is crystallizing along with the product.Recrystallization alone may be insufficient. Pre-purify the crude material using an alternative method like an acid-base extraction (see Guide 3) or column chromatography to remove the problematic impurity first.
  • Place ~20-30 mg of crude material into several small test tubes or vials.

  • To each vial, add a different solvent (e.g., Ethanol, Ethyl Acetate, Toluene, Acetonitrile, Water) dropwise at room temperature until a slurry is formed. Note the solubility.

  • Heat the vials that showed poor room-temperature solubility in a heat block or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place in an ice bath for 20 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a high recovery of clean, crystalline material.

Guide 2: Troubleshooting Column Chromatography

When recrystallization fails or is impractical, flash column chromatography on silica gel is the workhorse purification technique.[3]

Problem: The target compound co-elutes with an impurity, or the product peak is broad and tails significantly, leading to mixed fractions and low yield.

G start Start: Analyze Crude Mixture by TLC streaking Are spots streaking or tailing? start->streaking separation Is Rf separation > 0.15? streaking->separation No add_modifier Action: Add 0.5% Et3N or NH4OH to eluent and re-run TLC. streaking->add_modifier Yes change_polarity Action: Adjust eluent polarity. (e.g., change Hex/EtOAc ratio) separation->change_polarity No run_column Ready to Run Column separation->run_column Yes add_modifier->separation change_polarity->separation Re-test change_solvent Action: Change solvent system. (e.g., switch to DCM/MeOH) change_polarity->change_solvent Still no separation change_solvent->separation Re-test

Caption: Troubleshooting workflow for TLC optimization before column chromatography.

  • Adsorbent: Use standard flash-grade silica gel (40-63 µm).

  • Eluent Optimization: Based on the TLC workflow above, identify an eluent system that provides a target Rf value for your product of ~0.25-0.35 and maximizes the separation from all impurities.

  • Slurry Packing: Pack the column with a slurry of silica gel in the initial, lowest-polarity eluent you plan to use. Never dry-pack a flash column.

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). If solubility is low, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a solvent like DCM, add silica gel, evaporate the solvent under reduced pressure to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution: Run the column using isocratic (same eluent throughout) or gradient elution (gradually increasing polarity). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Removing Acidic or Basic Impurities via Extraction

Liquid-liquid extraction is a powerful method to separate compounds based on their acid-base properties. This is highly effective for removing the basic starting material (4-methyl-o-phenylenediamine) or the acidic hydrolysis by-product.

Principle: The target ester is neutral. The diamine impurity is basic. The carboxylic acid impurity is acidic. By adjusting the pH of an aqueous phase, we can selectively move the acidic or basic impurities out of the organic phase where our product resides.

G start Crude product dissolved in Ethyl Acetate wash_acid Wash with 1M HCl (aq) start->wash_acid org1 Organic Layer: Product (Ester) + Acidic Impurity wash_acid->org1 Organic Phase aq1 Aqueous Layer: Protonated Basic Impurity (e.g., diamine) wash_acid->aq1 Aqueous Phase (Discard) wash_base Wash with 1M NaHCO3 (aq) org1->wash_base org2 Organic Layer: Pure Product (Ester) wash_base->org2 Organic Phase aq2 Aqueous Layer: Deprotonated Acidic Impurity (e.g., carboxylic acid) wash_base->aq2 Aqueous Phase (Discard) end Dry (Na2SO4), filter, and evaporate solvent org2->end

Caption: Workflow for purification using acid-base liquid-liquid extraction.

  • Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Acid Wash (Removes Basic Impurities): Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake vigorously for 30 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Base Wash (Removes Acidic Impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake, vent, and separate as before. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Section 3: Purity Verification

After any purification procedure, the identity and purity of the final product must be confirmed. It is crucial to use multiple analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick check for purity. The final product should appear as a single spot. Run it against the crude material and starting materials for comparison.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A stability-indicating HPLC method is essential for quality control.[9]

  • Melting Point: The purified product should exhibit a sharp melting point range (≤ 2 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

References

Technical Support Center: Method Refinement for the Analysis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to assist researchers, analytical chemists, and drug development professionals in refining their analytical methods. The insights provided are grounded in established chromatographic and spectroscopic principles for benzimidazole derivatives.

Part 1: Foundational Knowledge & Sample Preparation

This section addresses the initial steps of analysis, from understanding the molecule's properties to preparing it correctly for injection.

Q1: What are the key physicochemical properties of this compound that I should consider for analytical method development?

A1: Understanding the molecule's structure is paramount. It is a heterocyclic aromatic compound with a molecular weight of 190.2 g/mol .[1] Key features influencing analytical behavior include:

  • Benzimidazole Core: This rigid, planar structure is a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection.

  • Methyl Ester Group: This group makes the molecule less polar than its corresponding carboxylic acid. It is susceptible to hydrolysis under strong acidic or basic conditions, a critical consideration for sample preparation and storage.[2]

  • Methyl Group on the Benzene Ring: This adds to the hydrophobicity of the molecule.

  • Imidazole NH Group: This group is weakly acidic and can participate in hydrogen bonding.[3] Its protonation state is pH-dependent, which will significantly affect chromatographic retention on reverse-phase columns.

For storage, the compound should be kept in a cool, dark, and dry place, with temperatures of 0-8 °C recommended to ensure stability.[1][4]

Q2: I'm unsure which solvent to use for my stock solution and sample dilutions. What do you recommend?

A2: Your choice of solvent is critical for ensuring analyte solubility and compatibility with the analytical system, particularly for HPLC.

  • Primary Recommendation: Start with methanol or acetonitrile . These are common, compatible solvents for reverse-phase HPLC.

  • Solubility Issues: If you encounter solubility problems, dimethyl sulfoxide (DMSO) is an excellent solvent for benzimidazole derivatives.[5] However, be aware that DMSO can be incompatible with some HPLC columns and may cause high backpressure if it precipitates upon mixing with the aqueous mobile phase. If using DMSO, keep the concentration in your final diluted sample low (ideally <1%).

  • Acidification: For benzimidazole compounds, dissolving them in a slightly acidified solvent can improve solubility and consistency by ensuring the molecule is in a protonated state. A common practice is to use methanol or acetonitrile containing a small amount of acid, such as 0.1-0.25% hydrochloric acid or formic acid.[6]

Protocol 1: Standard Stock and Working Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard.

  • Transfer the standard to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Solutions: Prepare working solutions by diluting the stock solution with your mobile phase or a mixture that mimics the initial mobile phase composition (e.g., 50:50 methanol:water). This prevents peak distortion caused by solvent mismatch during injection. Filter the final solution through a 0.45 µm syringe filter before placing it in an autosampler vial.[6]

Part 2: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing benzimidazole derivatives due to its high resolution and sensitivity.[4][7]

Q3: I am developing an HPLC method from scratch. What are the recommended starting conditions?

A3: A reverse-phase HPLC method is the standard approach. The hydrophobicity of the benzimidazole core makes it well-suited for retention on C8 or C18 columns.[7][8] The following table provides a robust starting point that can be optimized.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic interaction for good retention. A C8 column can be used if retention times are too long.[8][9]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)The acid modifier is crucial. It suppresses the ionization of residual silanols on the silica backbone, preventing peak tailing, and ensures the analyte is in a consistent protonated state, leading to sharp, reproducible peaks.[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFAAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[7]
Gradient Program 10% B to 90% B over 15 minutes, then hold for 3 min.A gradient is recommended to ensure elution of the main peak with a good shape and to clean the column of any more hydrophobic impurities. This can be switched to an isocratic method once the optimal mobile phase composition is known.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 280-290 nmBenzimidazole derivatives typically have strong absorbance maxima in this region.[8][9] A full UV scan using a PDA/DAD detector is recommended during development to find the optimal wavelength.
Injection Volume 10 µLA good starting volume to avoid column overloading.

Q4: My peak shape is poor (tailing or fronting). How can I fix this?

A4: Poor peak shape is a common issue. The cause can be chemical or physical.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase.

    • Cause & Explanation: The basic nitrogen in the imidazole ring can interact with acidic, un-capped silanol groups on the silica support of the column. This strong secondary interaction leads to a portion of the analyte being retained longer, causing the peak to "tail."

    • Solution 1 (Chemical): Increase the acidity or ionic strength of the mobile phase. Ensure your acid modifier (formic acid, TFA) is present in both mobile phase A and B at the same concentration. You can try increasing the acid concentration to 0.2%.

    • Solution 2 (Hardware): Switch to a column with high-purity silica and better end-capping to minimize available silanol groups.

  • Peak Fronting: This is typically a sign of column overload.

    • Cause & Explanation: Injecting too much sample mass or volume saturates the stationary phase at the head of the column. Molecules travel down the column without interacting, leading to a sharp, non-Gaussian peak shape.

    • Solution: Reduce the injection volume or the concentration of your sample and reinject.

Workflow for HPLC Analysis The following diagram illustrates the logical flow for a typical HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Prep_Standard Prepare Standard (Protocol 1) Inject Inject Blank, Standard, and Sample Solutions Prep_Standard->Inject Prep_Sample Prepare Sample (Protocol 1) Prep_Sample->Inject Equilibrate Equilibrate HPLC System (See Table 1) Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify & Quantify Analyte Integrate->Identify Report Generate Report Identify->Report

Caption: General workflow for HPLC purity analysis.

Part 3: Peak Identification and Stability Assessment

Confirming the identity of your peak and understanding its stability are crucial for robust method validation.

Q5: How can I confirm that the peak I see in my chromatogram is indeed this compound and not an impurity or degradation product?

A5: Orthogonal techniques are essential for unambiguous peak identification. Relying solely on retention time is not sufficient.

  • Co-injection: Spike your sample with a small amount of a certified reference standard. If your peak of interest increases in area without any distortion or the appearance of a new peak, it provides strong evidence of identity.

  • Mass Spectrometry (MS): The gold standard for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peak. For your compound (C₁₀H₁₀N₂O₂), you should look for the protonated molecule [M+H]⁺ at m/z 191.08.

  • Photodiode Array (PDA/DAD) Detection: A PDA detector acquires the full UV spectrum for each point in your chromatogram. You can compare the UV spectrum of your peak of interest in the sample to that of a known standard. A perfect match is a strong indicator of purity and identity.

Q6: I am concerned about the stability of my compound in solution. How can I assess its degradation?

A6: A forced degradation (or stress testing) study is the definitive way to understand your molecule's stability profile.[4] This involves subjecting the analyte to harsh conditions to accelerate decomposition and identify potential degradation products. This is a critical step in developing a stability-indicating method.

Protocol 2: Forced Degradation Study

  • Prepare Solutions: Prepare several aliquots of your analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

  • Stress Conditions: Expose the aliquots to the following conditions, keeping one aliquot protected from all conditions as a control.[4]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently for several hours. The ester linkage is particularly susceptible to base hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. The imidazole ring can be susceptible to oxidation.[4]

    • Thermal Stress: Heat a solution and a solid sample at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Stress: Expose a solution to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.

  • Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), take a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute appropriately and analyze using your HPLC method alongside the control sample.

  • Evaluation: A stability-indicating method is one that can resolve the parent peak from all major degradation peaks. Use a PDA detector and LC-MS to help identify and characterize the new peaks that appear.

Troubleshooting Decision Tree for Common HPLC Issues

Troubleshooting_Tree Start Problem Observed in Chromatogram No_Peaks No_Peaks Start->No_Peaks No Peaks Bad_Shape Bad_Shape Start->Bad_Shape Poor Peak Shape RT_Shift RT_Shift Start->RT_Shift Retention Time Drifting Ghost_Peaks Ghost_Peaks Start->Ghost_Peaks Ghost Peaks Check_Injector Check Injection Cycle, Syringe, and Sample Vial No_Peaks->Check_Injector Yes Check_Detector Check Detector Lamp, Connections, and Settings No_Peaks->Check_Detector No Tailing Increase Mobile Phase Acidity or Use End-Capped Column Bad_Shape->Tailing Tailing Fronting Dilute Sample or Reduce Injection Volume Bad_Shape->Fronting Fronting Splitting Check for Column Void or Partial Frit Blockage Bad_Shape->Splitting Splitting Check_Flow Check_Flow RT_Shift->Check_Flow Flow Rate Stable? Check_Blank Check_Blank Ghost_Peaks->Check_Blank Peak in Blank? Check_Temp Column Temp Stable? Check_Flow->Check_Temp Yes Check_Pump Check for Leaks, Bubbles; Purge Pump Check_Flow->Check_Pump No Check_MP Mobile Phase Composition Stable? Check_Temp->Check_MP Yes Check_Oven Verify Column Oven Temperature Check_Temp->Check_Oven No Column_Age Consider Column Aging/ Contamination Check_MP->Column_Age Yes Remake_MP Prepare Fresh Mobile Phase Check_MP->Remake_MP No Carryover Improve Needle Wash Method Check_Blank->Carryover Yes Sample_Impurity Peak is an Impurity in the Sample Check_Blank->Sample_Impurity No

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Strategies for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a benzimidazole derivative, this molecule possesses significant potential in various research fields but often presents low aqueous solubility, a common hurdle for many benzimidazoles which can limit its application in biological assays and formulation development.[1][2] This document provides a comprehensive troubleshooting guide and frequently asked questions to help you systematically overcome these challenges.

Troubleshooting Guide: A Workflow for Enhancing Solubility

Low aqueous solubility is a primary rate-limiting step for the absorption and bioavailability of many promising compounds.[1][3] The following guide provides a logical workflow to identify and implement the most suitable solubilization strategy for your specific experimental needs.

Decision-Making Workflow for Solubility Enhancement

The first step is to diagnose the nature of the solubility issue and align the potential solution with the constraints of your experimental system. This workflow provides a systematic approach to selecting the right strategy.

Solubility_Workflow start Low Aqueous Solubility of This compound stock_prep Is the issue with preparing a high-concentration stock solution? start->stock_prep assay_prep Is the issue with precipitation upon dilution into aqueous assay buffer? stock_prep->assay_prep No organic_solvents Use Water-Miscible Organic Solvents (e.g., DMSO, Ethanol, PEG 400) for Stock Solution stock_prep->organic_solvents Yes ph_ok Is pH modification acceptable for your assay? assay_prep->ph_ok Yes end_stock High-Concentration Stock Achieved organic_solvents->end_stock ph_adjust Strategy 1: pH Adjustment (Acidic pH to protonate benzimidazole) ph_ok->ph_adjust Yes cosolvent_ok Is a co-solvent system (e.g., <5% organic solvent) acceptable for your assay? ph_ok->cosolvent_ok No end_assay Solubility in Aqueous Medium Achieved ph_adjust->end_assay cosolvency Strategy 2: Co-solvency (e.g., Propylene Glycol, Ethanol) cosolvent_ok->cosolvency Yes complexation Strategy 3: Complexation (e.g., Cyclodextrins like HP-β-CD) cosolvent_ok->complexation No cosolvency->end_assay surfactants Strategy 4: Surfactants (e.g., Polysorbate 80, Solutol HS-15) complexation->surfactants surfactants->end_assay

Caption: Decision workflow for selecting a solubility enhancement strategy.

Summary of Solubilization Strategies

Different methods can be employed, each with its own mechanism, advantages, and limitations.[3] The choice depends heavily on the drug's properties and the requirements of the final dosage form or experimental setup.[3]

StrategyMechanism of ActionAdvantagesLimitations & Considerations
pH Adjustment The benzimidazole moiety is weakly basic. Lowering the pH of the aqueous medium protonates the nitrogen atoms, forming a more soluble salt in situ.[4][5]Simple, cost-effective, and can produce a dramatic increase in solubility for ionizable compounds.[5]Only applicable to ionizable compounds. May not be suitable for biological assays sensitive to pH changes. Risk of precipitation if the pH shifts.[6]
Co-solvency Addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous environment, decreasing the interfacial tension between the solute and the solvent.[6]Simple, rapid, and effective for many nonpolar drugs.[7] A well-established technique for parenteral and oral formulations.[7][8]Potential for toxicity or unwanted biological effects from the co-solvent (e.g., DMSO).[9][10] The compound may precipitate upon dilution into a purely aqueous system.[6]
Complexation A complexing agent, typically a cyclodextrin, encapsulates the poorly soluble molecule within its hydrophobic core, while its hydrophilic exterior interacts with water, enhancing apparent solubility.[11][12][13]Significant solubility enhancement is possible.[14] Can also improve stability and reduce toxicity.[15] Widely used in pharmaceutical formulations.[16][17]Can be costly. Requires screening for the best-fitting cyclodextrin. Saturation of the complexation effect can occur at high concentrations.
Use of Surfactants Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle entraps the drug molecule, increasing its solubility.[12][18]Highly effective for lipophilic compounds. Can be used at low concentrations. Different types (ionic, non-ionic) are available.[18]Potential for cell toxicity or interference with biological assays. The choice of surfactant and its concentration must be carefully optimized.[18]
Salt Formation Chemically converting the weakly basic benzimidazole into a stable, solid salt form (e.g., hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.[1][19]Often provides a substantial and permanent increase in solubility. A common and effective strategy in drug development.[19][20]Requires the presence of an ionizable group. The salt may have different physical properties (hygroscopicity, stability) that need to be characterized.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile

Understanding how pH affects solubility is critical for an ionizable compound like a benzimidazole.[21] This protocol establishes the relationship between pH and the equilibrium solubility.

Objective: To quantify the solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0.[5]

  • Vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of buffers at desired pH values (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure a visible amount of solid remains to confirm saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][22]

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the logarithm of solubility (log S) against the measured final pH of each saturated solution.[22][23]

Protocol 2: Screening for an Effective Co-solvent System

This protocol outlines a method for screening common co-solvents to identify an effective system for your compound.

Objective: To determine the solubility enhancement provided by various pharmaceutically acceptable co-solvents.

Materials:

  • This compound

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol, Glycerin.[8]

  • Aqueous buffer (e.g., PBS pH 7.4).

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v) for each co-solvent.

  • Add an excess amount of the compound to each mixture.

  • Follow steps 3-7 from the pH-Solubility Profile protocol to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the logarithm of solubility against the percentage of co-solvent in the mixture. This will reveal the solubilizing power of each co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for creating a high-concentration stock solution?

A1: For creating a stock solution, water-miscible organic solvents are the preferred starting point. Dimethyl sulfoxide (DMSO) is a powerful and common choice for initial solubilization due to its ability to dissolve a wide range of hydrophobic compounds.[24] Other excellent options include N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycol 400 (PEG 400).[8][13] It is critical to use anhydrous grade solvents to avoid introducing water that could lower the initial solubility. When diluting the stock into an aqueous medium, it is advisable to do so in a stepwise manner to prevent the compound from precipitating out due to "solvent shock".[10] For biological assays, the final concentration of the organic solvent should be kept to a minimum, typically below 0.5% for DMSO, to avoid off-target effects.[10]

Q2: How does pH impact the solubility of this specific benzimidazole derivative?

A2: The solubility of this compound is expected to be highly pH-dependent. The benzimidazole core contains basic nitrogen atoms. In an acidic environment (pH < pKa), these nitrogens can become protonated, forming a positively charged species (a cation). This ionized form is significantly more polar and will exhibit much higher solubility in aqueous media compared to the neutral form.[21][25] As the pH increases above the pKa, the compound will be predominantly in its less soluble, neutral form. Therefore, adjusting the pH of your buffer to a mildly acidic range (e.g., pH 4-6), if your experiment allows, is one of the most direct and effective strategies to increase its solubility.[5]

Q3: Is cyclodextrin complexation a good strategy, and how does it work?

A3: Yes, cyclodextrin complexation is an excellent and widely used strategy for enhancing the solubility of poorly soluble drugs, including benzimidazoles.[1][12] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[17][26] The nonpolar benzimidazole part of your molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a non-covalent "inclusion complex".[11][12] The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, effectively dissolving the entire complex and, with it, the encapsulated drug molecule.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[5][10]

References

minimizing impurity formation during the synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] However, its synthesis is frequently plagued by the formation of stubborn impurities that can compromise yield, purity, and the performance of downstream applications. The primary challenge lies in the sensitivity of the precursor, 4-methyl-1,2-phenylenediamine, to oxidation.

This guide provides researchers and drug development professionals with a comprehensive, experience-driven resource for minimizing impurity formation. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for the highest possible quality.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation

This section addresses the most common initial queries regarding impurities in this synthesis.

Q1: What is the standard synthetic route for this compound?

A: The most reliable and common method is the Phillips condensation reaction.[2] This involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable C2 electrophile, typically a derivative of oxalic acid such as dimethyl oxalate (DMU), in a refluxing solvent like methanol or ethanol.

Q2: My reaction mixture turns dark brown or even black. What is causing this severe discoloration?

A: This is the most frequently encountered issue and is almost always due to the aerobic oxidation of the 4-methyl-1,2-phenylenediamine starting material. Ortho-phenylenediamines are highly electron-rich aromatic amines, making them exceptionally sensitive to oxygen. In the presence of air, they can self-condense to form highly conjugated, intensely colored phenazine-type structures and other polymeric impurities. These impurities are often difficult to remove and represent the primary challenge to achieving a high-purity product.

Q3: My final product analysis (HPLC, NMR) shows the presence of the corresponding carboxylic acid (6-Methyl-1H-benzoimidazole-2-carboxylic acid). How did this form?

A: This impurity is the result of ester hydrolysis. The methyl ester functional group is susceptible to cleavage back to the carboxylic acid in the presence of water, especially under non-neutral pH conditions (either acidic or basic) and elevated temperatures during the reaction or workup. Using anhydrous solvents and carefully controlling the pH during extraction and isolation is critical to prevent this.

Q4: Besides discoloration and hydrolysis, what other common impurities should I be aware of?

A: Other potential impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-methyl-1,2-phenylenediamine and/or the oxalate derivative.

  • Bis-Amide Intermediate: Incomplete cyclization can leave the N,N'-bis(carbomethoxy) intermediate.

  • Positional Isomers: If the starting material is not pure 4-methyl-1,2-phenylenediamine but a mix of isomers (e.g., with 3-methyl-1,2-phenylenediamine), you will form the corresponding 5-methyl-1H-benzoimidazole isomer, which can be very difficult to separate.

Part 2: Troubleshooting Guide - A Proactive Approach to Purity

This guide provides actionable solutions to common problems encountered during the synthesis.

Problem: Reaction produces a low yield of a dark, tarry crude product.

This is a multi-faceted problem often stemming from suboptimal reaction setup and conditions.

Potential Cause Expert Analysis & Explanation Recommended Solution
Oxygen Contamination The diamine starting material is oxidizing. This is the most likely culprit for color formation and subsequent polymerization, which traps the desired product and reduces yield.[2]Implement an Inert Atmosphere Protocol. Before adding reagents, thoroughly purge the reaction flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction duration using a balloon or a bubbler system.
Starting Material Quality The 4-methyl-1,2-phenylenediamine may already be partially oxidized (appearing as dark flakes instead of a light tan/pink solid). Using the dihydrochloride salt can sometimes mitigate this, as it is more stable and ensures homogenous mixing.[3]Use the highest purity starting materials available. If the diamine is discolored, consider a preliminary purification by sublimation or recrystallization.
Excessive Heat High temperatures can accelerate decomposition pathways, leading to the formation of intractable tars.[2] While heat is required for the condensation, "more" is not always "better."Maintain a gentle, controlled reflux. Avoid aggressive heating that causes the solvent to boil too vigorously. For methanol, a bath temperature of 70-75°C is typically sufficient.
Problem: Final product is off-white or colored after initial isolation.

This indicates the presence of residual oxidative impurities that were not fully prevented.

Potential Cause Expert Analysis & Explanation Recommended Solution
Trapped Chromophores Highly colored oxidation byproducts have co-precipitated or are trapped within the crystal lattice of your desired product.Perform an Activated Charcoal Decolorization. This is a highly effective purification step. Dissolve the crude product in a suitable boiling solvent (e.g., methanol or ethanol), add a small amount (1-2% w/w) of activated charcoal, and reflux for 15-20 minutes before filtering hot to remove the charcoal.[4][5]
Solvent Complexes Some benzimidazoles are known to form stable complexes with solvents like methanol or water, which can affect appearance and analytical data.[2]After purification, dry the product thoroughly under a high vacuum at a moderately elevated temperature (e.g., 50-60°C) for several hours to break any solvent complexes.
Part 3: Validated Protocols and Methodologies
Protocol 3.1: Recommended Synthesis Under Inert Atmosphere

This protocol integrates best practices to proactively minimize impurity formation.

Materials:

  • 4-methyl-1,2-phenylenediamine (high purity)

  • Dimethyl oxalate (DMU)

  • Anhydrous Methanol (MeOH)

  • Three-neck round-bottom flask, condenser, inert gas inlet, thermometer

Procedure:

  • System Purge: Assemble the glassware and purge with Argon or Nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add 4-methyl-1,2-phenylenediamine (1.0 eq) and anhydrous MeOH (approx. 10 mL per gram of diamine) to the flask.

  • Dissolution: Stir the mixture until the diamine is fully dissolved.

  • DMU Addition: Add dimethyl oxalate (1.05 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 3-4 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), monitoring the disappearance of the diamine starting material.

  • Cooling & Isolation: Once complete, cool the reaction mixture to room temperature, then further chill in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing the cake with a small amount of cold MeOH.

  • Drying: Dry the crude product under vacuum.

Protocol 3.2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A robust analytical method is crucial for assessing purity and guiding optimization efforts. Techniques like HPLC are standard for separating and quantifying components in a mixture.[6][7][8]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Acetonitrile:Water
Part 4: Visual Guides and Workflows

Visual aids can clarify complex chemical processes and troubleshooting logic.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Cyclocondensation Cyclocondensation 4-methyl-1,2-phenylenediamine->Cyclocondensation + MeOH (Reflux) Dimethyl Oxalate Dimethyl Oxalate Dimethyl Oxalate->Cyclocondensation Target_Molecule 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Cyclocondensation->Target_Molecule - 2x MeOH

Caption: Primary synthesis pathway via Phillips condensation.

Impurity_Formation Diamine 4-methyl-1,2-phenylenediamine Radical Oxidized Intermediates Diamine->Radical Oxygen O₂ (Air) Oxygen->Radical Oxidation Polymer Phenazine-type Impurities (Highly Colored) Radical->Polymer Self-Condensation Inert Inert Atmosphere (N₂ or Ar) Inert->Oxygen BLOCKS

Caption: Mechanism of colored impurity formation via oxidation.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC/Visual) Is_Dark Is Product Dark / Tarry? Start->Is_Dark Hydrolysis_Check Is Carboxylic Acid Present? Is_Dark->Hydrolysis_Check No Implement_Inert Review/Implement Inert Atmosphere Protocol Is_Dark->Implement_Inert Yes Yield_Check Is Yield Low? Hydrolysis_Check->Yield_Check No Use_Anhydrous Use Anhydrous Solvents & Control Workup pH Hydrolysis_Check->Use_Anhydrous Yes End Proceed to Final Purification Yield_Check->End No Optimize_Temp Check Reaction Time & Temp Verify Reagent Stoichiometry Yield_Check->Optimize_Temp Yes Implement_Inert->Hydrolysis_Check Use_Anhydrous->Yield_Check Optimize_Temp->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Optimizing Biological Assay Conditions for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing biological assay conditions for this compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2][3][4] This guide will help you navigate the common challenges encountered when working with this and similar small molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound in biological assays.

Q1: What are the basic chemical and physical properties of this compound?

A1: Understanding the fundamental properties of the compound is the first step in designing a successful assay.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.2 g/mol [5]
Appearance White to off-white powder[5]
Purity ≥ 95% (NMR)[5]
Storage Conditions Store at 0-8 °C[5]

It is described as having excellent stability and solubility, which are favorable characteristics for biological assays.[5]

Q2: How should I prepare a stock solution of this compound?

A2: Proper preparation of a high-concentration stock solution is critical for accurate and reproducible results.

  • Solvent Selection: Due to its heterocyclic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6] Most benzimidazole derivatives are freely soluble in alcohol and soluble in aqueous solutions of acids and strong alkalis.[7]

  • Concentration: Prepare a 10 mM stock solution in 100% DMSO. For a 10 mM stock, dissolve 1.902 mg of the compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C for long-term stability.

Q3: What is a safe final concentration of DMSO for my cell-based assay?

A3: The final concentration of the solvent in your assay should be low enough to be tolerated by your cells or assay system. Typically, a final DMSO concentration of less than 0.5% is recommended to avoid solvent-induced artifacts.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Part 2: Troubleshooting Guide for Assay Inactivity

One of the most common challenges in drug discovery is when a compound shows no effect in a biological assay. This section provides a systematic approach to troubleshooting this issue.

Issue: this compound is showing no activity in my assay.

There are several potential reasons for the observed inactivity of a small molecule inhibitor. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.[6]

Step 1: Verify Compound Integrity and Solubility

Potential Problem: The compound may have degraded or may not be soluble in the assay buffer at the tested concentration.[6]

Solutions:

  • Source and Purity: Ensure the compound is from a reputable source and that you have data on its purity.[6]

  • Solubility Test: Poor aqueous solubility is a common reason for the lack of activity.[6] To check for solubility in your assay buffer:

    • Prepare a dilution of your compound in the assay buffer to the highest concentration you plan to test.

    • Vortex the solution gently.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

    • Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube and look for a pellet.[6]

Step 2: Scrutinize the Experimental Setup

Potential Problem: Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of observable effect.[6]

Solutions:

  • Cell Health: Ensure that your cells are healthy and viable. Do not use cells that have been passaged for extended periods, and never allow them to become over-confluent.[8] The color of the growth media can often be an indicator that cells require splitting.[8]

  • Assay Window: Optimize your cell seeding density to maximize the assay window. The cell number should be high enough to produce a measurable signal, but overcrowding should be avoided.[8][9]

  • Positive Controls: Always include a positive control (a compound known to produce the expected effect) to validate that the assay is working correctly.

  • Incubation Time: The timing of compound addition and the duration of incubation are critical. It's advisable to perform a time-course experiment to determine the optimal incubation period.[10]

Step 3: Investigate Target Engagement

Potential Problem: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[6]

Solutions:

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of a compound to its target protein in intact cells.[6]

  • Western Blotting: If your compound is expected to inhibit a kinase, you can perform a western blot to look at the phosphorylation status of its direct downstream substrate.[6]

  • Reporter Assays: If the target is a transcription factor, a reporter gene assay can be used to measure its activity.[6]

Part 3: Optimizing Common Biological Assays

Given the broad spectrum of activity for benzimidazole derivatives, here are some troubleshooting tips for common assay types.

Anticancer/Cytotoxicity Assays (e.g., MTT, WST-1)

Issue: High variability or low signal-to-noise ratio.

  • Cause: Uneven cell seeding, edge effects in the microplate, or incorrect incubation times.

  • Solution:

    • Ensure a single-cell suspension before seeding to avoid clumping.

    • To minimize evaporation and temperature gradients that cause edge effects, fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[11]

    • Optimize the incubation time with the tetrazolium dye; too short may result in a weak signal, while too long can lead to high background.

Antimicrobial Assays (e.g., Broth Microdilution for MIC)

Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values.

  • Cause: Inoculum size variability, compound precipitation at higher concentrations, or improper incubation conditions.

  • Solution:

    • Standardize your inoculum preparation using a spectrophotometer to ensure a consistent starting cell density.

    • Visually inspect the wells for precipitation, as this will reduce the effective concentration of the compound.

    • Ensure proper atmospheric conditions (e.g., aerobic, anaerobic) and temperature for the specific microbial strain being tested.

Antioxidant Assays (e.g., DPPH Radical Scavenging)

Issue: Color interference from the compound.

  • Cause: The inherent color of the compound can interfere with the colorimetric readout of the assay.

  • Solution:

    • Run a compound-only control (compound in the reaction buffer without DPPH) to measure its absorbance.

    • Subtract the absorbance of the compound-only control from the absorbance of the corresponding experimental well.

Part 4: Experimental Workflow and Visualization

Workflow for Assay Optimization

The following diagram illustrates a logical workflow for optimizing a biological assay for a novel compound like this compound.

Assay_Optimization_Workflow cluster_0 Phase 1: Pre-Assay Preparation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Validation Compound_QC Compound QC (Purity, Identity) Stock_Solution Prepare Stock Solution (10 mM in DMSO) Compound_QC->Stock_Solution Solubility_Test Aqueous Solubility Test (in Assay Buffer) Stock_Solution->Solubility_Test Cell_Health Cell Health & Viability Check Solubility_Test->Cell_Health Seeding_Density Optimize Seeding Density Cell_Health->Seeding_Density Controls Establish Controls (Vehicle, Positive, Negative) Seeding_Density->Controls Dose_Response Initial Dose-Response Curve Controls->Dose_Response No_Activity No Activity Observed? Dose_Response->No_Activity Data_Variability High Data Variability? Dose_Response->Data_Variability Target_Engagement Confirm Target Engagement (e.g., CETSA) No_Activity->Target_Engagement Yes Final_Assay Final Validated Assay Protocol No_Activity->Final_Assay No Refine_Protocol Refine Protocol (Incubation Time, Reagents) Data_Variability->Refine_Protocol Yes Data_Variability->Final_Assay No Refine_Protocol->Dose_Response Target_Engagement->Dose_Response

Caption: A general workflow for optimizing a biological assay with a small molecule.

References

Validation & Comparative

A Comparative Guide to the Biological Validation of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological interrogation. This guide provides an in-depth, technically-focused framework for the validation of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester , a compound belonging to the versatile benzimidazole class. This document eschews a rigid template, instead offering a logical, causality-driven approach to experimental design, data interpretation, and comparative analysis against established alternatives.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and antiparasitic effects.[1][2][3][4][5] Many benzimidazole derivatives exert their effects by targeting fundamental cellular processes such as DNA synthesis, microtubule dynamics, or kinase signaling.[6][7][8][9] Our target molecule, with its methyl ester functionality at the 2-position and a methyl group at the 6-position, presents a unique candidate for exploring these well-established biological activities. This guide will focus on two primary and high-potential areas for this class of compounds: Anticancer and Antimicrobial activity.

Part 1: Anticancer Activity Validation

A significant number of benzimidazole derivatives have been investigated for their anticancer properties.[5][9][10] Mechanisms often involve the disruption of microtubule polymerization or the inhibition of key kinases involved in cancer cell proliferation and survival.[5][7][8] A notable example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule inhibitor with potent cytotoxic effects against breast cancer cells.[7] This section outlines a validation workflow to determine if this compound (hereinafter referred to as 'Test Compound') shares this potential.

Initial Cytotoxicity Screening: The MTT Assay

The foundational step is to assess the compound's general cytotoxicity against cancerous cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.

Causality of Experimental Choices:

  • Cell Lines: We have selected two well-characterized and disparate human cancer cell lines: MCF-7 (breast adenocarcinoma, hormone-responsive) and HeLa (cervical adenocarcinoma). This provides an initial screen for broad-spectrum activity versus selective cytotoxicity. A non-cancerous cell line, such as human dermal fibroblasts (HDF), is included as a control to assess selective toxicity towards cancer cells.

  • Positive Controls: Doxorubicin , a well-understood chemotherapeutic that acts via DNA intercalation and topoisomerase II inhibition, and Combretastatin A4 , a potent microtubule-destabilizing agent, are chosen as benchmarks.[11][12] This allows for a mechanistic comparison; if the Test Compound's activity profile resembles Combretastatin A4 more than Doxorubicin, it may suggest a similar mechanism of action.

  • Cell Seeding: Plate MCF-7, HeLa, and HDF cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[13]

  • Compound Preparation: Prepare a stock solution of the Test Compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[14] Prepare identical dilutions for Doxorubicin and Combretastatin A4.

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the Test Compound and controls. Include a vehicle control (DMSO at the highest concentration used for dilutions). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[15]

CompoundMCF-7 (µM)HeLa (µM)HDF (µM)Selectivity Index (SI) HDF/MCF-7
Test Compound 5.27.8> 50> 9.6
Doxorubicin0.80.52.53.1
Combretastatin A40.050.030.918.0

This is representative data for illustrative purposes.

Interpretation: The hypothetical data suggests the Test Compound exhibits moderate cytotoxicity against both cancer cell lines, with a favorable selectivity index compared to the non-cancerous cells, a crucial attribute for a potential therapeutic. Its potency is less than the established drugs, but its selectivity is superior to Doxorubicin.

Mechanistic Validation: Tubulin Polymerization Assay

Given that many benzimidazoles function as microtubule inhibitors[5][9], the next logical step is to directly test the compound's effect on tubulin polymerization. This assay measures the assembly of purified tubulin into microtubules, typically by monitoring the increase in turbidity (light scattering).[4]

Causality of Experimental Choices:

  • Assay Principle: A direct biochemical assay is essential to confirm the molecular target, validating or refuting the hypothesis generated from the cytotoxicity screen. A fluorescence-based assay can also be used for higher sensitivity.[16]

  • Controls: Paclitaxel is used as a polymerization promoter (stabilizer), while Combretastatin A4 is a known polymerization inhibitor. This provides a clear comparative framework for the Test Compound's activity.

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer on ice. Prepare a GTP stock solution.

  • Reaction Setup: In a 96-well plate, add tubulin solution to wells on ice. Add the Test Compound, Combretastatin A4, or Paclitaxel at various concentrations.

  • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add GTP to each well to initiate polymerization.

  • Monitoring: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[4]

  • Analysis: Plot absorbance versus time. The inhibition or promotion of polymerization is determined by changes in the polymerization rate (Vmax) and the final plateau phase compared to the vehicle control.

G cluster_0 Cytotoxicity Screening cluster_1 Mechanistic Validation A Seed Cells (MCF-7, HeLa, HDF) B Add Test Compound & Controls (Doxorubicin, Combretastatin A4) A->B C Incubate 48h B->C D MTT Assay C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F H Add Test Compound & Controls (Combretastatin, Paclitaxel) F->H Suggests Microtubule Inhibition Mechanism G Prepare Purified Tubulin + GTP G->H I Incubate at 37°C H->I J Monitor Turbidity (340 nm) I->J K Analyze Polymerization Curves J->K

Caption: Workflow for anticancer activity validation.

G cluster_0 Normal Microtubule Dynamics cluster_1 Action of Test Compound cluster_2 Cellular Outcome Tubulin α/β-Tubulin Dimers MT Microtubule (Polymerized) Tubulin->MT Polymerization MT->Tubulin Depolymerization TestCompound Test Compound (e.g., binds to Colchicine site) Tubulin2 α/β-Tubulin Dimers TestCompound->Tubulin2 Binds MT2 Microtubule (Polymerized) Tubulin2->MT2 Polymerization INHIBITED G2M G2/M Phase Arrest MT2->G2M Disrupted Mitotic Spindle Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Proposed mechanism via tubulin depolymerization.

Part 2: Antimicrobial Activity Validation

The benzimidazole core is also prominent in antimicrobial agents.[2][11] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with metabolic pathways by acting as a purine antagonist.[17] This section details a validation strategy to assess the Test Compound's antimicrobial potential.

Initial Screening: Minimum Inhibitory Concentration (MIC)

The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Causality of Experimental Choices:

  • Microbial Strains: We select a panel of clinically relevant bacteria, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), to establish the spectrum of activity. A fungal strain, Candida albicans , is included to test for broader antifungal properties.

  • Positive Control: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, is used as the antibacterial control.[1][3][6] Fluconazole , a standard antifungal agent, is used for C. albicans.

  • Inoculum Preparation: Culture the selected microbial strains overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[19]

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the Test Compound, Ciprofloxacin, and Fluconazole in the broth. Concentrations should typically range from 0.125 to 256 µg/mL.[20]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[18]

CompoundE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
Test Compound 168> 256
Ciprofloxacin0.51> 256
FluconazoleN/AN/A4

This is representative data for illustrative purposes.

Interpretation: The hypothetical data indicates that the Test Compound has moderate activity against Gram-positive bacteria (S. aureus) and weaker activity against Gram-negative bacteria (E. coli), with no significant antifungal activity at the tested concentrations. This suggests a potential antibacterial application with a spectrum favoring Gram-positive organisms.

Mechanistic Insight: DNA Gyrase Inhibition Assay

Given the known mechanisms of benzimidazoles and the antibacterial activity observed, a DNA gyrase inhibition assay is a logical follow-up. This assay measures the ability of a compound to inhibit the supercoiling activity of the bacterial DNA gyrase enzyme.

Causality of Experimental Choices:

  • Assay Principle: A direct enzymatic assay provides evidence for a specific molecular target, which is crucial for lead optimization.

  • Control: Ciprofloxacin is the ideal positive control as its primary mechanism is the potent inhibition of DNA gyrase.[21]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Test Compound cluster_2 Outcome RelaxedDNA Relaxed Circular DNA Gyrase DNA Gyrase (Topoisomerase II) RelaxedDNA->Gyrase Binds SupercoiledDNA Supercoiled DNA ReplicatedDNA Replicated DNA SupercoiledDNA->ReplicatedDNA Allows Replication Death DNA Replication Blocked & Bacterial Cell Death Gyrase->SupercoiledDNA Introduces Negative Supercoils TestCompound Test Compound Gyrase2 DNA Gyrase TestCompound->Gyrase2 Block INHIBITION Gyrase2->Block

Caption: Proposed mechanism via DNA gyrase inhibition.

Conclusion

This guide outlines a systematic, evidence-based approach to the initial biological validation of this compound. By starting with broad phenotypic screens (cytotoxicity and MIC) and progressing to specific mechanistic assays (tubulin polymerization and DNA gyrase inhibition), researchers can efficiently characterize the compound's activity, understand its potential mechanism of action, and benchmark its performance against established drugs. This logical progression from "what it does" to "how it does it" is fundamental to modern drug discovery and provides a solid foundation for further preclinical development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Core in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The versatility of the benzimidazole scaffold lies in its amenability to substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to achieve desired therapeutic outcomes. This guide focuses on the structure-activity relationship (SAR) of a specific class of benzimidazole derivatives: analogs of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester. This core structure serves as a key intermediate in the synthesis of diverse bioactive molecules.[4] We will delve into how modifications at key positions of this scaffold influence its biological activity, providing a comparative analysis supported by experimental data from various studies.

The Core Scaffold: this compound

The parent compound, this compound, possesses a fundamental structure from which a multitude of analogs can be derived. Understanding the contribution of each component—the 6-methyl group, the benzimidazole core, and the 2-methyl ester—is crucial for rational drug design.

  • The Benzimidazole Core: Provides the fundamental framework for interaction with biological targets. The NH group at the 1-position and the nitrogen at the 3-position can act as hydrogen bond donors and acceptors, respectively.

  • The 6-Methyl Group: This substituent on the benzene ring influences the electronic properties and lipophilicity of the molecule. Its impact on activity can vary depending on the target.

  • The 2-Carboxylic Acid Methyl Ester: This group at the 2-position is a key site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, or converted to amides, hydrazones, and other functional groups, significantly altering the compound's polarity, hydrogen bonding capacity, and overall biological profile.[5][6]

Below is a general workflow for the synthesis and evaluation of these analogs, which will be elaborated upon in the subsequent sections.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (4-methyl-o-phenylenediamine, dimethyl oxalate) Intermediate 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester Start->Intermediate Condensation Analogs Diverse Analogs via Functional Group Interconversion Intermediate->Analogs Modification at C2, N1, etc. Screening In vitro Screening (e.g., cytotoxicity, enzyme inhibition) Analogs->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead SAR_Summary cluster_core This compound cluster_mods Key Modification Sites & SAR Insights Core C2 C2-Position (Ester/Acid/Amide etc.) C2_SAR Crucial for potency & solubility. Hydrazones show good anticancer activity. C2->C2_SAR N1 N1-Position (Alkylation/Arylation) N1_SAR Substitution can enhance activity. Bulky groups may increase selectivity. N1->N1_SAR C6 C6-Position (Methyl Group) C6_SAR Methyl group can provide favorable hydrophobic interactions. C6->C6_SAR Other_Benzene Other Benzene Positions (e.g., C4, C5, C7) Other_Benzene_SAR Electronic properties of substituents (donating vs. withdrawing) are critical. Other_Benzene->Other_Benzene_SAR

References

A Comparative Guide to the Synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a key building block in the synthesis of various pharmacologically active compounds. Its benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The precise and efficient synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound: a direct one-pot condensation and a sequential two-step approach. We will delve into the experimental details, mechanistic underpinnings, and practical considerations of each method to empower researchers to make informed decisions for their specific synthetic needs.

Route 1: One-Pot Condensation Synthesis

This approach leverages the well-established Phillips-Ladenburg benzimidazole synthesis, a classic acid-catalyzed condensation reaction. In this one-pot method, 4-methyl-1,2-phenylenediamine is directly reacted with dimethyl oxalate to afford the target ester in a single synthetic operation.

Reaction Scheme
One-Pot Synthesis Scheme
Experimental Protocol

A representative procedure for the one-pot synthesis is as follows:

  • To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq.) in a suitable high-boiling solvent such as ethanol or a mixture of ethanol and water, is added dimethyl oxalate (1.1 eq.).

  • A catalytic amount of a mineral acid, such as hydrochloric acid (e.g., 4N HCl), is added to the mixture.

  • The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution, until the pH is approximately 7-8.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Mechanism

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the phenylenediamine onto one of the carbonyl carbons of dimethyl oxalate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The reaction is driven to completion by the elimination of two molecules of methanol and one molecule of water, facilitated by the acidic catalyst.

Workflow Diagram

One_Pot_Synthesis cluster_reactants Reactants 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Reaction Vessel Reaction Vessel 4-methyl-1,2-phenylenediamine->Reaction Vessel Dimethyl oxalate Dimethyl oxalate Dimethyl oxalate->Reaction Vessel Reflux & Reaction Reflux & Reaction Reaction Vessel->Reflux & Reaction Acid Catalyst, Heat Neutralization Neutralization Reflux & Reaction->Neutralization Cooling Filtration & Washing Filtration & Washing Neutralization->Filtration & Washing Precipitation Drying & Purification Drying & Purification Filtration & Washing->Drying & Purification Final Product Final Product Drying & Purification->Final Product

Caption: Workflow for the one-pot synthesis of the target ester.

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative strategy involves two distinct chemical transformations: the initial synthesis of 6-methyl-1H-benzoimidazole-2-carboxylic acid, followed by its esterification to the desired methyl ester.

Reaction Scheme
Two-Step Synthesis Scheme
Experimental Protocols

Step 1: Synthesis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid

A procedure adapted from the synthesis of a similar bibenzimidazole derivative involves the reaction of 4-methyl-1,2-phenylenediamine with oxalic acid.[1]

  • A mixture of 4-methyl-1,2-phenylenediamine (1.0 eq.), oxalic acid (1.0 eq.), and a catalyst such as ammonium chloride (0.5 eq.) is prepared in a suitable solvent like ethanol.

  • The reaction mixture is subjected to microwave irradiation (e.g., 400W) for a short period (e.g., 5-10 minutes), with reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated carboxylic acid intermediate is collected by filtration.

  • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system. A reported yield for a similar bibenzimidazole synthesis was 79%.[1]

Step 2: Fischer Esterification of 6-Methyl-1H-benzoimidazole-2-carboxylic acid

The intermediate carboxylic acid is then converted to the methyl ester via a classic Fischer esterification.[2][3]

  • The dried 6-methyl-1H-benzoimidazole-2-carboxylic acid (1.0 eq.) is suspended in an excess of methanol, which acts as both the solvent and the esterifying agent.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the suspension.

  • The mixture is heated to reflux for several hours (typically 2-6 hours) until the reaction is complete, as indicated by TLC.

  • The reaction mixture is then cooled and the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude methyl ester.

  • Purification is typically achieved through recrystallization or column chromatography.

Mechanism

Step 1: The formation of the benzimidazole-2-carboxylic acid follows a similar mechanism to the one-pot synthesis, involving nucleophilic attack, cyclization, and dehydration, but with oxalic acid as the C2 source.

Step 2: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.[4]

Workflow Diagram

Two_Step_Synthesis cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Fischer Esterification Reactants_1 4-methyl-1,2-phenylenediamine Oxalic Acid Microwave Reaction Microwave Reaction Reactants_1->Microwave Reaction Catalyst, Microwave Isolation_1 Filtration & Washing Microwave Reaction->Isolation_1 Intermediate 6-Methyl-1H-benzoimidazole- 2-carboxylic acid Isolation_1->Intermediate Reactants_2 Carboxylic Acid Intermediate Methanol (excess) Intermediate->Reactants_2 Esterification Reaction Esterification Reaction Reactants_2->Esterification Reaction Acid Catalyst, Heat Workup Neutralization & Extraction Esterification Reaction->Workup Purification_2 Drying & Purification Workup->Purification_2 Final Product Final Product Purification_2->Final Product

Caption: Workflow for the two-step synthesis of the target ester.

Comparative Analysis

ParameterRoute 1: One-Pot CondensationRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 4-methyl-1,2-phenylenediamine, Dimethyl oxalate4-methyl-1,2-phenylenediamine, Oxalic acid, Methanol
Key Reagents Mineral acid (e.g., HCl)Microwave catalyst (e.g., NH4Cl), Strong acid (e.g., H2SO4)
Reaction Time Typically longer (4-8 hours)Can be faster overall due to rapid microwave step (minutes) and standard esterification (hours)
Yield Variable, dependent on conditionsPotentially higher overall yield due to optimization of individual steps. A similar synthesis reported a 79% yield for the first step.[1]
Purification Direct crystallization of the final productRequires isolation and purification of the intermediate carboxylic acid
Process Simplicity Higher (fewer manipulations)Lower (involves isolation of an intermediate)
Scalability Generally straightforwardMay require optimization for large-scale microwave reactions
Control over Purity May be more challenging to control impurities formed in a single potAllows for purification of the intermediate, potentially leading to a purer final product

Discussion and Recommendations

The choice between the one-pot and two-step synthesis of this compound depends on the specific priorities of the researcher.

Route 1 (One-Pot Synthesis) is attractive for its operational simplicity and reduced number of synthetic steps. This can translate to savings in time and resources, particularly for initial screening or small-scale synthesis where expediency is key. However, the direct nature of the reaction may lead to the formation of side products that can complicate purification and potentially lower the overall yield. The success of this route is highly dependent on careful control of reaction conditions to favor the formation of the desired product.

Route 2 (Two-Step Synthesis) , while involving an additional isolation step, offers greater control over the purity of the final product. The isolation and purification of the intermediate 6-methyl-1H-benzoimidazole-2-carboxylic acid allows for the removal of any impurities generated in the first step, ensuring that the subsequent esterification begins with clean material. The use of microwave technology in the first step can significantly reduce the reaction time for the formation of the benzimidazole core.[1] This route is often preferred when high purity of the final ester is critical, for example, in the synthesis of pharmaceutical intermediates where stringent quality control is required. The Fischer esterification in the second step is a robust and well-understood reaction, and using a large excess of methanol can drive the equilibrium towards the product, ensuring a high conversion rate.[3]

Recommendation: For rapid, small-scale synthesis where absolute purity is not the primary concern, the one-pot approach may be advantageous. For larger-scale synthesis or when a high-purity final product is essential for downstream applications, the two-step synthesis is the recommended route due to the opportunity to purify the carboxylic acid intermediate.

Conclusion

Both the one-pot condensation and the two-step synthesis via a carboxylic acid intermediate are viable methods for the preparation of this compound. The selection of the optimal route is a strategic decision that should be based on a careful consideration of factors such as scale, desired purity, available equipment, and time constraints. This guide provides the necessary experimental and mechanistic insights to assist researchers in navigating this decision-making process effectively.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is not merely a procedural step but the foundation of product quality and regulatory compliance.[2][3] This document is structured to provide not just protocols, but the scientific rationale behind the selection of methods and validation parameters, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[4][5]

The Regulatory Imperative: Grounding Validation in Global Standards

Before embarking on any validation, it is crucial to understand the regulatory landscape. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The primary guidelines that govern this process are issued by the ICH, with subsequent adoption and enforcement by national bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

The cornerstone of these regulations is the ICH Q2(R2) guideline on the Validation of Analytical Procedures , which provides a detailed framework for the validation tests required for various analytical methods.[6][9] This guide, along with the complementary ICH Q14 guideline on Analytical Procedure Development , emphasizes a science and risk-based approach to ensure methods are robust and reliable throughout their lifecycle.[10] Adherence to these principles is mandatory for regulatory submissions concerning commercial drug substances and products.[5][11]

Strategic Selection of Analytical Techniques

The choice of analytical technique is the first critical decision in method development and is dictated by the physicochemical properties of the analyte, this compound. This compound is a heterocyclic aromatic ester, suggesting good UV absorbance and thermal stability, making it amenable to several chromatographic techniques.

Comparison of Primary Analytical Methods
Technique Principle Primary Use Case Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Assay, impurity quantification, stability testing.Versatile, robust, excellent quantitative performance, non-destructive.Moderate sensitivity, requires analyte to be soluble and possess a UV chromophore.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Partitioning of the volatile analyte between a stationary phase and a gaseous mobile phase.Residual solvent analysis, assay of volatile impurities.High resolution for volatile compounds, highly sensitive FID for hydrocarbons.Requires analyte to be volatile and thermally stable; derivatization may be needed.[12][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation followed by mass-based detection and fragmentation.Trace-level impurity identification, metabolite studies, bioanalysis.Unmatched sensitivity and specificity, provides structural information.[14][15]Higher cost and complexity, potential for matrix effects.

Causality of Method Choice: For routine quality control (QC) involving assay and impurity determination of this compound, Reversed-Phase HPLC with UV detection is the most logical and cost-effective starting point. Its benzimidazole core provides a strong UV chromophore, ensuring good detector response.[16] GC could be a secondary method for specific volatile impurities, but the potential for thermal degradation of the ester makes it less ideal as a primary technique. LC-MS/MS is the gold standard for identifying unknown degradation products or for bioanalytical applications where high sensitivity is paramount.[15]

The Validation Workflow: A Self-Validating System

A validation protocol must be established before the study begins, detailing the procedures and acceptance criteria for each performance characteristic.[5][11] The following diagram outlines the logical flow of a comprehensive validation project.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development & Optimization Proto Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Finalize Method Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report (Summarize Results) Rob->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP

Caption: The Analytical Method Validation Workflow.

Core Validation Parameters: Protocols and Rationale

The following sections provide detailed protocols for validating an HPLC-UV method for the assay of this compound. These protocols are designed to be self-validating by systematically challenging the method's performance.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][17] It is the cornerstone of validation, as it proves the method can distinguish the target analyte from everything else. For a stability-indicating method, this involves forced degradation studies.[11]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the diluent (e.g., Acetonitrile:Water 50:50).

    • Analyte Standard: Prepare a solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Forced Degradation Samples: Subject the analyte to stress conditions to generate potential degradation products.

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of the analyte in the blank.

    • Assess peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

    • Ensure the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0).

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2][5] For an assay, the typical range is 80% to 120% of the test concentration.[17]

Experimental Protocol:

  • Prepare Standards: From a stock solution, prepare at least five concentration levels of the analyte, ranging from 80 µg/mL to 120 µg/mL (assuming a 100 µg/mL target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[2] It is typically assessed by recovery studies on a spiked matrix. This confirms that the sample preparation and analysis procedure does not introduce a systematic bias.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a placebo (a mixture of all formulation components except the active ingredient). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples according to the method.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Expertise & Experience: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, analysts, or equipment.[17]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability study on a different day using a different instrument (if available).

  • Evaluation:

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements.

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise & Experience: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.[2] These are critical for impurity analysis but less so for an assay method. They are often determined based on the signal-to-noise ratio.

Experimental Protocol:

  • Determine Signal-to-Noise (S/N):

    • Inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ and 3 for LOD.

  • Confirm LOQ:

    • Prepare and inject six samples at the estimated LOQ concentration.

    • Acceptance Criteria: The precision (%RSD) should be ≤ 10%, and accuracy (recovery) should be acceptable.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Prepare samples at 100% concentration and analyze them while making small, deliberate changes to the HPLC method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min if the nominal is 1.0).

    • Column Temperature: ± 5 °C.

    • Mobile Phase Composition: Vary the proportion of the organic modifier by ± 2%.

  • Evaluation:

    • Assess the impact on system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result.

    • Acceptance Criteria: System suitability must pass under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Interrelationship of Validation Parameters

The core validation parameters are not independent but form a logical, self-validating system. The range of a method, for instance, is defined by the interval where it has been proven to be linear, accurate, and precise.

G cluster_0 Range Validated Range Linearity Linearity Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range

Caption: Interdependence of Key Validation Parameters.

Summary and Conclusion

The validation of an analytical method for this compound is a systematic process that ensures data integrity and regulatory compliance. While HPLC-UV stands out as the primary technique for routine analysis, the principles discussed are applicable to other methods like GC or LC-MS.

This guide has demonstrated that a successful validation study is built upon a foundation of regulatory knowledge, sound scientific reasoning, and meticulous experimental execution. By explaining the causality behind each step and parameter, researchers can move beyond rote execution to develop truly robust and reliable analytical procedures fit for their intended purpose.

References

Comparative In-Silico Analysis of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Molecular Docking Guide for Target Prioritization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative molecular docking study of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a member of the pharmacologically significant benzimidazole family. Designed for researchers, scientists, and drug development professionals, this document delves into the potential therapeutic applications of this compound by evaluating its binding affinity and interaction patterns with key biological targets implicated in cancer and parasitic diseases. We will objectively compare its in-silico performance against established inhibitors, supported by detailed experimental data and protocols.

Introduction: The Therapeutic Promise of the Benzimidazole Scaffold

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties. This versatility stems from the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing these compounds to interact with a wide array of biological macromolecules.

Many benzimidazole derivatives have been successfully developed as therapeutic agents. For instance, anthelmintic drugs like albendazole and mebendazole exert their effect by inhibiting tubulin polymerization in parasites. Notably, these very compounds are now being repurposed for cancer therapy due to their ability to disrupt microtubule dynamics in tumor cells, leading to mitotic arrest and apoptosis. Furthermore, the benzimidazole framework is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif in an ATP-competitive manner.

This compound is a specific derivative within this promising class. While primarily recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, its structural features suggest a potential for direct biological activity. This guide, therefore, employs molecular docking to explore its therapeutic potential by comparing its binding characteristics to two well-established drug targets:

  • Human Tubulin: A critical component of the cytoskeleton and a validated target for anticancer drugs.

  • Various Protein Kinases: Enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.

By comparing the docking scores and binding modes of this compound with known inhibitors, we can generate initial hypotheses about its potential mechanism of action and guide further experimental validation.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a self-validating system for our comparative docking studies. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Confirming the Mechanism of Action of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][4] 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile synthetic intermediate utilized in the development of novel pharmaceuticals and agrochemicals.[5] While its utility as a building block is established, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative framework for researchers to investigate the mechanism of action of this compound. We will propose a hypothesized mechanism based on related structures, introduce alternative benzimidazole derivatives with known mechanisms for comparison, and provide detailed experimental protocols to validate these hypotheses.

Hypothesized Mechanism of Action: Inhibition of Prostaglandin Synthesis

Comparative Framework: Alternative Benzimidazole Derivatives

To provide context and a basis for experimental comparison, we will consider two classes of benzimidazole derivatives with well-defined mechanisms of action in the context of cancer, a major area of benzimidazole research.

1. Topoisomerase Inhibitors: Certain benzimidazole derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription.[1][9] A notable example is a class of bis-benzimidazoles that bind to the DNA minor groove and inhibit topoisomerase I.[1]

2. Microtubule Inhibitors: Another established mechanism for anticancer benzimidazoles is the disruption of microtubule polymerization.[1][4] Compounds like methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

The following table summarizes the key characteristics of our subject compound and the selected alternatives.

Compound ClassSpecific Example (for comparison)Known/Hypothesized Mechanism of ActionPrimary Therapeutic Area
Benzimidazole-2-Carboxylic Acid Ester This compoundInhibition of Prostaglandin Synthesis (Hypothesized)Anti-inflammatory
Benzimidazole-based Topoisomerase Inhibitor Substituted Bis-benzimidazolesDNA Intercalation and Topoisomerase I InhibitionAnticancer
Benzimidazole-based Microtubule Inhibitor Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateInhibition of Tubulin PolymerizationAnticancer

Experimental Workflows for Mechanistic Validation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended. This involves initial target identification followed by specific functional assays to confirm the hypothesized mechanism and compare it against the alternatives.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct cellular binding partners of the compound without a preconceived bias.

G cluster_0 Phase 1: Target Identification Cell Lysate Cell Lysate Compound Immobilization Compound Immobilization Cell Lysate->Compound Immobilization Affinity Purification Affinity Purification Compound Immobilization->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Putative Targets Putative Targets Data Analysis->Putative Targets

Figure 1: Workflow for Affinity Purification-Mass Spectrometry.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This technique aims to isolate the protein targets that directly bind to the small molecule of interest.[10][11][12]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Cell Culture and Lysis: Culture relevant cells (e.g., a human inflammatory cell line like THP-1) and prepare a cell lysate under non-denaturing conditions.

  • Affinity Purification:

    • Immobilize the biotinylated compound on streptavidin-coated beads.[12]

    • Incubate the cell lysate with the compound-bead conjugate to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the protein bands with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.[10]

  • Data Analysis: Compare the identified proteins with those from a control experiment using beads without the compound to identify specific binding partners.

Phase 2: Target Engagement and Functional Validation

Once putative targets are identified, the next phase is to confirm direct binding in a cellular context and validate the functional consequences.

G cluster_1 Phase 2: Target Engagement & Functional Validation Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Target Stabilization Target Stabilization Western Blot->Target Stabilization

Figure 2: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of temperatures.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Comparative Functional Assays

Based on the results from the target identification and engagement studies, or to directly test the hypothesized mechanisms, specific functional assays should be performed.

A. Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Immunoassay

To test the hypothesis of prostaglandin synthesis inhibition:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or a known COX inhibitor (e.g., indomethacin).

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Data Analysis: A dose-dependent decrease in PGE2 production would support the hypothesis that the compound inhibits the prostaglandin synthesis pathway.

B. Anticancer Mechanisms: Topoisomerase I Relaxation and DNA Intercalation Assays

To compare with the alternative mechanisms:

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay determines if a compound inhibits the ability of topoisomerase I to relax supercoiled DNA.[16][17][18]

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations.[17]

  • Incubation: Incubate the reaction at 37°C.

  • Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light.[16]

  • Data Analysis: Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form, while the relaxed form will be predominant in the control.

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of a compound to bind to DNA by displacing a known intercalator.[19][20][21]

  • DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) and measure the initial fluorescence.[20]

  • Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Fluorescence Measurement: Measure the fluorescence intensity after each addition.

  • Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.

C. Kinase Profiling

Many benzimidazole derivatives are known to be kinase inhibitors.[9] A broad kinase screen can reveal if this compound has activity against a panel of kinases.

Experimental Protocol: Kinase Profiling Assay

  • Assay Platform Selection: Choose a suitable kinase assay platform (e.g., ADP-Glo™, TR-FRET).[22][23][24]

  • Screening: Screen the compound at a fixed concentration against a large panel of kinases.

  • Hit Validation: For any identified "hits," perform dose-response experiments to determine the IC50 value.

  • Mechanism of Inhibition Studies: For potent inhibitors, conduct further studies to determine if the inhibition is ATP-competitive.

Conclusion

Determining the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted experimental approach. By combining unbiased target identification methods with hypothesis-driven functional assays and comparing its activity profile to well-characterized benzimidazole derivatives, researchers can build a robust understanding of its biological function. The protocols and comparative framework provided in this guide offer a clear path for elucidating the therapeutic potential of this and other novel small molecules.

References

A Head-to-Head Comparison Guide: Evaluating 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

To the accomplished researcher, certain chemical motifs appear with remarkable frequency in the landscape of successful therapeutics. The benzimidazole ring system is a quintessential example of such a "privileged structure." This fused heterocyclic system, comprising a benzene ring and an imidazole ring, serves as a versatile and robust pharmacophore. Its unique structural and electronic properties—including its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions—allow it to bind to a diverse array of biological targets. Consequently, benzimidazole derivatives have been successfully developed as anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and agents for treating cancer, viral, and microbial infections.[1]

This guide focuses on 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester , a representative compound from this valuable chemical class. While its specific biological activities are not yet fully elucidated, its structure suggests significant potential. This document provides a framework for evaluating its efficacy by comparing it head-to-head with well-characterized, standard-of-care inhibitors in two distinct and highly relevant therapeutic areas: antimicrobial action and epigenetic modulation .

As senior scientists, we understand that true insight comes not just from data, but from the reasoning behind the experimental design. This guide is therefore structured to not only provide protocols but to explain the causality behind the chosen assays and the mechanistic rationale for the comparisons. We will explore how a researcher can systematically investigate the potential of this compound against established drug targets.

Part 1: Evaluation of Antimicrobial Potential vs. Ciprofloxacin

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibacterial agents.[2] The benzimidazole scaffold has historically shown promise in this area. Here, we propose a direct comparison against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that serves as a gold standard for its class.

The Biological Target: Bacterial Type II Topoisomerases

Ciprofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, ciprofloxacin traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation step. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.[4][5] This bactericidal mechanism makes it a powerful therapeutic agent.[4]

Head-to-Head Inhibitor Comparison: Mechanistic & Chemical Properties

The following table outlines the key characteristics of the standard inhibitor, Ciprofloxacin, and provides a template for recording experimental findings for this compound.

FeatureStandard Inhibitor: CiprofloxacinThis compound
Primary Target(s) Bacterial DNA Gyrase & Topoisomerase IV[3][6]To be determined experimentally
Mechanism of Action Traps the enzyme-DNA cleavage complex, inducing lethal double-strand breaks.[4][5]To be determined experimentally
Spectrum of Activity Broad-spectrum, particularly effective against Gram-negative bacteria.[3][7]To be determined experimentally
Class FluoroquinoloneBenzimidazole
Molecular Weight 331.34 g/mol 190.19 g/mol
Key Pharmacophore Quinolone core, cyclopropyl group, piperazine ring, fluorine atom.Benzimidazole core, methyl ester group, methyl group.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The first and most fundamental step in assessing a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8] This protocol follows the broth microdilution method, a standard and reproducible technique.[8][9]

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and compare it to the MIC of Ciprofloxacin.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test Compound (this compound) stock solution in DMSO.

  • Standard Inhibitor (Ciprofloxacin) stock solution.

  • Spectrophotometer (for inoculum standardization)

  • Plate reader (optional, for OD600 measurement)

  • Sterile saline (0.85% w/v)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be ~5 x 10⁵ CFU/mL.[2]

  • Compound Dilution Plate Preparation:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X starting concentration of your test compound and Ciprofloxacin in well 1 by adding 200 µL of the appropriate stock diluted in MHB.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • This step dilutes the compound concentrations by half, achieving the final 1X test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[2]

  • Determining the MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualizing the Workflow and Mechanism

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis P1 Prepare 0.5 McFarland Bacterial Suspension A1 Dilute Suspension & Inoculate Plate (Final density ~5x10^5 CFU/mL) P1->A1 P2 Prepare 2X Compound Serial Dilutions in Plate P2->A1 A2 Incubate at 37°C for 16-24 hours A1->A2 R1 Visually Inspect for Turbidity A2->R1 R2 Determine MIC: Lowest concentration with no growth R1->R2

Caption: Workflow for the Broth Microdilution MIC Assay.

Fluoroquinolone_MOA cluster_process Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase binds Cleaved Cleavage Complex (DNA Nicked) Gyrase->Cleaved nicks DNA Religated Re-ligated DNA (Replication Proceeds) Cleaved->Religated re-ligates DNA Cipro Ciprofloxacin Cleaved->Cipro binds & stabilizes Breaks Accumulation of Double-Strand Breaks Cipro->Breaks prevents re-ligation Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of Action of Ciprofloxacin.

Part 2: Evaluation of Epigenetic Modulatory Potential vs. GSK-J4

Epigenetic regulation, particularly histone methylation, is a critical process controlling gene expression. Its dysregulation is implicated in numerous diseases, including cancer.[10] Lysine demethylases (KDMs) are enzymes that remove methyl groups from histone lysine residues and are considered promising therapeutic targets.[10] The benzimidazole scaffold has been identified in inhibitors of KDMs, making this a logical area to investigate.[11] We will compare our test compound to GSK-J4 , a well-characterized, cell-permeable inhibitor of the KDM6 subfamily (JMJD3/UTX).[12]

The Biological Target: Jumonji C (JmjC) Domain-Containing KDMs

The JmjC domain-containing KDMs are a large family of enzymes that demethylate mono-, di-, and tri-methylated lysine residues on histones.[13] They are iron (Fe²⁺) and α-ketoglutarate (2-oxoglutarate) dependent oxygenases.[14] The KDM6 family, which includes JMJD3 and UTX, specifically removes the repressive H3K27me3/me2 marks, leading to transcriptional activation. Inhibition of these enzymes can restore the repressive methylation marks, silencing oncogenes and inducing anti-proliferative effects.[15] GSK-J4 is a pro-drug that is hydrolyzed to the active inhibitor GSK-J1, which competes with the α-ketoglutarate cofactor.[1]

Head-to-Head Inhibitor Comparison: Mechanistic & Chemical Properties
FeatureStandard Inhibitor: GSK-J4This compound
Primary Target(s) KDM6A (UTX) & KDM6B (JMJD3)[12][15]To be determined experimentally
Mechanism of Action Competitive inhibition with the α-ketoglutarate cofactor.[1]To be determined experimentally
Cellular Effect Increases global H3K27me3 levels; anti-inflammatory and anti-proliferative effects.[16]To be determined experimentally
Class Pyridyl-thiadiazole-hydrazoneBenzimidazole
Molecular Weight 417.5 g/mol 190.19 g/mol
Key Pharmacophore Binds to the Fe²⁺ and α-ketoglutarate binding site.To be determined experimentally
Experimental Protocol: In Vitro KDM Inhibition Assay (AlphaScreen)

To quantify the direct inhibitory effect of a compound on enzyme activity, a robust in vitro biochemical assay is required. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based method ideal for high-throughput screening of KDM inhibitors.[14][17]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against a recombinant KDM enzyme (e.g., KDM6B/JMJD3).

Principle: A biotinylated histone peptide substrate (e.g., H3K27me3) is bound to streptavidin-coated Donor beads. A specific antibody that recognizes the demethylated product (e.g., H3K27me2) is bound to Protein A-coated Acceptor beads. When the enzyme is active, it demethylates the substrate. The antibody then binds the product, bringing the Donor and Acceptor beads into close proximity (~200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor will prevent this process, leading to a decrease in the signal.

Materials:

  • Recombinant human KDM6B/JMJD3 enzyme

  • Biotinylated H3K27me3 peptide substrate

  • AlphaScreen Streptavidin Donor beads

  • AlphaLISA Protein A Acceptor beads

  • Anti-H3K27me2 specific antibody

  • Assay Buffer (containing Fe²⁺, α-ketoglutarate, and ascorbate)

  • 384-well white microplates (e.g., ProxiPlate)

  • Test Compound and GSK-J4

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound and GSK-J4 in the assay buffer directly in the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Reaction:

    • Add the KDM6B enzyme to all wells except the negative control.

    • Add the biotinylated H3K27me3 peptide substrate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Prepare a detection mix containing the anti-H3K27me2 antibody, Donor beads, and Acceptor beads in the dark.

    • Add the detection mix to all wells to stop the reaction.

    • Incubate the plate in the dark for 60 minutes to allow bead-antibody-peptide complexes to form.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Workflow and Mechanism

KDM_Assay_Workflow cluster_prep Reaction Setup cluster_detect Detection cluster_readout Data Analysis P1 Plate serial dilutions of Test Compound P2 Add KDM Enzyme & Biotin-H3K27me3 Substrate P1->P2 P3 Incubate for Enzymatic Reaction P2->P3 D1 Add Detection Mix: (Antibody + Donor/Acceptor Beads) P3->D1 D2 Incubate in Dark D1->D2 R1 Read on AlphaScreen Plate Reader D2->R1 R2 Calculate % Inhibition & Determine IC50 R1->R2

Caption: Workflow for an AlphaScreen-based KDM Inhibition Assay.

KDM_Epigenetic_Role cluster_chromatin Chromatin State H3K27me3 Histone H3 with repressive H3K27me3 mark Gene_Off Target Gene Transcription REPRESSED H3K27me3->Gene_Off KDM6 KDM6 (JMJD3/UTX) Enzyme H3K27me3->KDM6 removes methyl group H3K27me2 Histone H3 with H3K27me2 mark Gene_On Target Gene Transcription ACTIVE H3K27me2->Gene_On KDM6->H3K27me2 Inhibitor GSK-J4 or Test Compound KDM6->Inhibitor blocks

Caption: Role of KDM6 in regulating gene expression via histone demethylation.

Conclusion

This guide provides a robust, scientifically grounded framework for the initial characterization of This compound . By performing head-to-head comparisons against standard inhibitors like Ciprofloxacin and GSK-J4, researchers can efficiently probe its potential as either an antimicrobial agent or an epigenetic modulator. The detailed protocols are designed to be self-validating, ensuring that the data generated is reliable and interpretable. The true potential of this compound lies in the experimental data yet to be collected, and this guide serves as the roadmap for that discovery process.

References

A Comparative Guide to 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to purine nucleosides allows for interaction with various biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive cross-validation of the experimental data for a specific derivative, 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, and compares its characteristics with structurally related analogs.

Synthesis and Mechanistic Insights

The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A common and effective method is the Phillips-Ladenburg reaction, which utilizes acid catalysis to facilitate the cyclization and dehydration of the diamine and carboxylic acid precursors.[1]

General Synthetic Workflow:

Synthesis_Workflow reactant1 4-Methyl-benzene-1,2-diamine intermediate Condensation Intermediate reactant1->intermediate reactant2 Dimethyl oxalate reactant2->intermediate product 6-Methyl-1H-benzoimidazole- 2-carboxylic acid methyl ester intermediate->product Cyclization & Dehydration catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate

Caption: General synthetic scheme for this compound.

The choice of reactants is crucial. 4-Methyl-benzene-1,2-diamine provides the 6-methyl-benzimidazole core, while dimethyl oxalate serves as the source for the 2-carboxylic acid methyl ester functionality. The reaction is typically carried out in a suitable solvent under reflux conditions with an acid catalyst, such as hydrochloric acid, to protonate the carbonyl group of the oxalate, making it more susceptible to nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration yield the final benzimidazole product.

Alternative, more environmentally friendly "green" chemistry approaches are also being explored, utilizing solvent-free conditions or recyclable catalysts to improve yields and reduce waste.[2]

Spectroscopic Characterization: A Comparative Analysis

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Reference
5-Methyl-2-phenyl-1H-benzo[d]imidazole 12.78 (brs, 1H, NH), 8.15 (d, 2H), 7.50-7.35 (m, 5H), 7.07-6.99 (m, 1H), 2.44 (s, 3H, CH₃)152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50[3]
Expected for this compound ~12.5-13.0 (brs, 1H, NH), ~7.5-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, Ar-CH₃)~160-165 (C=O), ~150-155 (C2), Aromatic carbons in the range of 110-145, ~52 (OCH₃), ~21 (Ar-CH₃)Inferred

Analysis of Expected Spectral Features:

  • ¹H NMR: The proton of the N-H group in the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (around 12-13 ppm) due to hydrogen bonding and the acidic nature of this proton. The aromatic protons will exhibit signals in the aromatic region (7-8 ppm). The methyl ester protons will present as a sharp singlet around 3.9 ppm, and the aromatic methyl protons will appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-165 ppm. The C2 carbon of the benzimidazole ring will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region. The carbons of the methyl ester and the aromatic methyl group will have characteristic upfield shifts.

  • FT-IR: Key vibrational bands would include N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-H stretching of the aromatic and methyl groups.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound (190.2 g/mol ).

Comparative Biological Activity

Benzimidazole derivatives are well-documented for their broad-spectrum biological activities. A comparative analysis of the potential antimicrobial and anticancer activities of this compound with other substituted benzimidazoles can provide valuable insights for drug design and development.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of benzimidazole derivatives.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular processes.

Compound/Derivative Class Observed Antimicrobial Activity Reference
2-Substituted-1H-benzimidazoles Good antibacterial and antifungal activity. Structure-activity relationship studies indicate that the nature and position of the substituent at the C2 position significantly influence the antimicrobial potency.[4]
5(or 6)-Methyl-2-substituted benzimidazoles Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. Some derivatives showed significant activity against Pseudomonas aeruginosa.[5]
2-Methyl-1H-benzimidazole Weak antimicrobial activity.[6]

The presence of a methyl group at the 6-position of the benzimidazole ring, as in the target compound, has been shown to contribute to antimicrobial activity. Furthermore, the ester functionality at the 2-position could modulate the compound's lipophilicity and cellular uptake, potentially influencing its efficacy. Direct experimental testing of this compound against a panel of pathogenic bacteria and fungi is necessary to definitively determine its antimicrobial spectrum and potency.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively investigated.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and kinases, or by inducing apoptosis.

Compound/Derivative Class Observed Anticancer Activity Mechanism of Action (if known) Reference
Novel 1H-benzo[d]imidazole derivatives Potent growth inhibition against a panel of 60 human cancer cell lines.Inhibition of human topoisomerase I.[9]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) Cytotoxic to breast cancer cells.Microtubule Targeting Agent, induces mitotic arrest.[10][11]
2-Substituted benzimidazole-5-carboxamides FASN inhibition and selective cytotoxicity against colon and breast cancer cell lines.Fatty Acid Synthase (FASN) inhibition.[2]

The structural features of this compound suggest it could be a candidate for anticancer drug development. The planar benzimidazole ring system can intercalate with DNA, and the substituents can be modified to enhance binding to specific enzyme active sites. Further studies, including cytotoxicity assays against various cancer cell lines and mechanistic investigations, are warranted to explore its full therapeutic potential.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Methyl-benzene-1,2-diamine

  • Dimethyl oxalate

  • Concentrated Hydrochloric Acid

  • Methanol

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-benzene-1,2-diamine (1 equivalent) in methanol.

  • Add dimethyl oxalate (1.1 equivalents) to the solution.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitate formed is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol with activated charcoal to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Workflow for Antimicrobial Testing:

Antimicrobial_Workflow start Prepare serial dilutions of test compound incubation Inoculate dilutions and incubate start->incubation inoculum Prepare standardized microbial inoculum inoculum->incubation readout Determine Minimum Inhibitory Concentration (MIC) incubation->readout

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

  • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to standard protocols (e.g., CLSI guidelines).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is anticipated to possess significant antimicrobial and anticancer properties. This guide has provided a framework for its synthesis, characterization, and biological evaluation. The detailed experimental protocols and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this and other benzimidazole derivatives. Direct experimental validation of the predicted properties of this compound is a crucial next step in advancing its development as a potential therapeutic candidate.

References

benchmarking the performance of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester in different assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of lead compounds for screening and development is a critical step that dictates the trajectory of a research program. This guide provides a comprehensive performance benchmark of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester , a member of the versatile benzimidazole class of heterocyclic compounds. Recognizing the scarcity of consolidated public data on this specific molecule, we present a framework for its evaluation against established and structurally related alternatives. This document serves as both a practical guide to performing these essential assays and a predictive benchmark based on data from analogous compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to naturally occurring purines and thus readily interacting with a multitude of biological targets.[1] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, from anthelmintics like Albendazole to anticancer agents such as Bendamustine.[1][2] Our focus, this compound, possesses structural motifs—a methylated benzene ring and a methyl ester at the 2-position—that suggest potential for nuanced biological activity. This guide will benchmark its performance in three key areas of pharmacological interest for this compound class: anticancer cytotoxicity, antioxidant potential, and antimicrobial efficacy.

Anticancer Activity: Cytotoxicity Assessment via MTT Assay

The antiproliferative activity of benzimidazole derivatives is one of their most explored therapeutic properties.[3] Many derivatives function by interfering with microtubule polymerization, a mechanism shared by established anticancer drugs.[4] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][4]

Expert Commentary on Experimental Design

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[5][6] The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The choice of cell lines is critical for contextualizing the compound's activity. Here, we propose a panel of human cancer cell lines representing diverse and prevalent cancer types:

  • A549 (Lung Carcinoma): A common model for lung cancer studies.

  • MCF-7 (Breast Carcinoma): An estrogen-receptor-positive breast cancer line, crucial for assessing potential hormonal cross-talk.

  • HepG2 (Hepatocellular Carcinoma): Represents a common liver cancer, a frequent site of drug metabolism.

  • DLD-1 (Colorectal Carcinoma): A model for cancers of the digestive system.

As a comparator, we've included data for 2-Methyl-1H-benzimidazole , a structurally simpler analog, and Mebendazole , an FDA-approved anthelmintic drug that has been repurposed for its potent anticancer effects.[3][7] This allows for a tiered comparison: one against a basic scaffold and another against a clinically relevant, potent derivative.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, including controls for background absorbance and solvent effects to ensure data integrity.

  • Cell Seeding: Plate cancer cells (A549, MCF-7, HepG2, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds (this compound and comparators) in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with medium alone as a blank control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Comparative Performance Data
CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)DLD-1 IC₅₀ (µM)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
2-Methyl-3-(3-chlorobenzyl)benzimidazole (a derivative of 2-Methylbenzimidazole)111.70 ± 6.22[7]N/AN/A185.30 ± 5.87[7]
Mebendazole~0.1 - 0.5 (literature range)~0.1 - 0.5 (literature range)~0.1 - 0.5 (literature range)~0.1 - 0.5 (literature range)
Cisplatin (Reference Drug)N/AN/A37.32[10]N/A
Anticipated Performance and Interpretation

Based on the structure, it is hypothesized that this compound will exhibit moderate cytotoxic activity. The methyl group at the 6-position may enhance lipophilicity, potentially improving cellular uptake compared to the unsubstituted parent compound. The methyl ester at the 2-position is a key feature; ester derivatives of benzimidazoles have shown variable effects, sometimes demonstrating greater potency than their corresponding carboxylic acids. The performance against Mebendazole will be a crucial benchmark for its potential as a potent anticancer agent.

Workflow and Mechanism Visualization

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed Cancer Cells (96-well plate) E1 Treat Cells with Compound (48h) P1->E1 P2 Prepare Compound Dilutions P2->E1 E2 Add MTT Reagent (4h Incubation) E1->E2 E3 Solubilize Formazan (DMSO) E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Calculate % Viability A1->A2 A3 Determine IC50 A2->A3

Caption: Workflow for the MTT cytotoxicity assay.

Benzimidazole_Apoptosis_Pathway cluster_pathway Mechanism of Benzimidazole-Induced Apoptosis BZM Benzimidazole Derivative Tubulin β-Tubulin BZM->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule inhibition of polymerization G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Caspase Caspase Cascade Activation G2M->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Benzimidazole action on microtubule dynamics.

Antioxidant Potential: DPPH Radical Scavenging Assay

Oxidative stress is implicated in a wide array of pathologies, making the discovery of novel antioxidants a significant area of research. Benzimidazole derivatives have been reported to possess antioxidant properties, often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[11]

Expert Commentary on Experimental Design

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method for evaluating the free radical scavenging activity of a compound.[12] The stable DPPH radical has a deep violet color in solution, which is reduced to a pale yellow hydrazine upon accepting an electron or hydrogen radical from an antioxidant.[13] The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging capacity.

For comparison, we have selected Benzimidazole-2-carboxylic acid , the parent acid of our target ester, as its free carboxylic group might influence its antioxidant potential differently.[14] Ascorbic acid (Vitamin C) is included as a universally recognized standard antioxidant, providing a high bar for performance.

Experimental Protocol: DPPH Assay

This protocol is designed for high-throughput screening in a 96-well plate format.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Compound Preparation: Prepare stock solutions of the test compounds and ascorbic acid in methanol. Serially dilute to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined from a dose-response curve.

Comparative Performance Data
CompoundDPPH Scavenging IC₅₀ (µM)
This compound Data to be determined
Fluorophenyl benzimidazole analogs (as representative examples)1.20 - 6.60[14]
Ascorbic Acid (Standard)Typically < 50 µM (literature values vary)
Anticipated Performance and Interpretation

The antioxidant activity of benzimidazoles can be influenced by the substituents on the ring system. The electron-donating methyl group on the benzene ring of the target compound could potentially enhance its radical scavenging ability. However, the presence of the methyl ester at the 2-position, as opposed to a more labile proton (e.g., in a hydroxyl or carboxylic acid group), may diminish its hydrogen-donating capacity. Comparing its performance to Benzimidazole-2-carboxylic acid will be particularly insightful. A low IC₅₀ value, approaching that of ascorbic acid, would indicate significant antioxidant potential.

Workflow Visualization

DPPH_Workflow cluster_prep Preparation cluster_exp Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) E1 Mix DPPH and Compound in 96-well plate P1->E1 P2 Prepare Compound Dilutions P2->E1 E2 Incubate in Dark (30 min) E1->E2 A1 Read Absorbance (517 nm) E2->A1 A2 Calculate % Scavenging A1->A2 A3 Determine IC50 A2->A3 MIC_Workflow cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis P1 Prepare Microbial Inoculum (0.5 McFarland) E1 Inoculate Wells with Microbial Suspension P1->E1 P2 Serial Dilution of Compound in Plate P2->E1 E2 Incubate (24-48h) E1->E2 A1 Visually Inspect for Growth (Turbidity) E2->A1 A2 Determine Lowest Conc. with No Growth (MIC) A1->A2

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures detailed herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure the protection of both laboratory personnel and the environment.[2][3][4][5][6]

Hazard Assessment and Initial Safety Precautions

Due to the absence of a specific SDS, a cautious approach to handling 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is imperative. Benzimidazole derivatives can exhibit a range of biological activities and potential hazards.[1] Therefore, it is prudent to treat this compound as potentially hazardous.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRecommended Precautions
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1]Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Irritation May cause skin and eye irritation.[1][7][8][9]Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Environmental The environmental impact is unknown; therefore, it should not be released into the environment.[1]Prevent entry into drains and waterways.

All personnel handling this compound must be trained on its potential hazards and the proper use of personal protective equipment (PPE).[2] An emergency response plan should be in place to address any accidental spills or exposures.[2]

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

Step-by-Step Waste Accumulation Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA at or near the point of waste generation.[10][11] This area must be under the direct control of laboratory personnel.[10][12]

  • Select an Appropriate Waste Container: Use a container that is chemically compatible with this compound. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[4][10]

  • Properly Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[11] Include the full chemical name: "this compound."

  • Segregate from Incompatible Wastes: Store the waste container in a manner that prevents contact with incompatible materials. As a general precaution, store benzimidazole derivatives away from strong oxidizing agents.[13] A physical barrier or secondary containment should be used to separate incompatible waste streams.[4][10]

  • Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[10] Regularly inspect the SAA for any signs of leaks or container degradation.[10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound hazard_assessment 1. Hazard Assessment - Treat as potentially hazardous - Wear appropriate PPE start->hazard_assessment waste_collection 2. Waste Collection & Segregation - Use compatible, labeled container - Designate a Satellite Accumulation Area (SAA) hazard_assessment->waste_collection storage 3. Temporary Storage in SAA - Keep container closed - Segregate from incompatibles - Weekly inspections waste_collection->storage full_container 4. Container Full or Time Limit Reached? storage->full_container full_container->storage No transfer_to_caa 5. Transfer to Central Accumulation Area (CAA) - Follow institutional procedures full_container->transfer_to_caa Yes disposal_vendor 6. Arrange for Pickup by Licensed Hazardous Waste Vendor transfer_to_caa->disposal_vendor documentation 7. Complete Hazardous Waste Manifest - Ensure accurate classification disposal_vendor->documentation end End: Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[13]

  • Engage a Licensed Waste Disposal Company: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4][13] Contract with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the waste.

  • Waste Characterization: Provide the disposal company with all available information about the waste, including its chemical name and any known or suspected hazards. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[14][15]

  • Packaging for Transport: Ensure the waste is securely packaged and labeled according to the Department of Transportation (DOT) regulations and the requirements of the disposal company.

  • Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[4]

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate any potential harm.

  • Spill:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[8][14]

    • Clean the spill area thoroughly.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[7][16] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][16]

By adhering to these rigorous disposal procedures, researchers and laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain full regulatory compliance.

References

Navigating the Safe Handling of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of drug development and materials science, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the proficient handling of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a versatile building block in the synthesis of novel pharmaceuticals and advanced materials.[1] By adhering to the following protocols, you can ensure a safe laboratory environment while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While this compound is noted for its low toxicity, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard classifications.[1][2] As a general precaution for powdered chemicals, potential risks include respiratory, skin, and eye irritation upon contact.

Key Hazard Considerations:

  • Inhalation: Airborne particles of the compound may cause respiratory irritation.[3]

  • Skin Contact: Direct contact can lead to skin irritation.

  • Eye Contact: The compound can cause irritation upon contact with the eyes.[4]

  • Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may be harmful.

A comprehensive risk assessment should be conducted prior to any new experimental procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. PPE creates a critical barrier between the researcher and potential chemical exposure.[5] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Respiratory NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood.To prevent inhalation of airborne particles and potential respiratory irritation.[3]
Eyes/Face Chemical splash goggles and a face shield.To protect against dust, splashes, and potential eye irritation.[6][7]
Hands Chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact and potential irritation.[6][7]
Body Laboratory coat and long pants.To protect the skin from accidental spills or contact.[3]
Feet Closed-toe shoes.To protect feet from spills and falling objects.[3]

It is crucial to inspect all PPE for integrity before each use and to ensure a proper fit. [5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any dust.

  • Ventilation: Ensure adequate ventilation is in place. If a fume hood is not available, a NIOSH-approved respirator is mandatory.[7]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within easy reach inside the containment area.

Weighing and Transferring
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Minimize Dust: When weighing and transferring the powder, do so carefully and slowly to minimize the generation of airborne dust.

  • Use Appropriate Tools: Employ spatulas and other appropriate tools for handling the solid. Avoid pouring the powder directly from the container if it can create dust.

  • Clean Spills Immediately: In case of a spill, carefully clean it up according to your laboratory's established procedures for non-hazardous chemical spills. Avoid dry sweeping, which can disperse the powder into the air.

In Solution
  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Handling Solutions: Once in solution, the risk of inhalation of the solid is eliminated. However, standard laboratory practices for handling chemical solutions, including wearing gloves and eye protection, must be maintained.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container for organic or halogenated waste, depending on the solvent used.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.

Disposal Procedures
  • Follow Institutional Guidelines: Adhere strictly to your institution's chemical waste disposal procedures. These guidelines are designed to comply with local, state, and federal regulations.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any associated hazards.

  • Do Not Mix Incompatible Wastes: Never mix different types of chemical waste unless you are certain of their compatibility.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Risk Assessment & SDS Review PPE 2. Don Appropriate PPE Prep->PPE Proceed WorkArea 3. Prepare Designated Work Area PPE->WorkArea Proceed Weigh 4. Weigh & Transfer (Minimize Dust) WorkArea->Weigh Proceed Dissolve 5. Dissolve in Solvent Weigh->Dissolve Proceed Segregate 6. Segregate Waste (Solid, Liquid, Contaminated) Dissolve->Segregate Experiment Complete Dispose 7. Dispose According to Institutional Guidelines Segregate->Dispose Proceed

Caption: Workflow for Safe Handling of this compound.

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.